molecular formula C10H15NO2 B147290 (s)-2-Amino-3-benzyloxy-1-propanol CAS No. 58577-88-1

(s)-2-Amino-3-benzyloxy-1-propanol

Cat. No.: B147290
CAS No.: 58577-88-1
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-JTQLQIEISA-N
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Description

(s)-2-Amino-3-benzyloxy-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270357
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-88-1
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58577-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(s)-2-Amino-3-benzyloxy-1-propanol CAS number 58577-88-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol

Abstract

This compound, also known as O-Benzyl-D-serinol, is a pivotal chiral building block in modern organic and medicinal chemistry.[1] Its trifunctional nature, possessing a primary amine, a primary alcohol, and a protected secondary alcohol all organized around a defined stereocenter, offers exceptional versatility for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, applications in drug development, analytical characterization, and safety protocols. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct stereochemically pure active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Core Physicochemical & Structural Properties

This compound is a stable, yet reactive, intermediate classified as a chiral organic compound.[1] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions. The benzyl ether provides a robust protecting group for the C3 hydroxyl, which can be removed under reductive conditions late in a synthetic sequence.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 58577-88-1[1][2][3][4]
Molecular Formula C₁₀H₁₅NO₂[1][3][5]
Molecular Weight 181.23 g/mol [1][2][3]
Appearance Colorless to yellow liquid or low-melting solid[1][6]
Melting Point 34-37 °C[7]
Boiling Point 307 °C (lit.)[7]
Purity Typically ≥97%[3]
Storage Store at 0-5°C in a dry, well-ventilated place under an inert atmosphere.[7][8]
Synonyms H-D-Ser(Bzl)-ol, (S)-2-Amino-3-(benzyloxy)propan-1-ol, O-Benzyl-D-serinol[1]

Synthesis Pathway: From Amino Acid to Chiral Intermediate

The most common and efficient synthesis of this compound originates from the naturally occurring amino acid, L-serine (the 'S' configuration of the final product is derived from D-serine, while the enantiomer (R)-2-Amino-3-benzyloxy-1-propanol comes from L-serine). The causality behind this choice is the desire to transfer the inherent chirality of the amino acid pool into a more versatile synthetic intermediate. The pathway involves two key transformations: protection of the side-chain hydroxyl group and reduction of the carboxylic acid.

  • Protection: The side-chain hydroxyl of a serine derivative is protected as a benzyl ether. This is a critical step to prevent side reactions during the subsequent reduction.

  • Reduction: The carboxylic acid moiety is reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation of the corresponding amino acid ester.[9]

Below is a generalized workflow for this synthetic transformation.

cluster_0 Synthesis Workflow Start D-Serine Derivative (e.g., Ester) Step1 Hydroxyl Protection (Benzylation) Start->Step1 Benzyl Bromide, Base Intermediate O-Benzyl-D-Serine Ester Step1->Intermediate Step2 Carboxylic Ester Reduction (e.g., with LiAlH₄) Intermediate->Step2 1. LiAlH₄, THF 2. Aqueous Workup Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Protocol 2.1: Example Synthesis via Reduction

This protocol is a representative example adapted from standard procedures for amino acid reduction.[9] Causality: Anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water. The reaction is performed at 0°C to control the exothermic nature of the reduction.

Materials:

  • (S)-Methyl 2-amino-3-(benzyloxy)propanoate (O-Benzyl-D-serine methyl ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Setup: A three-necked round-bottom flask is fitted with a thermometer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: LiAlH₄ (4 eq.) is carefully suspended in anhydrous THF (90 mL) in the flask and cooled to 0°C in an ice bath.

  • Substrate Addition: The (S)-Methyl 2-amino-3-(benzyloxy)propanoate (1 eq.) is dissolved in anhydrous THF (140 mL) and added slowly via the dropping funnel to the LiAlH₄ suspension, maintaining the internal temperature below 5°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular form, simplifying filtration.

  • Workup: The resulting slurry is stirred for 30 minutes until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF.

  • Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by silica gel column chromatography to afford this compound as a clear liquid or low-melting solid.

Core Applications in Drug Discovery and Asymmetric Synthesis

The value of this compound lies in its role as a versatile chiral precursor. Its defined stereochemistry is crucial for biological activity, making it a valuable starting material in the synthesis of pharmaceuticals where enantiomeric purity is a requirement.[10][11]

  • Protease and Enzyme Inhibitors: The amino alcohol scaffold is a common feature in peptidomimetics and other molecules designed to interact with enzyme active sites. This compound is a key intermediate in the synthesis of various protease inhibitors and antiviral agents.[10]

  • Chiral Ligands: The amine and alcohol functionalities can be elaborated into more complex structures, such as chiral ligands for asymmetric catalysis. These ligands can then be used to induce stereoselectivity in a wide range of chemical reactions.[12]

  • Bioactive Molecules: It is employed in the preparation of a wide array of bioactive molecules where specific stereochemistry is essential for function.[10] Its rigid backbone and defined stereoconfiguration are also valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[10]

cluster_1 Application Pathways cluster_products Derivative Scaffolds start This compound Amine Alcohol oxazolidinone Chiral Oxazolidinones start:nh2->oxazolidinone Reaction at Amine (e.g., with Phosgene) amino_diols Protected Amino Diols start:oh->amino_diols Reaction at Alcohol (e.g., Acylation) chiral_ligands Bidentate Ligands start->chiral_ligands Bifunctional Derivatization peptidomimetics Peptidomimetic Backbones start->peptidomimetics Peptide Coupling & Modification

Caption: Logical derivatization pathways from the core scaffold.

Analytical Characterization & Quality Control

Ensuring the identity, purity, and enantiomeric integrity of this compound is critical for its use in regulated industries. A multi-technique approach is required for full characterization.

Table 2: Standard Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural Elucidation & PurityConfirms the carbon-hydrogen framework. Key signals include aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~4.5 ppm), and aliphatic protons of the propanol backbone.[13][14]
FT-IR Spectroscopy Functional Group IdentificationShows characteristic absorptions for O-H and N-H stretches (broad, ~3300 cm⁻¹), C-H stretches, and C-O ether stretches.
Mass Spectrometry Molecular Weight ConfirmationProvides the mass-to-charge ratio, confirming the molecular weight of 181.23 g/mol .[13]
Optical Rotation Confirmation of StereochemistryMeasurement of the specific rotation confirms the (S)-enantiomer. The (R)-enantiomer has a positive rotation.
Chiral HPLC Enantiomeric Purity (e.e.)Quantifies the percentage of the desired (S)-enantiomer versus the (R)-enantiomer.

Safety, Handling, and Storage Protocols

As a corrosive and reactive chemical, strict adherence to safety protocols is mandatory when handling this compound and its enantiomer. The information below is synthesized from material safety data sheets (MSDS).

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[6][8] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[8][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid all personal contact, including inhalation of vapors or mists.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][15]

  • Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][16]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16]

References

An In-Depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (S)-2-Amino-3-benzyloxy-1-propanol, a pivotal chiral building block in pharmaceutical research and development. With a molecular weight of 181.23 g/mol , this serinol derivative offers a unique scaffold for the synthesis of complex, stereochemically defined molecules, particularly in the realm of protease inhibitors. This document will delve into its chemical properties, synthesis, analytical characterization, and its critical role in the development of therapeutic agents, providing researchers, scientists, and drug development professionals with a detailed resource to support their work.

Core Molecular and Physical Properties

This compound, also known as O-Benzyl-L-serinol, is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO₂[1]. Its structure combines a primary amine, a primary alcohol, and a benzyl ether, affording multiple points for chemical modification. This trifunctional nature, coupled with its defined stereochemistry, makes it a valuable synthon in asymmetric synthesis[2].

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
CAS Number 58577-88-1[1]
Appearance Colorless to light yellow viscous liquid[3]
Melting Point 34-37 °C (lit.)[4]
Boiling Point 307 °C (lit.)[4][5]
Density ~1.1 g/cm³ (predicted)

Synthesis of this compound

The most common and stereochemically controlled synthesis of this compound originates from the naturally occurring amino acid, L-serine. This approach ensures the desired (S)-configuration at the chiral center. The general synthetic strategy involves the protection of the amino and carboxylic acid functionalities of L-serine, benzylation of the hydroxyl group, and subsequent reduction of the protected carboxylic acid to the primary alcohol.

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process designed to selectively modify the functional groups of L-serine while preserving its stereochemical integrity.

G cluster_0 Protection Strategy cluster_1 Reduction and Deprotection L-Serine L-Serine N-Protected L-Serine N-Protected L-Serine L-Serine->N-Protected L-Serine Amino Group Protection (e.g., Boc, Cbz) N-Protected O-Benzyl-L-Serine N-Protected O-Benzyl-L-Serine N-Protected L-Serine->N-Protected O-Benzyl-L-Serine Hydroxyl Group Benzylation N-Protected this compound N-Protected this compound N-Protected O-Benzyl-L-Serine->N-Protected this compound Carboxylic Acid Reduction (e.g., NaBH4/Ethyl Chloroformate) This compound This compound N-Protected this compound->this compound Amino Group Deprotection (if necessary) G cluster_0 Analytical Workflow Synthesized Product Synthesized Product Structural Verification (NMR) Structural Verification (NMR) Synthesized Product->Structural Verification (NMR) Confirm Chemical Identity Enantiomeric Purity Analysis (Chiral HPLC) Enantiomeric Purity Analysis (Chiral HPLC) Structural Verification (NMR)->Enantiomeric Purity Analysis (Chiral HPLC) Quantify Stereoisomers Final Product Release Final Product Release Enantiomeric Purity Analysis (Chiral HPLC)->Final Product Release Meets Specification (>99% ee) G Serine_Protease Serine Protease (Active Site with Ser-OH) Substrate Peptide Substrate Serine_Protease->Substrate Binding Inhibitor Protease Inhibitor (e.g., containing a serinol-derived core) Serine_Protease->Inhibitor Binding Cleavage Peptide Bond Cleavage Substrate->Cleavage Catalysis Inhibition Inhibition of Proteolysis Inhibitor->Inhibition

References

(s)-2-Amino-3-benzyloxy-1-propanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: Structure, Stereochemistry, Synthesis, and Applications

Introduction

This compound, also known as O-Benzyl-L-serinol, is a valuable chiral building block extensively utilized in the fields of medicinal chemistry and asymmetric synthesis.[1] Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a benzyl ether. This unique combination, centered around a single, defined stereocenter, makes it a versatile intermediate for constructing complex, enantiomerically pure molecules. The presence of the O-benzyl group provides a stable protecting group for the primary alcohol derived from the serine side chain, allowing for selective manipulation of the amino and primary hydroxyl functionalities. This guide provides a comprehensive overview of its structure, stereochemistry, synthetic routes, and critical applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its propanol backbone, substituted at the C2 position with an amino group and at the C3 position with a benzyloxy group.

Stereochemistry: The (S)-Configuration

The chirality of the molecule is determined by the stereocenter at the C2 position. The "(S)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH₂ (highest priority)

  • -CH₂OCH₂C₆H₅

  • -CH₂OH

  • -H (lowest priority, oriented away from the viewer)

Tracing the path from the highest to the lowest priority group (1 → 2 → 3) reveals a counter-clockwise direction, thus confirming the (S)-configuration. This specific stereoisomer is crucial for its role in synthesizing biologically active molecules, where stereochemistry dictates molecular recognition and efficacy.[1]

Physicochemical Data

The key properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂[2][3]
Molecular Weight 181.23 g/mol [2][3]
CAS Number 58577-88-1[2][3]
Appearance Liquid[3]
Boiling Point ~340.0 °C (Predicted)[4]
Density ~1.1 g/cm³ (Predicted)[4]
InChI Key ZJUOMDNENVWMPL-JTQLQIEISA-N[3]
Canonical SMILES C1=CC=C(C=C1)COCC(CO)N[4]
Isomeric SMILES C1=CC=C(C=C1)COC--INVALID-LINK--N[4]

Synthesis of this compound

The most common and efficient route for the synthesis of this compound starts from the readily available and inexpensive chiral precursor, L-Serine. This amino acid provides the necessary carbon backbone with the correct absolute stereochemistry at the C2 position. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Serine

The overall transformation from L-Serine to the target molecule is illustrated below. This pathway leverages standard protecting group chemistry and selective reductions to achieve the desired product with high fidelity.

Synthesis_Workflow A L-Serine B N-Boc-L-Serine A->B Boc₂O, Base C N-Boc-O-Benzyl-L-Serine Methyl Ester B->C 1. MeI, K₂CO₃ 2. BnBr, NaH D N-Boc-(S)-2-amino-3- benzyloxy-1-propanol C->D LiBH₄ or NaBH₄ E (S)-2-Amino-3- benzyloxy-1-propanol D->E TFA or HCl

Caption: Synthetic pathway from L-Serine to this compound.

Detailed Experimental Protocol

This protocol provides a representative, multi-step synthesis. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: N-protection of L-Serine

  • Objective: To protect the amino group to prevent it from interfering in subsequent reactions. The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions and its ease of removal under acidic conditions.

  • Procedure:

    • Suspend L-Serine (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and facilitate dissolution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with cold 1N HCl to pH 2-3 and extract the product, N-Boc-L-Serine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: O-Benzylation and Esterification

  • Objective: To protect the side-chain hydroxyl group as a stable benzyl ether and convert the carboxylic acid to a methyl ester for the subsequent reduction.

  • Procedure:

    • Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 12-16 hours to form the methyl ester.

    • Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.

    • After cessation of gas evolution, add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Quench the reaction carefully with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Step 3: Reduction of the Methyl Ester

  • Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the benzyl ether or Boc protecting group. Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) are effective reagents for this transformation.

  • Procedure:

    • Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add LiBH₄ (2.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield N-Boc-(S)-2-amino-3-benzyloxy-1-propanol.

Step 4: N-deprotection

  • Objective: To remove the Boc protecting group to liberate the free primary amine, yielding the final product.

  • Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent like ethyl acetate or DCM.

    • Dry and concentrate the organic layer to obtain this compound.

Applications in Asymmetric Synthesis and Drug Development

This compound is a cornerstone in the synthesis of numerous high-value molecules, particularly pharmaceuticals. Its pre-defined stereochemistry is transferred to the final product, avoiding costly and complex chiral separations or asymmetric catalysis steps later in the synthesis.

Role as a Chiral Precursor

The molecule's bifunctional nature (amine and alcohol) allows it to serve as a versatile scaffold. The amine can be acylated, alkylated, or used to form heterocycles, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Applications cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Target Molecules A (S)-2-Amino-3- benzyloxy-1-propanol B Amine Modification (Acylation, Alkylation) A->B C Alcohol Modification (Oxidation, Esterification) A->C F Chiral Ligands A->F D Protease Inhibitors B->D E Antiviral Agents B->E G Enzyme Inhibitors C->G

Caption: Versatility of this compound in synthesis.

Key Therapeutic Areas
  • Protease Inhibitors: This building block is frequently incorporated into inhibitors of proteases, such as those involved in viral replication (e.g., HIV protease) or other disease pathways. The amino alcohol motif can mimic the transition state of peptide bond hydrolysis.

  • Antiviral Agents: Its use extends to various antiviral compounds where specific stereochemistry is paramount for binding to viral enzymes or proteins.[1]

  • Enzyme Inhibitors: Beyond proteases, it serves as a scaffold for inhibitors of other enzymes where its chiral structure provides the necessary spatial arrangement for effective binding to the active site.[1]

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are summarized below.

TechniqueExpected Features
¹H NMR ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Benzylic -CH₂- protons. ~3.4-3.7 ppm (m, 4H): Protons of the -CH₂O- and -CH₂OH groups. ~3.0 ppm (m, 1H): Proton at the chiral center, -CH(NH₂)-. Broad signals: Exchangeable protons of the -NH₂ and -OH groups.
¹³C NMR ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-128 ppm: Aromatic -CH carbons. ~73 ppm: Benzylic -CH₂- carbon. ~72 ppm: -CH₂O- carbon of the propanol backbone. ~65 ppm: -CH₂OH carbon. ~55 ppm: Chiral -CH(NH₂)- carbon.
IR (cm⁻¹) 3300-3400: Broad O-H and N-H stretching bands. 3030-3080: Aromatic C-H stretching. 2850-2950: Aliphatic C-H stretching. ~1100: C-O stretching.

Conclusion

This compound is a quintessential chiral building block in modern organic synthesis. Its value is derived from its specific (S)-stereoconfiguration, the orthogonal reactivity of its functional groups, and its accessibility from L-Serine. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and handling is critical for leveraging its full potential in the creation of complex, enantiomerically pure molecules that address significant therapeutic needs.

References

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Amino Alcohols

(S)-2-Amino-3-benzyloxy-1-propanol is a versatile chiral building block of significant interest to researchers and professionals in drug development. Its stereodefined structure, featuring amino and hydroxyl functionalities with a protected primary alcohol, makes it a valuable synthon for the asymmetric synthesis of a wide array of pharmaceutical agents, including protease inhibitors and antiviral compounds. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and the critical scientific reasoning that underpins the production of this high-value molecule.

I. Strategic Overview: The Chiral Pool Approach from L-Serine

The most common and economically viable route to this compound leverages the principle of chiral pool synthesis. This strategy utilizes a readily available and enantiomerically pure natural product, in this case, the amino acid L-serine, as the starting material. The inherent chirality of L-serine is preserved and transferred through a series of chemical transformations to the target molecule. This approach is highly favored in both academic and industrial settings due to the high optical purity of the starting material, which circumvents the need for challenging and often costly asymmetric reactions or chiral resolutions.

The overall synthetic strategy can be visualized as a modular sequence of protection, functional group transformation, and deprotection steps. The key transformations involve the protection of the reactive amino and carboxyl groups of L-serine, the selective benzylation of the side-chain hydroxyl group, and the reduction of the carboxylic acid to a primary alcohol.

Synthesis_Overview L-Serine L-Serine N-Protected Serine N-Protected Serine L-Serine->N-Protected Serine Amino Group Protection N-Protected, O-Benzylated Serine Derivative N-Protected, O-Benzylated Serine Derivative N-Protected Serine->N-Protected, O-Benzylated Serine Derivative O-Benzylation N-Protected this compound N-Protected this compound N-Protected, O-Benzylated Serine Derivative->N-Protected this compound Carboxyl Reduction Final Product This compound N-Protected this compound->Final Product Deprotection (Optional)

Figure 1: High-level overview of the chiral pool synthesis of this compound from L-serine.

II. Protecting Group Strategy: A Critical Decision Point

The judicious selection of protecting groups for the amine and carboxylic acid functionalities of L-serine is paramount to the success of the synthesis. The chosen protecting groups must be stable to the conditions of subsequent reactions and readily removable without compromising the stereochemical integrity of the chiral center. The two most commonly employed amino protecting groups in this context are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsKey Considerations
Boc Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OMild acid (e.g., TFA, HCl in dioxane)[1]Stable to hydrogenation. Generally favored for its mild cleavage conditions.
Cbz Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)[1]Cleaved under conditions that also reduce other functional groups (e.g., benzyl ethers).

Table 1: Comparison of Common Amino Protecting Groups.

Expertise in Action: Why Boc is Often Preferred

For the synthesis of this compound, the Boc group is generally the preferred choice for N-protection. The primary reason for this is the orthogonality of its deprotection condition with the O-benzyl group. The O-benzyl ether is cleaved by catalytic hydrogenation, the same condition used to remove a Cbz group.[1] Therefore, using a Cbz protecting group would lead to the simultaneous removal of both the N- and O-protecting groups, which may not be desirable depending on the subsequent synthetic steps. The acid-labile nature of the Boc group allows for its selective removal while leaving the O-benzyl ether intact.

III. Detailed Experimental Protocols: A Step-by-Step Guide

This section provides a consolidated, step-by-step protocol for the synthesis of this compound from L-serine, integrating best practices from established literature.

Step 1: N-Protection of L-Serine with a Boc Group

The initial step involves the protection of the amino group of L-serine to prevent its unwanted reaction in subsequent steps.

Protocol: Synthesis of N-Boc-L-serine

  • Dissolution: Dissolve L-serine in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide (1.1 equivalents) to raise the pH to approximately 9-10.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while vigorously stirring and maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid.

Step 2: O-Benzylation of N-Boc-L-serine

The hydroxyl group of N-Boc-L-serine is then protected as a benzyl ether. This is a crucial step to prevent its interference in the subsequent reduction step.

Protocol: Synthesis of N-Boc-O-benzyl-L-serine

  • Suspension: Suspend N-Boc-L-serine in acetonitrile.

  • Base Addition: Add aqueous sodium hydroxide (1.05 equivalents).

  • Phase-Transfer Catalyst: Add a catalytic amount of tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄).

  • Benzylation: Add benzyl bromide (BnBr, 1.2 equivalents) and reflux the mixture for 4-6 hours.

  • Work-up: After cooling to room temperature, add 5% aqueous sodium bicarbonate and stir.

  • Filtration and Extraction: Filter any solid, separate the phases, and extract the aqueous phase with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system like diethyl ether/petroleum ether to yield pure N-Boc-O-benzyl-L-serine.[2]

Causality Corner: The Role of the Phase-Transfer Catalyst

The use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate is critical for the efficiency of the O-benzylation reaction.[2] The reaction involves the carboxylate salt of N-Boc-L-serine, which is soluble in the aqueous phase, and benzyl bromide, which is soluble in the organic phase (acetonitrile). The quaternary ammonium salt facilitates the transfer of the carboxylate anion into the organic phase, where it can react with benzyl bromide, thereby significantly accelerating the reaction rate.

Step 3: Reduction of the Carboxylic Acid to the Alcohol

The carboxylic acid moiety of N-Boc-O-benzyl-L-serine is reduced to a primary alcohol to yield N-Boc-(S)-2-amino-3-benzyloxy-1-propanol. Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

Reducing AgentConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0 °C to rtHigh reactivity, effective for acids and esters.Highly flammable, moisture-sensitive, expensive for large-scale synthesis.
NaBH₄ / I₂ Anhydrous THFMilder, safer, and more cost-effective than LiAlH₄.[3][4]Requires careful control of stoichiometry.
NaBH₄ / Activating Agent e.g., Ethyl chloroformate in THFGood yields, avoids harsh reagents.[5]Requires an additional activation step.

Table 2: Comparison of Common Reducing Agents for Carboxylic Acids.

Protocol: Reduction using Sodium Borohydride and Iodine

This method is often preferred in industrial settings due to its improved safety profile and cost-effectiveness compared to LiAlH₄.[3][4]

  • Suspension: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium borohydride (NaBH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Add N-Boc-O-benzyl-L-serine (1 equivalent) to the suspension.

  • Iodine Addition: Slowly add a solution of iodine (I₂, 1.1 equivalents) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove excess iodine), followed by brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-2-amino-3-benzyloxy-1-propanol.

Detailed_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Reduction L-Serine L-Serine N-Boc-L-Serine N-Boc-L-Serine L-Serine->N-Boc-L-Serine (Boc)₂O, NaOH N-Boc-O-benzyl-L-serine N-Boc-O-benzyl-L-serine N-Boc-L-Serine->N-Boc-O-benzyl-L-serine BnBr, NaOH, n-Bu₄NHSO₄ N-Boc-(S)-2-amino-3-benzyloxy-1-propanol N-Boc-(S)-2-amino-3-benzyloxy-1-propanol N-Boc-O-benzyl-L-serine->N-Boc-(S)-2-amino-3-benzyloxy-1-propanol NaBH₄, I₂ Final Product This compound N-Boc-(S)-2-amino-3-benzyloxy-1-propanol->Final Product Acidic Deprotection (e.g., TFA)

Figure 2: Detailed workflow for the synthesis of this compound.

Step 4: Deprotection (Optional)

If the final target is the unprotected this compound, the Boc group can be removed under acidic conditions.

Protocol: N-Boc Deprotection

  • Dissolution: Dissolve N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

IV. Alternative Asymmetric Synthetic Approaches

While the chiral pool approach from L-serine is dominant, other asymmetric synthesis strategies can, in principle, be employed to access chiral amino alcohols. These methods are generally more complex but offer flexibility in substrate scope.

  • Sharpless Asymmetric Epoxidation: This method involves the enantioselective epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting epoxide with a nitrogen nucleophile.[5][6][7] This route can provide access to a variety of chiral amino alcohols with excellent enantioselectivity.

  • Sharpless Asymmetric Aminohydroxylation: This powerful reaction allows for the direct, enantioselective conversion of an alkene to a vicinal amino alcohol.[1][4][8][9] By choosing the appropriate chiral ligand, either enantiomer of the amino alcohol can be synthesized.

These methods, while elegant, often require more specialized reagents and catalysts compared to the chiral pool approach and may be less economically viable for large-scale production of this compound.

V. Quality Control and Stereochemical Integrity

Maintaining the stereochemical integrity of the chiral center at C2 is of utmost importance throughout the synthesis. Racemization can potentially occur at steps involving strong bases or high temperatures.[2]

Key Checkpoints for Preventing Racemization:

  • O-Benzylation: The use of a strong base in conjunction with prolonged heating can potentially lead to epimerization. The use of milder conditions and monitoring the reaction progress is crucial.[2]

  • Purification: Crystallization steps can often aid in the purification of the desired enantiomer, as diastereomeric impurities may be removed.

The enantiomeric excess (ee) of the final product and key intermediates should be determined using chiral chromatography (HPLC or GC) or by derivatization with a chiral agent followed by NMR analysis.

VI. Conclusion

The synthesis of this compound via a chiral pool approach from L-serine represents a robust, reliable, and scalable route to this valuable chiral building block. The strategic selection of protecting groups, particularly the use of the Boc group for N-protection, and the optimization of the reduction step are critical for achieving high yields and maintaining enantiopurity. This guide has provided a detailed roadmap for researchers and drug development professionals, grounded in established scientific principles and practical experimental considerations.

References

An In-Depth Technical Guide to the Solubility of (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of (s)-2-Amino-3-benzyloxy-1-propanol, a chiral building block crucial in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted solubility of this compound based on its structural attributes and the empirical data of analogous molecules. Furthermore, it outlines a detailed experimental framework for the precise determination of its solubility in various solvent systems, ensuring scientific integrity and reproducibility.

Executive Summary

This compound, also known as O-Benzyl-L-serinol, is a key intermediate in the synthesis of a variety of chiral drugs and bioactive molecules. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide synthesizes theoretical solubility predictions with practical, step-by-step protocols for empirical solubility determination, providing a robust resource for laboratory applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Colorless to yellow liquid or low melting solid[2]
Melting Point 34-37 °C (for the (R)-enantiomer)
Boiling Point 307 °C (for the (R)-enantiomer)
Density 1.1 ± 0.1 g/cm³[2]
XLogP3 0.3[2]

The presence of a primary amine (-NH₂), a primary alcohol (-OH), and an ether (-O-) linkage imparts a degree of polarity to the molecule. The benzyl group, however, introduces significant nonpolar character. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones.[2]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] The molecule possesses both polar functional groups capable of hydrogen bonding (the amine and hydroxyl groups) and a nonpolar aromatic ring. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can form hydrogen bonds with protic solvents. The parent compound, serinol (2-amino-1,3-propanediol), is very soluble in water.[4] The introduction of the bulky, nonpolar benzyl group in this compound is expected to significantly decrease aqueous solubility. Moderate solubility is anticipated in lower alcohols like methanol and ethanol, where the alkyl chains can interact with the benzyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino protons. Good solubility is predicted in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The dominant nonpolar benzyl group suggests some solubility in aromatic solvents like toluene. However, the presence of the polar amino and hydroxyl groups will likely limit solubility in very nonpolar solvents such as hexane.

  • Aqueous Acidic and Basic Solutions: The primary amine group (pKa estimated to be around 9-10) will be protonated in acidic solutions (e.g., 5% HCl), forming a water-soluble ammonium salt.[5] Therefore, the solubility of this compound is expected to be significantly enhanced in dilute aqueous acids. In strongly basic solutions (e.g., 5% NaOH), the hydroxyl group could be deprotonated, but this would require a relatively high pH.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, empirical determination is essential. The following section provides a detailed, self-validating protocol for measuring the solubility of this compound.

Materials and Equipment
  • This compound (of known purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane, 5% HCl, 5% NaOH)

Experimental Workflow: Equilibrium Solubility Method

This protocol is based on the principle of allowing an excess of the solute to equilibrate with the solvent, followed by quantification of the dissolved portion.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Processing:

    • Remove the vials from the shaker and centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a suitable starting point. Detection can be performed at a low UV wavelength (e.g., 210 nm).

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

Data Presentation

The empirically determined solubility data should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
WaterTo be determinedTo be determined
MethanolTo be determinedTo be determined
EthanolTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
DMSOTo be determinedTo be determined
TolueneTo be determinedTo be determined
HexaneTo be determinedTo be determined
5% (w/v) Aqueous HClTo be determinedTo be determined
5% (w/v) Aqueous NaOHTo be determinedTo be determined

Causality and Self-Validation

  • Why an excess of solid? The presence of undissolved solid at the end of the experiment is the primary indicator that the solution is saturated and at equilibrium.

  • Why a thermostatic shaker? Temperature is a critical factor influencing solubility. A constant temperature ensures that the measured solubility is a true thermodynamic value under the specified conditions. Agitation ensures efficient mixing and accelerates the attainment of equilibrium.

  • Why centrifugation and filtration? These steps are crucial for ensuring that only the dissolved analyte is quantified. Any suspended microparticles would lead to an overestimation of solubility.

  • Why HPLC for quantification? HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the analyte, even in the presence of potential impurities. The use of a calibration curve with known standards ensures the accuracy and traceability of the measurement.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile. This guide provides not only these theoretical insights but also a robust, step-by-step experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can generate the reliable and accurate data necessary for advancing their work in drug discovery and development.

References

A Technical Guide to the Spectral Analysis of (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-D-serinol, is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structural motif, featuring a primary amine, a primary alcohol, and a benzylic ether on a chiral backbone, makes it a versatile precursor for the synthesis of complex bioactive molecules, including protease inhibitors and antiviral agents. The precise stereochemistry at the C2 position is often crucial for biological activity, necessitating robust analytical methods for its characterization and quality control.

This technical guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not only on the interpretation of the spectra but also on the underlying principles and experimental considerations that ensure data integrity and reliability, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is paramount for spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, NMR provides detailed information about the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with exchangeable protons (like -OH and -NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Complete dissolution is crucial to ensure sharp, well-resolved signals.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. A spectral width of 0-12 ppm is typically sufficient. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR. A spectral width of 0-160 ppm is generally appropriate for this molecule.

¹H NMR Spectral Data and Interpretation

While experimentally obtained spectra are the gold standard, the following table outlines the expected chemical shifts and multiplicities for this compound, based on established principles of NMR spectroscopy.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~ 7.35 - 7.25Multiplet5HAr-HProtons on the phenyl ring of the benzyl group.
~ 4.50Singlet2H-O-CH₂ -PhThe benzylic methylene protons. Their equivalence leads to a singlet.
~ 3.65 - 3.45Multiplet2HCH₂ -OHThe diastereotopic protons of the primary alcohol methylene group.
~ 3.40 - 3.25Multiplet2HCH₂ -O-BnThe diastereotopic protons of the methylene group adjacent to the ether oxygen.
~ 3.10Multiplet1H-CH (NH₂)-The methine proton at the chiral center (C2).
~ 2.0 (variable)Broad Singlet3H-NH₂ , -OH The exchangeable protons of the amine and alcohol groups. The chemical shift is concentration and solvent dependent.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentInterpretation
~ 138Quaternary Ar-CThe aromatic carbon atom to which the benzylic methylene group is attached.
~ 128.5Ar-CHAromatic methine carbons of the phenyl ring.
~ 127.8Ar-CHAromatic methine carbons of the phenyl ring.
~ 73.5-O-CH₂ -PhThe benzylic methylene carbon.
~ 72.0CH₂ -O-BnThe methylene carbon adjacent to the ether oxygen (C3).
~ 65.0CH₂ -OHThe primary alcohol methylene carbon (C1).
~ 55.0-CH (NH₂)-The methine carbon at the chiral center (C2).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

  • Sample Application: A small amount of the liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3200Strong, BroadO-H and N-HStretching
3100 - 3000MediumAromatic C-HStretching
3000 - 2850MediumAliphatic C-HStretching
~ 1600, 1495, 1450Medium to WeakC=CAromatic Ring Stretching
~ 1100StrongC-OEther and Alcohol Stretching
900 - 675StrongAromatic C-HOut-of-plane Bending

The broadness of the O-H and N-H stretching bands is a result of intermolecular hydrogen bonding. The strong C-O stretching absorption is characteristic of both the alcohol and the ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like amino alcohols, often yielding a prominent molecular ion or protonated molecular ion.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The solution is introduced into the mass spectrometer. The mass spectrum is acquired in positive ion mode over a suitable m/z range to observe the molecular ion and key fragment ions.

MS Data and Fragmentation Analysis
  • Molecular Ion: The molecular weight of this compound is 181.23 g/mol .[1][3] In ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 182.2.

  • Key Fragmentation Pathways:

    • Loss of the benzyl group: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion.

    • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This can lead to the formation of iminium ions.

    • Loss of water: The presence of a primary alcohol can lead to the loss of a water molecule (18 Da) from the molecular ion.

G M [M+H]⁺ m/z 182 frag1 Loss of H₂O (m/z 164) M->frag1 - H₂O frag2 Loss of CH₂OH (m/z 151) M->frag2 - CH₂OH frag3 Benzyl Cation (m/z 91) M->frag3 - C₃H₈NO₂

Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular fingerprint. For researchers and drug development professionals, a thorough understanding of these spectral data and the principles behind their acquisition and interpretation is essential for ensuring the quality and integrity of this critical chiral building block in their synthetic endeavors.

References

commercial suppliers of (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Utilizing (S)-2-Amino-3-benzyloxy-1-propanol

Authored by a Senior Application Scientist

This guide provides research scientists and drug development professionals with a comprehensive overview of this compound, a critical chiral building block. Our focus extends beyond a simple supplier list to cover technical specifications, quality considerations, and practical applications, ensuring readers can confidently source and integrate this versatile compound into their research and development workflows.

Introduction: The Strategic Importance of this compound

This compound, also known as O-Benzyl-D-serinol, is a chiral amino alcohol valued for its role in asymmetric synthesis. Its distinct stereochemistry and bifunctional nature—possessing both a primary amine and a primary hydroxyl group—make it an essential precursor in the development of complex, biologically active molecules. The benzyl ether provides a stable protecting group for the hydroxyl function of the serine backbone, which can be selectively removed under specific conditions. This structural motif is particularly prevalent in the synthesis of protease inhibitors and antiviral agents, where precise stereochemical control is paramount for therapeutic efficacy.[1] This guide aims to provide a detailed technical resource for researchers, covering supplier information, quality assessment, and key applications.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The compound is typically available as the free base or as a hydrochloride salt, which can affect its solubility and handling characteristics.

PropertyValueSource(s)
CAS Number 58577-88-1 (free base); 61366-43-6 (HCl salt)[2][3]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol (free base); 217.69 g/mol (HCl salt)[1][2]
Appearance Viscous Liquid or Low Melting Solid[4][5]
Melting Point 135-146 °C (literature value, may vary)[4]
Boiling Point ~340 °C at 760 mmHg[4]
Purity Typically ≥95% to 98+%[1][2][3]
Storage Conditions 4°C, protect from light, inert atmosphere[1][4]

Commercial Suppliers and Product Variants

A variety of chemical suppliers offer this compound, often with differing purity grades and in various salt forms. The choice of supplier may depend on factors such as required purity, scale, and availability of technical documentation like a Certificate of Analysis (CoA).

SupplierProduct Name/VariantPurityCAS Number
Sigma-Aldrich (MilliporeSigma) (S)-2-Amino-3-(benzyloxy)propan-1-ol98%58577-88-1
Thermo Scientific Chemicals This compound hydrochloride98+%61366-43-6
Toronto Research Chemicals (TRC) (S)-(-)-2-Amino-3-Benzyloxy-1-PropanolNot specified58577-88-1
ChemScene LLC (S)-2-Amino-3-(benzyloxy)propan-1-ol98%58577-88-1
Alfa Aesar (S)-(-)-2-AMino-3-benzyloxy-1-propanol, 98+%98+%58577-88-1
Bide Pharmatech Ltd. This compoundNot specified58577-88-1
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. (S)-(-)-2-Amino-3-benzyloxy-1-propanol95%58577-88-1

This list is not exhaustive, and numerous other suppliers can be found on chemical marketplace platforms like ChemicalBook.[2][6] Researchers should always request the lot-specific CoA to verify purity and stereochemical integrity.

Quality Control and Analytical Verification

The utility of this compound as a chiral building block is contingent on its chemical and enantiomeric purity. The presence of the (R)-enantiomer or other impurities can lead to undesired side products and significantly impact the stereochemical outcome of a synthesis.

Self-Validating Protocol for Incoming Material:

  • Documentation Review: Always obtain the Certificate of Analysis (CoA) from the supplier.[4] This document should provide key analytical data, including purity (typically determined by HPLC or GC) and identity confirmation (e.g., by ¹H NMR).

  • Identity Confirmation: An in-house ¹H NMR spectrum should be acquired and compared against reference spectra or the supplier's data to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) using a chiral column is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee%). This is a critical step to ensure the stereochemical integrity of the starting material.

  • Physical Properties: Verify the physical appearance and, if necessary, the melting point, comparing it to literature values.[4]

Caption: Quality control workflow for incoming this compound.

Synthetic Routes and Potential Impurities

This compound is commonly synthesized from D-serine. A general synthetic pathway involves the protection of the amino group, benzylation of the side-chain hydroxyl group, and subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Pathway D_Serine D-Serine N_Protected_Serine N-Protected D-Serine D_Serine->N_Protected_Serine  Amino Group Protection   O_Benzylated_Intermediate O-Benzylated Intermediate N_Protected_Serine->O_Benzylated_Intermediate  Hydroxyl Benzylation   Final_Product This compound O_Benzylated_Intermediate->Final_Product  Carboxylic Acid Reduction & Deprotection  

Caption: Generalized synthetic pathway to this compound from D-serine.

Potential impurities may include the starting material (D-serine), the (R)-enantiomer if the starting material's chirality is compromised, and byproducts from the protection/deprotection steps. Understanding the synthetic route can aid in identifying potential impurities during quality control analysis.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals.[1] Its structure is a key component of peptidomimetics and other complex molecules where the stereochemistry is crucial for biological activity.

  • Protease Inhibitors: The amino alcohol moiety can be incorporated into structures designed to mimic the transition state of peptide cleavage by proteases, making it a valuable component in the development of inhibitors for enzymes like HIV protease.

  • Antiviral Agents: Its use extends to the synthesis of various antiviral compounds where specific stereoisomers are required for activity.[1]

  • Chiral Ligands: The molecule can serve as a precursor for chiral ligands used in asymmetric catalysis, further highlighting its versatility in stereoselective synthesis.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the quality and integrity of this compound and to ensure laboratory safety.

  • Hazard Statements: The compound and its hydrochloride salt are associated with hazard statements such as H314 (Causes severe skin burns and eye damage) and H315/H319/H335 (Causes skin/serious eye/respiratory irritation).[3][7]

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, often recommended at 4°C or under an inert atmosphere to prevent degradation.[1][4]

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. The selection of a reliable commercial supplier is the first step in ensuring the success of synthetic campaigns that utilize this compound. Researchers must complement careful sourcing with rigorous in-house quality control to verify both chemical purity and, most importantly, enantiomeric integrity. By following the guidelines outlined in this technical guide, scientists can confidently procure and utilize this essential molecule to advance their drug discovery programs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Faceted Nature of a Chiral Building Block

(s)-2-Amino-3-benzyloxy-1-propanol, a chiral amino alcohol, is a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3][4][5] Its utility lies in its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, with the benzyloxy moiety often serving as a protecting group for the primary alcohol.[6][7] This structure makes it a cornerstone for introducing specific stereochemistry into a target molecule, a critical factor for biological activity.[1][2][4] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, moving beyond a simple recitation of hazard codes to offer practical, field-tested advice for researchers, scientists, and drug development professionals. Our focus is on the causality behind safety measures, ensuring a self-validating system of protocols that safeguard both the researcher and the integrity of the research.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. The primary hazards are associated with its corrosive nature and potential for irritation.[8][9]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are of primary concern:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[8][9]DangerGHS05
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.DangerGHS05
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[10]WarningGHS07
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.[10]WarningGHS07
Physical and Chemical Properties

Understanding the physical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₂[8]
Molecular Weight181.23 g/mol [8]
AppearanceColorless to light yellow viscous liquid or low melting solid.[9]
Melting Point34-37 °C (lit.)[8]
Boiling Point307 °C (lit.)[8]
Flash Point>230 °F (>110 °C)[8]
Storage Temperature2-8 °C, under inert atmosphere, protected from light.[11]

Note: The compound is air-sensitive and should be stored accordingly.[9]

Section 2: The Causality of Safe Handling: From Theory to Practice

Simply knowing the hazards is insufficient; understanding why certain handling procedures are necessary is key to fostering a strong safety culture. The presence of a primary amine and a benzylic ether in the same molecule dictates a specific set of handling considerations.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the corrosive nature of this compound, appropriate PPE is the first line of defense.[8][10]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of large quantities or when heating the substance. The primary amine can cause severe, irreversible eye damage.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use. A lab coat must be worn and kept fastened. For tasks with a significant risk of skin contact, an impervious apron is recommended.

  • Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If the substance is handled as a powder or aerosolized, or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Reactivity and Stability: Understanding Potential Incompatibilities

The benzyloxy group, while a useful protecting group, can be cleaved under various conditions.[6][7]

  • Acid Sensitivity: Strong acids can lead to the cleavage of the benzyl ether, generating toluene and the deprotected diol. This reaction can be exothermic.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the amine and alcohol functionalities, potentially leading to uncontrolled reactions.

  • Catalytic Hydrogenation: The benzyl ether is susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[6][12] While often a desired synthetic step, unintended exposure to reducing conditions in the presence of a catalyst can lead to the formation of byproducts.

Section 3: Standard Operating Procedures (SOPs): A Framework for Safe Experimentation

The following protocols are designed to provide a clear, step-by-step guide for common laboratory manipulations of this compound.

SOP: Weighing and Transfer of this compound
  • Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Inert Atmosphere: As the compound is air-sensitive, for quantitative transfers, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing:

    • If the compound is a low-melting solid, gently warm the container in a water bath inside the fume hood until it becomes a liquid for easier transfer.

    • Tare a clean, dry, and appropriately sized container on the balance.

    • Using a clean pipette or syringe, transfer the desired amount of the liquid to the tared container.

    • If handling as a solid, use a clean spatula. Avoid creating dust.

  • Cleaning: Immediately after transfer, wipe the spatula or any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

  • Storage: Tightly seal the original container, preferably under an inert atmosphere, and return it to the recommended storage location (2-8 °C).[11]

SOP: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.[10][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • For large spills, contact your institution's environmental health and safety department.

Section 4: Waste Disposal and Decontamination

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain.

  • Decontamination:

    • Glassware: Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the material. Then, wash with soap and water.

    • Surfaces: Wipe down benchtops and other surfaces that may have come into contact with the compound with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.

Section 5: Workflow Visualization

The following diagram illustrates the lifecycle of this compound in a research setting, emphasizing the critical safety checkpoints.

Safe_Handling_Workflow cluster_Procurement Procurement & Receiving cluster_Storage Storage cluster_Handling Handling & Use cluster_Disposal Waste & Disposal Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Check for leaks Log Log into Inventory Inspect->Log Store Store at 2-8°C Under Inert Gas Protect from Light Log->Store PPE Don Appropriate PPE Store->PPE Retrieve from storage Hood Work in Fume Hood PPE->Hood Weigh Weigh & Transfer Hood->Weigh Reaction Add to Reaction Weigh->Reaction Decon Decontaminate Glassware & Surfaces Weigh->Decon Clean spills Workup Reaction Workup Reaction->Workup Waste Collect Hazardous Waste Reaction->Waste Quenched reaction mixture, solvent waste Purify Purification Workup->Purify Workup->Waste Workup->Decon Purify->Store Store purified product Purify->Waste Purification residues Dispose Dispose via EHS Waste->Dispose Decon->Dispose Contaminated wipes, PPE

Caption: Workflow for the safe handling of this compound.

Conclusion: A Proactive Approach to Chemical Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its chemical nature and inherent hazards, and by diligently applying the principles of safe laboratory practice outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive, informed approach to safety is not a barrier to innovation but rather a prerequisite for it.

References

Methodological & Application

(S)-2-Amino-3-benzyloxy-1-propanol: A Comprehensive Guide to its Application in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Serine-Derived Chiral Building Block

(S)-2-Amino-3-benzyloxy-1-propanol is a highly versatile and valuable chiral building block in the field of asymmetric synthesis. Derived from the naturally occurring amino acid L-serine, its utility stems from a unique trifunctional molecular architecture. This compound features a primary amine, a primary alcohol, and a benzyl-protected hydroxyl group, all strategically positioned around a single, defined stereocenter. This arrangement provides chemists with a powerful tool for the stereocontrolled synthesis of complex, optically active molecules, which are the cornerstone of modern pharmaceuticals, agrochemicals, and advanced materials.

The benzyl ether serves as a robust protecting group for the side-chain hydroxyl, allowing for the selective manipulation of the amino and primary alcohol functionalities. This protecting group can be readily and cleanly removed under mild hydrogenolysis conditions, unmasking a 1,2-diol moiety for further synthetic transformations. This inherent chemical flexibility has cemented its role as a go-to starting material for a diverse array of chiral compounds.[1][2]

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound is broad, with key applications in the synthesis of chiral auxiliaries, the development of specialized ligands for asymmetric catalysis, and as a foundational element in the total synthesis of complex natural and non-natural products.

Chiral Auxiliaries: Guiding Stereochemical Outcomes

A primary application of this compound is its conversion into chiral auxiliaries, which are molecules that temporarily attach to a substrate to direct the stereochemical course of a reaction.[3] One of the most prominent examples is the synthesis of (S)-4-(benzyloxymethyl)-2-oxazolidinone. This oxazolidinone auxiliary, pioneered by Evans, provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.

Protocol 1: Synthesis of (S)-4-(Benzyloxymethyl)-2-oxazolidinone

This protocol outlines the efficient, one-pot synthesis of the (S)-4-(benzyloxymethyl)-2-oxazolidinone auxiliary. The reaction involves the formation of a carbamate intermediate from this compound, which then undergoes intramolecular cyclization.

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Base (e.g., potassium carbonate, triethylamine)

  • Aprotic solvent (e.g., Toluene, Tetrahydrofuran)

  • Standard reflux and distillation glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen aprotic solvent.

  • Reagent Addition: Add the base (catalytic to stoichiometric amounts depending on the phosgene equivalent used) followed by the slow addition of the carbonyl source (e.g., diethyl carbonate, 2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux. If using diethyl carbonate, employing a Dean-Stark trap to remove the ethanol byproduct can drive the reaction to completion.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be taken up in an organic solvent and washed with water and brine.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-4-(benzyloxymethyl)-2-oxazolidinone as a white crystalline solid.[4][5][6]

Diagram 1: Synthesis of a Chiral Oxazolidinone Auxiliary

G start This compound product (S)-4-(Benzyloxymethyl)- 2-oxazolidinone start->product Intramolecular Cyclization reagents Carbonyl Source (e.g., Diethyl Carbonate) Base, Heat

Caption: Synthesis of a key chiral auxiliary from this compound.

Chiral Ligands for Asymmetric Catalysis

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands. These ligands coordinate to transition metals, creating catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations.[7] Common ligand classes derived from this building block include amino alcohols and phosphine-containing ligands.[7][8][9]

Protocol 2: General Scheme for Chiral Amino Alcohol Ligand Synthesis

This protocol provides a generalized workflow for the synthesis of a chiral amino alcohol ligand, which can be used in reactions like asymmetric additions to aldehydes.

Materials:

  • This compound

  • An appropriate electrophile (e.g., an alkyl halide or epoxide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard inert atmosphere glassware

Procedure:

  • N-Alkylation: The primary amine of this compound can be selectively alkylated using an appropriate electrophile in the presence of a base. The choice of base and solvent is crucial to avoid side reactions.

  • O-Alkylation (if required): The primary alcohol can be deprotonated with a strong base like sodium hydride and subsequently reacted with an electrophile.

  • Purification: The resulting chiral amino alcohol ligand is typically purified by column chromatography on silica gel.

Diagram 2: Workflow for Chiral Ligand Synthesis

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Final Product A (S)-2-Amino-3- benzyloxy-1-propanol B Selective N- or O-Functionalization (e.g., Alkylation, Acylation) A->B C Chiral Ligand B->C

Caption: A generalized workflow for the synthesis of chiral ligands.

A Cornerstone for the Total Synthesis of Bioactive Molecules

This compound serves as a crucial starting material in the total synthesis of numerous biologically active compounds, particularly protease inhibitors and antiviral agents.[1] Its pre-existing stereocenter can be incorporated into the final target molecule, streamlining the synthetic route and avoiding costly and often low-yielding chiral resolution or asymmetric synthesis steps later on.

Case Study: Synthesis of a Key Intermediate for an HIV Protease Inhibitor

In the synthesis of several HIV protease inhibitors, a key diol intermediate is often required. This compound provides a direct and efficient route to such intermediates. The synthesis typically involves the protection of the amine, followed by the reaction of the primary alcohol with an appropriate electrophile to build the carbon skeleton. The benzyl group is then removed via hydrogenolysis to reveal the diol.

Table 1: Comparative Analysis of Synthetic Strategies

Synthetic StrategyStarting MaterialKey Chiral StepTypical Number of StepsOverall Efficiency
Chiral Pool This compoundN/A (Chirality from start)6-8High
Asymmetric Synthesis Achiral PrecursorAsymmetric Dihydroxylation8-10Moderate to High
Chiral Resolution Racemic MixtureResolution of Diastereomeric Salts10-12Low to Moderate

This comparative table highlights the advantages of the chiral pool approach, which often leads to more concise and efficient syntheses.

Experimental Best Practices and Considerations

  • Starting Material Purity: The enantiomeric and chemical purity of the starting this compound is paramount. It is highly recommended to verify the purity via techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy prior to use.

  • Orthogonal Protecting Groups: In multi-step syntheses, the judicious choice of protecting groups for the amine and primary alcohol is critical. These should be "orthogonal" to the benzyl ether, meaning they can be removed under conditions that do not affect the benzyl group, and vice versa.

  • Reaction Monitoring: Diligent monitoring of reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure complete conversion and to identify the formation of any byproducts.

  • Purification: Given the polar nature of this compound and its derivatives, column chromatography on silica gel is a frequently employed and effective method for purification.

Conclusion

This compound is a testament to the power of chiral pool synthesis. Its ready availability, inherent trifunctionality, and defined stereochemistry make it an indispensable tool for the modern organic chemist. The protocols and strategic insights presented in this guide aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this versatile chiral building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes & Protocols: (S)-2-Amino-3-benzyloxy-1-propanol as a Cornerstone Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-amino-3-benzyloxy-1-propanol is a high-value chiral synthon indispensable in modern medicinal chemistry. Its trifunctional nature, comprising a primary amine, a primary alcohol, and a protected secondary alcohol (via a benzyl ether), all organized around a defined stereocenter, provides a robust platform for constructing complex, enantiomerically pure pharmaceutical agents. This guide elucidates the strategic importance of this building block, with a focus on its application in the synthesis of HIV protease inhibitors and β-adrenergic receptor antagonists (beta-blockers). We provide detailed, field-proven protocols for its key transformations, explaining the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of a Pre-defined Stereocenter

In drug development, the three-dimensional arrangement of atoms is critical to biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause detrimental side effects. Synthesizing the single, active enantiomer is therefore a primary goal. This compound, often referred to as O-Benzyl-D-Serinol, provides a direct solution by incorporating a pre-defined (S)-stereocenter.[1][2] This "chiral pool" approach bypasses the need for challenging asymmetric syntheses or costly chiral resolutions later in the synthetic sequence, saving time and resources.

The molecule's utility stems from its versatile functional groups:

  • Primary Amine (-NH₂): A nucleophilic site for amide bond formation, alkylation, or sulfonylation.

  • Primary Hydroxyl (-CH₂OH): Can be selectively activated or oxidized, allowing for extension of the carbon skeleton or introduction of new functionalities.

  • Benzyl-protected Ether (-OCH₂Ph): A stable protecting group for the C3 hydroxyl, which can be removed under neutral conditions via catalytic hydrogenolysis in the final stages of a synthesis.

This combination makes it a cornerstone intermediate for a range of pharmaceuticals where a 1-amino-2-hydroxy-propyl backbone is a key pharmacophoric element.[3][4]

Physicochemical & Safety Data

Accurate physical data and safety protocols are paramount for successful and safe experimentation.

Properties
PropertyValueSource(s)
CAS Number 58577-88-1[1][5]
Molecular Formula C₁₀H₁₅NO₂[1][6]
Molecular Weight 181.23 g/mol [6][7]
Appearance Liquid or low-melting solid (34-37 °C)[1][7][8]
Boiling Point ~307-340 °C at 760 mmHg[7][8][9]
Purity Typically ≥97%[7]
InChI Key ZJUOMDNENVWMPL-JTQLQIEISA-N[1]
Safety & Handling

This compound and its derivatives are corrosive and require careful handling.[8][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, vapors, or mists. Prevent contact with skin, eyes, and clothing.[10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere for long-term stability.

  • Incompatibilities: Avoid strong oxidizing agents.[10]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][10] If on skin, remove contaminated clothing and rinse skin with plenty of water.[10] If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[12]

Core Applications in Pharmaceutical Synthesis

The structural motif of this building block is central to several classes of blockbuster drugs.

HIV Protease Inhibitors

HIV protease is a critical enzyme for the replication of the HIV virus. Inhibitors are designed to mimic the transition state of peptide bond hydrolysis, often featuring a hydroxyethylamine or a related isostere. This compound provides the ideal chiral scaffold for constructing these mimics.

A prime example is its use in the synthesis of Amprenavir , a potent HIV protease inhibitor.[13][14] The building block forms the core (2S,3R)-hydroxy-amino fragment that is essential for binding to the enzyme's active site.[14][15] The synthesis involves coupling the amino group with a substituted sulfonyl chloride and modifying the hydroxyl group to complete the final structure.[16]

G A This compound B Key Chiral Intermediate (e.g., epoxide or aziridine) A->B  Multi-step  transformation D Beta-Blocker (e.g., (S)-Bisoprolol) A->D  N-alkylation & etherification E Other Bioactive Molecules A->E  Versatile derivatization C HIV Protease Inhibitor (e.g., Amprenavir) B->C  Coupling with  sulfonamide side chain

References

Application Notes and Protocols for the Utilization of (S)-2-Amino-3-benzyloxy-1-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of (S)-2-Amino-3-benzyloxy-1-propanol in Chiral Synthesis

This compound, also known as O-Benzyl-D-serinol, is a versatile and highly valuable chiral building block in modern organic synthesis. Its trifunctional nature, possessing a primary amine, a primary alcohol, and a protected hydroxyl group in a stereochemically defined arrangement, makes it an exceptional starting material for the synthesis of complex, enantiomerically pure molecules. This guide provides detailed experimental protocols and insights into two of its most powerful applications: as a chiral synthon for the synthesis of pharmaceutical agents, exemplified by the core of beta-blockers and HIV protease inhibitors, and as a precursor to a chiral auxiliary for diastereoselective carbon-carbon bond formation.

The strategic importance of this molecule lies in its pre-defined stereocenter, which allows for the direct introduction of chirality into a target molecule, bypassing the need for often inefficient chiral resolutions or complex asymmetric catalyses. The benzyl ether provides robust protection for the primary hydroxyl group, which can be selectively removed under mild hydrogenolysis conditions in the later stages of a synthetic sequence. The vicinal amino and hydroxyl groups are poised for a variety of chemical transformations, including cyclization to form oxazolidinones or direct incorporation into peptide-like structures.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before any experimental work.

PropertyValueReference(s)
CAS Number 58577-88-1[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥98%[1]
Storage Room temperature, under inert atmosphere[2]

Safety Precautions: this compound and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[3][4]

Application I: this compound as a Chiral Synthon in Pharmaceutical Synthesis

The direct incorporation of this compound into the carbon skeleton of a target molecule is a powerful strategy for introducing a specific stereochemistry. This is particularly relevant in the synthesis of beta-blockers and HIV protease inhibitors, where the stereochemistry of the amino alcohol moiety is critical for biological activity.

Conceptual Workflow: Synthesis of a Chiral Epoxide Intermediate for Beta-Blockers

Many beta-blockers, such as (S)-Propranolol, share a common structural motif: a (S)-1-(alkylamino)-3-aryloxy-2-propanol core. This compound is an ideal precursor for the key chiral epoxide intermediate in their synthesis. The following diagram illustrates the conceptual pathway.

G cluster_0 Synthesis of Chiral Epoxide Start This compound Step1 Diazotization & Rearrangement (e.g., NaNO₂, H₂SO₄) Start->Step1 Inversion of Stereochemistry Intermediate1 (S)-3-Benzyloxy-1,2-propanediol Step1->Intermediate1 Step2 Tosylation (e.g., TsCl, Pyridine) Intermediate1->Step2 Intermediate2 (S)-3-Benzyloxy-1-tosyloxy-2-propanol Step2->Intermediate2 Step3 Epoxidation (e.g., NaH, THF) Intermediate2->Step3 Product (R)-2-(Benzyloxymethyl)oxirane (Chiral Epoxide) Step3->Product

Caption: Conceptual workflow for the synthesis of a key chiral epoxide intermediate from this compound.

Experimental Protocol: Synthesis of (S)-Propranolol via a Chiral Epoxide Intermediate

This protocol outlines the synthesis of the beta-blocker (S)-Propranolol, leveraging a chiral epoxide derived from this compound.

Step 1: Synthesis of (S)-3-Benzyloxy-1,2-propanediol

  • Rationale: This step converts the amino group into a hydroxyl group with inversion of stereochemistry via a diazotization reaction, yielding the corresponding diol.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in 1 M sulfuric acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-benzyloxy-1,2-propanediol.

Step 2: Synthesis of (S)-3-Benzyloxy-1-tosyloxy-2-propanol

  • Rationale: Selective tosylation of the primary hydroxyl group makes it a good leaving group for the subsequent intramolecular cyclization to form the epoxide.

  • Procedure:

    • Dissolve (S)-3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Quench the reaction with cold water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (R)-2-(Benzyloxymethyl)oxirane

  • Rationale: An intramolecular Williamson ether synthesis, where the alkoxide of the secondary alcohol displaces the tosylate, forms the desired chiral epoxide.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-3-benzyloxy-1-tosyloxy-2-propanol (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.

Step 4: Synthesis of (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol)

  • Rationale: Nucleophilic ring-opening of the chiral epoxide with isopropylamine, followed by deprotection of the benzyl ether and coupling with 1-naphthol, yields the final product. A more direct route involves the reaction of 1-naphthol with the epoxide followed by reaction with isopropylamine.[4][5]

  • Procedure:

    • To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) at 0 °C.

    • Add the crude (R)-2-(benzyloxymethyl)oxirane (1.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Open the resulting epoxide by reacting with isopropylamine in a suitable solvent like methanol at reflux.[4]

    • Alternatively, the epoxide can be directly opened with isopropylamine, followed by debenzylation and subsequent etherification with 1-naphthol.

    • Purify the final product by column chromatography or recrystallization to yield (S)-Propranolol.

Application II: this compound as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[6] this compound can be readily converted into a chiral oxazolidinone, a powerful auxiliary for diastereoselective enolate alkylations and aldol reactions.

Workflow: Diastereoselective Alkylation using a Chiral Oxazolidinone Auxiliary

The following diagram outlines the general workflow for a diastereoselective alkylation reaction using a chiral oxazolidinone derived from our starting amino alcohol.

G cluster_1 Diastereoselective Alkylation Workflow Start This compound Step1 Oxazolidinone Formation (e.g., Phosgene or equivalent) Start->Step1 Auxiliary Chiral Oxazolidinone Step1->Auxiliary Step2 N-Acylation (e.g., Acyl chloride, Base) Auxiliary->Step2 AcylatedAux N-Acyl Oxazolidinone Step2->AcylatedAux Step3 Enolate Formation (e.g., LDA, -78 °C) AcylatedAux->Step3 Enolate Chiral Enolate Step3->Enolate Step4 Alkylation (e.g., Alkyl halide) Enolate->Step4 AlkylatedProduct Alkylated Oxazolidinone (High Diastereoselectivity) Step4->AlkylatedProduct Step5 Auxiliary Cleavage (e.g., LiOH, H₂O₂) AlkylatedProduct->Step5 FinalProduct Enantiomerically Enriched Carboxylic Acid Step5->FinalProduct RecoveredAux Recovered Chiral Auxiliary Step5->RecoveredAux

Caption: General workflow for diastereoselective alkylation using a chiral oxazolidinone auxiliary.

Experimental Protocol: Diastereoselective Alkylation

This protocol details the preparation of the chiral oxazolidinone auxiliary, its acylation, a diastereoselective alkylation, and the final removal of the auxiliary.

Step 1: Preparation of (S)-4-(Benzyloxymethyl)-2-oxazolidinone

  • Rationale: The vicinal amino and hydroxyl groups of this compound are cyclized to form the stable five-membered oxazolidinone ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous, non-protic solvent (e.g., toluene), add a phosgene equivalent such as triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) at 0 °C.

    • If using triphosgene, add a non-nucleophilic base like triethylamine (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the chiral oxazolidinone.

Step 2: N-Acylation of the Chiral Oxazolidinone

  • Rationale: The oxazolidinone is acylated to introduce the prochiral center that will be alkylated.

  • Procedure:

    • Dissolve the (S)-4-(benzyloxymethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the N-acyl oxazolidinone by column chromatography.

Step 3: Diastereoselective Alkylation

  • Rationale: The N-acyl oxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky benzyloxymethyl group at the C4 position of the auxiliary blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers, dry, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by column chromatography.

Step 4: Cleavage and Recovery of the Chiral Auxiliary

  • Rationale: The alkylated product is cleaved to yield the desired enantiomerically enriched carboxylic acid, and the valuable chiral auxiliary is recovered for reuse.

  • Procedure:

    • Dissolve the purified alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq, 30% aqueous solution) followed by a dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility as both a direct chiral building block and a precursor to a robust chiral auxiliary provides efficient and reliable pathways to a wide array of enantiomerically pure compounds. The protocols outlined in this guide serve as a foundation for researchers to explore and adapt these methodologies for the synthesis of novel and valuable molecules in the fields of pharmaceutical sciences and beyond.

References

Synthesis of (s)-2-Amino-3-benzyloxy-1-propanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of (s)-2-Amino-3-benzyloxy-1-propanol, a valuable chiral building block in the development of pharmaceuticals, particularly protease inhibitors and antiviral agents.[1] Its defined stereochemistry and versatile functional groups make it a critical component in asymmetric synthesis and structure-activity relationship studies. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.

Introduction

This compound, also known as O-Benzyl-D-Serinol, is a chiral amino alcohol whose structure incorporates a primary amine, a primary alcohol, and a benzyl-protected hydroxyl group. This unique combination of functionalities, coupled with its specific stereoconfiguration, makes it a highly sought-after intermediate in the synthesis of complex bioactive molecules. The strategic placement of the bulky benzyloxy group provides steric influence in subsequent reactions, while the amino and hydroxyl groups offer sites for diverse chemical modifications.

Synthetic Strategy: A Multi-Step Approach from L-Serine

The most common and reliable synthetic route to this compound commences with the readily available and optically pure amino acid, L-serine. The strategy involves a three-step sequence:

  • Protection of the Amino and Carboxyl Groups: To prevent unwanted side reactions, the amino and carboxyl functionalities of L-serine are masked with suitable protecting groups. The tert-butyloxycarbonyl (Boc) group is a common choice for the amine due to its stability under various reaction conditions and its ease of removal. The carboxyl group is typically converted to a methyl or ethyl ester.

  • O-Benzylation of the Hydroxyl Group: The free hydroxyl group of the protected serine derivative is then etherified using a benzylating agent, such as benzyl bromide, in the presence of a base. This step introduces the key benzyloxy moiety.

  • Reduction of the Ester to a Primary Alcohol: The final step involves the reduction of the ester functionality to a primary alcohol. This transformation is most effectively achieved using a powerful reducing agent like lithium aluminum hydride (LAH).

This strategic sequence ensures high yields and preserves the stereochemical integrity of the chiral center.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from L-Serine to this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Reduction L_Serine L-Serine Protected_Serine N-Boc-L-Serine Methyl Ester L_Serine->Protected_Serine Boc₂O, MeOH, Base O_Benzylated_Serine N-Boc-O-benzyl-L-Serine Methyl Ester Protected_Serine->O_Benzylated_Serine BnBr, NaH, THF Final_Product This compound O_Benzylated_Serine->Final_Product 1. LiAlH₄, THF 2. Aqueous Workup

Caption: Synthetic workflow from L-Serine to the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-O-benzyl-L-serine methyl ester

This protocol details the initial protection and subsequent benzylation of L-serine.

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amino and Carboxyl Protection:

    • Suspend L-serine (1 equivalent) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.5 equivalents) dropwise, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents) dissolved in methanol.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. The resulting crude N-Boc-L-serine methyl ester can be carried forward to the next step after an aqueous workup (extraction with EtOAc from a dilute acid solution, followed by washing with brine and drying over MgSO₄).

  • O-Benzylation:

    • Dissolve the crude N-Boc-L-serine methyl ester (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-O-benzyl-L-serine methyl ester.

Protocol 2: Reduction to this compound

This protocol describes the reduction of the ester to the final product.

Materials:

  • N-Boc-O-benzyl-L-serine methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reduction with LiAlH₄:

    • Under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF in a flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C.

    • Dissolve N-Boc-O-benzyl-L-serine methyl ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Caution: The following workup is highly exothermic and evolves hydrogen gas. Perform with extreme care.

    • Slowly and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Alternatively, a quench with sodium sulfate decahydrate can be performed until a fine white precipitate is formed.

    • Filter the solid through a pad of Celite and wash thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • The resulting this compound can be further purified by vacuum distillation or crystallization if necessary.

Mechanistic Insight: The Reduction of an Ester with LiAlH₄

The reduction of the ester functionality by lithium aluminum hydride proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

Caption: Mechanism of ester reduction to a primary alcohol.

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[2]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxy group (⁻OR') to yield an aldehyde.

  • Second Hydride Attack: The resulting aldehyde is immediately attacked by another hydride ion from LiAlH₄, forming an alkoxide intermediate.

  • Protonation: An aqueous workup protonates the alkoxide to give the final primary alcohol.[2]

Lithium aluminum hydride is a potent reducing agent and must be handled with care in an anhydrous, inert environment as it reacts violently with water.[3]

Data Summary

CompoundStarting MaterialKey ReagentsSolventTypical Yield
N-Boc-O-benzyl-L-serine methyl esterL-SerineBoc₂O, TEA, BnBr, NaHTHF70-85%
This compoundProtected SerineLiAlH₄THF80-95%

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, C-O).

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. The success of each step can be validated through standard analytical techniques such as TLC and NMR. For instance, the disappearance of the ester carbonyl stretch and the appearance of a broad O-H stretch in the IR spectrum after the reduction step provides a quick confirmation of the reaction's progress. The stereochemical integrity of the final product is generally maintained throughout this synthetic sequence, a crucial aspect for its application in chiral synthesis.

References

Application Notes & Protocols: Derivatization of (S)-2-Amino-3-benzyloxy-1-propanol for Stereochemical Analysis and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-benzyl-L-serinol, is a valuable chiral building block in synthetic organic chemistry and drug development.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of complex molecules such as chiral ligands, catalysts, and pharmaceutical intermediates.[2][3] Given that its biological activity and efficacy in asymmetric synthesis are critically dependent on its stereochemical integrity, robust analytical methods to confirm its enantiomeric purity and absolute configuration are paramount. This guide provides detailed protocols and technical insights into the derivatization of this compound for these analytical purposes, as well as strategies for selective derivatization as a means of functional group protection in synthetic applications.

The primary objectives for derivatizing this compound are twofold:

  • Analytical Derivatization: To convert the enantiomer into a mixture of diastereomers, which can be distinguished and quantified using standard chromatographic or spectroscopic techniques like HPLC and NMR. This allows for the precise determination of enantiomeric excess (e.e.) and confirmation of the absolute configuration.

  • Synthetic Derivatization (Protecting Group Strategy): To selectively mask one of the two reactive functional groups (amine or alcohol) to allow for chemical transformations to occur at the other site.[4][5] The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.[6][7]

This document will explore scientifically vetted protocols for both analytical and synthetic derivatization, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Part 1: Analytical Derivatization for Enantiomeric Purity and Absolute Configuration Determination

The most common strategy for determining the enantiomeric purity of a chiral compound like this compound is to react it with an enantiomerically pure chiral derivatizing agent (CDA).[8] This reaction transforms the pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be separated and quantified by achiral chromatography or distinguished by NMR spectroscopy.

Mosher's Acid Derivatization for NMR Analysis

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA.[9] Its acid chloride form reacts with the primary amine and primary alcohol of this compound to form diastereomeric amides and esters, respectively, known as Mosher's amides and esters.[10][11] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, while the phenyl group induces significant anisotropic effects in the ¹H NMR spectrum, allowing for the differentiation of the resulting diastereomers.[9]

The reaction involves the acylation of the amino and hydroxyl groups of this compound with an enantiomerically pure Mosher's acid chloride ((R)- or (S)-MTPA-Cl). Since the substrate has two reactive sites, derivatization can occur at either the amine or the alcohol, or both. For a more straightforward analysis, it is often desirable to selectively derivatize one functional group. N-acylation is typically faster than O-acylation.

Workflow for Mosher's Acid Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup and Purification cluster_analysis Analysis Sample This compound Solvent Anhydrous Pyridine/CH2Cl2 Sample->Solvent Dissolve Reaction Reaction at 0 °C to RT (typically forms N-acyl product) Solvent->Reaction MTPA (R)- or (S)-MTPA-Cl MTPA->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Flash Chromatography Extract->Purify NMR 1H and/or 19F NMR Analysis Purify->NMR

Caption: Workflow for Mosher's acid derivatization and analysis.

  • Preparation: In a clean, dry vial under an inert atmosphere (N₂ or Ar), dissolve this compound (10 mg, 0.055 mmol) in anhydrous dichloromethane (CH₂Cl₂) (1 mL) and anhydrous pyridine (27 µL, 0.33 mmol). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents, 16.6 mg, 0.066 mmol) in anhydrous CH₂Cl₂ (0.5 mL) to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (2 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric MTPA amide.

  • Analysis: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹⁹F NMR spectra. The chemical shifts of protons adjacent to the newly formed stereocenter will differ between the (S,R) and (R,R) diastereomers (if any (R)-amino alcohol is present). The enantiomeric excess can be determined by integrating the corresponding signals.[12]

Parameter Typical Value
Reactant Ratio 1 : 1.2 ((S)-amino alcohol : (R)-MTPA-Cl)
Reaction Time 2 - 4 hours
Temperature 0 °C to Room Temperature
Typical Yield > 90%
Analytical Method ¹H NMR, ¹⁹F NMR

Table 1: Summary of Mosher's Acid Derivatization Parameters.

Marfey's Reagent Derivatization for HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is another powerful CDA for the chiral resolution of primary and secondary amines.[13] It reacts with the amino group of this compound via nucleophilic aromatic substitution to form highly UV-active diastereomers.[14][15] These diastereomers can be baseline separated on a standard reverse-phase HPLC column, allowing for very accurate quantification of enantiomeric purity.[16]

The primary amine of the amino alcohol displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent. Since Marfey's reagent is enantiomerically pure (L-enantiomer), the reaction with a racemic or enantiomerically enriched amino alcohol will produce a mixture of diastereomers (L-L and L-D). These diastereomers exhibit different retention times on a reverse-phase HPLC column.

Reaction Scheme for Marfey's Reagent Derivatization

cluster_reactants Amino_Alcohol This compound Reaction Derivatization (aq. Acetone, NaHCO3, 40°C) Amino_Alcohol->Reaction Marfeys_Reagent Marfey's Reagent (FDAA) Marfeys_Reagent->Reaction Diastereomers Diastereomeric Adducts (Separable by RP-HPLC) Reaction->Diastereomers Start This compound Reaction N-Boc Protection Start->Reaction Reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA), Solvent (e.g., THF) Reagents->Reaction Product N-Boc-(S)-2-amino-3-benzyloxy-1-propanol Reaction->Product Allows for O-functionalization Deprotection Deprotection (e.g., TFA in CH2Cl2) Product->Deprotection Acidic Conditions Deprotection->Start Regenerates Amine

References

Application Notes & Protocols in Asymmetric Catalysis: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Asymmetric catalysis stands as a cornerstone of modern chemical synthesis, providing the most efficient and elegant means to produce enantiomerically pure compounds.[1] The ability to selectively generate one of two mirror-image isomers (enantiomers) is of paramount importance, particularly in the pharmaceutical industry, where the physiological activity of a drug often resides in a single stereoisomer while its counterpart may be inactive or even harmful.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, key methodologies, and practical applications of asymmetric catalysis. We delve into the foundational pillars of the field—metal-catalyzed reactions and organocatalysis—offering detailed mechanistic insights, field-proven experimental protocols, and illustrative industrial case studies. This document is designed not merely as a list of procedures but as an in-depth technical resource that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of this transformative technology.

Introduction: The Imperative of Chirality

Many molecules, like our hands, are chiral—they exist in two non-superimposable mirror-image forms.[3] In biological systems, this three-dimensional arrangement is critical. Receptors, enzymes, and DNA are themselves chiral, meaning they interact differently with each enantiomer of a chiral molecule. The development of catalysts that can steer a chemical reaction to produce predominantly one enantiomer has revolutionized synthetic chemistry. This achievement was recognized with the 2001 Nobel Prize in Chemistry, awarded to William S. Knowles and Ryoji Noyori for their work on chirally catalyzed hydrogenation, and to K. Barry Sharpless for his work on chirally catalyzed oxidation.[4][5] A new paradigm emerged in 2000 with the independent development of asymmetric organocatalysis by Benjamin List and David MacMillan, who demonstrated that small organic molecules could serve as efficient chiral catalysts, an achievement honored with the 2021 Nobel Prize in Chemistry.[6] These breakthroughs have made chemistry greener, more efficient, and have had a profound impact on pharmaceutical research and manufacturing.[1]

This guide will explore the practical applications of these Nobel-winning technologies, providing the necessary protocols and data to implement them effectively in a research and development setting.

Caption: The three foundational pillars of modern asymmetric catalysis.

Metal-Catalyzed Asymmetric Reactions

Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are powerful tools for asymmetric synthesis. The chiral ligand creates a defined three-dimensional space around the metal's active site, forcing the substrate to bind in a specific orientation and leading to highly enantioselective transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone reaction that adds two hydrogen atoms across a double bond (C=C, C=O, C=N) with high stereocontrol.[7] It is one of the most widely used asymmetric technologies in industry due to its high efficiency and atom economy.[8][9] The catalysts are typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with chiral phosphine ligands, such as the celebrated BINAP ligand.[8][10]

Mechanism Insight: The catalytic cycle for Ru-BINAP catalyzed hydrogenation of a ketone generally follows an "outer sphere" mechanism. The key is the formation of a ruthenium-hydride species which then transfers the hydride and a proton to the coordinated ketone substrate without the substrate entering the inner coordination sphere of the metal. This interaction is mediated by the chiral environment of the BINAP ligand, which dictates the face of the ketone that is reduced.

References

Application Notes & Protocols: Synthesis and Application of Enzyme Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzymes are central to a vast array of physiological processes, making them compelling targets for therapeutic intervention.[1][2] The strategic design and synthesis of molecules that can modulate the activity of specific enzymes is a cornerstone of modern drug discovery.[3] This guide provides an in-depth exploration of the principles and practical methodologies for the synthesis of enzyme inhibitors. We will delve into rational design strategies, key synthetic workflows, and the subsequent characterization and validation protocols essential for advancing a compound from initial concept to a validated lead.

Part 1: The Rationale for Enzyme Inhibition in Therapeutics

Enzymes function as biological catalysts, accelerating chemical reactions necessary for life.[4] Their critical role means that dysfunctional or improperly regulated enzymes are often implicated in the pathology of numerous diseases.[2] By designing molecules that specifically block the activity of a target enzyme, it is possible to intervene in a disease process, correct a metabolic imbalance, or halt the replication of a pathogen.

1.1. Mechanisms of Enzyme Inhibition

An inhibitor's mechanism of action is fundamental to its biological effect and dictates the strategy for its design and optimization. Inhibitors are broadly classified based on their interaction with the enzyme.[5]

  • Reversible Inhibitors: These bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can be displaced.[4][6]

    • Competitive: The inhibitor binds to the active site, directly competing with the substrate. This inhibition can be overcome by increasing substrate concentration.[4]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding.[4][]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[5][]

  • Irreversible Inhibitors: These typically form a stable, covalent bond with the enzyme, permanently inactivating it.[4][] This class includes mechanism-based inhibitors or "suicide substrates," which are catalytically activated by the target enzyme to become reactive.

Part 2: Rational Design and Synthetic Strategies

The creation of a successful enzyme inhibitor is not a matter of chance but a process of rational design, leveraging structural biology, computational chemistry, and synthetic expertise.

2.1. Foundational Design Strategies

The initial approach to designing an inhibitor is typically guided by the amount of information available for the target enzyme.

Design StrategyPrincipleKey Methodologies
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target enzyme's active site to design complementary molecules.[1][3]X-ray Crystallography, NMR Spectroscopy, Molecular Docking, Molecular Dynamics Simulations.[][8]
Ligand-Based Drug Design (LBDD) Employs knowledge of existing active molecules (ligands) to develop a pharmacophore model when the enzyme structure is unknown.[1]Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling.
Fragment-Based Lead Discovery (FBLD) Screens libraries of low-molecular-weight fragments that are then optimized and linked to form a more potent lead compound.[3][9]Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), X-ray Crystallography.[9]
Transition-State Analogs Involves designing stable molecules that mimic the high-energy transition state of the substrate in the enzymatic reaction, which bind to the enzyme with very high affinity.[8][10][11]Mechanistic Enzymology, Computational Chemistry.

2.2. Key Synthetic Methodologies

Once a design strategy is in place, modern synthetic organic chemistry provides the tools to build the target molecules.

  • Combinatorial Chemistry & Parallel Synthesis: These techniques are employed to rapidly generate large libraries of related compounds.[12] By systematically varying different parts of a core scaffold, researchers can efficiently explore the structure-activity relationship (SAR) to identify the most potent and selective inhibitors.

  • Peptidomimetics: For enzymes that process peptide substrates, such as proteases, peptidomimetics are invaluable. These are non-peptide molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against proteolysis and better cell permeability.

  • Click Chemistry: This refers to a class of reactions that are highly efficient, stereospecific, and produce minimal byproducts. Their reliability makes them ideal for linking molecular fragments in lead optimization and for creating diverse compound libraries.

Part 3: Experimental Workflows and Protocols

This section provides actionable protocols for the synthesis, screening, and characterization of enzyme inhibitors.

3.1. Workflow Overview: From Concept to Validated Inhibitor

The process of developing an enzyme inhibitor is a multi-step, iterative cycle of design, synthesis, and testing.

G cluster_0 Design & Synthesis cluster_1 Screening & Validation cluster_2 Optimization Target Target Identification & Validation Design Inhibitor Design (SBDD, LBDD, etc.) Target->Design Synth Chemical Synthesis & Purification Design->Synth HTS High-Throughput Screening (HTS) Synth->HTS Compound Library Hit Hit Identification HTS->Hit Kinetics Enzyme Kinetics (IC50, Ki) Hit->Kinetics Biophys Biophysical Validation (SPR, ITC) Kinetics->Biophys LeadOpt Lead Optimization (SAR) Biophys->LeadOpt Validated Hit LeadOpt->Design Iterative Redesign InVivo In Vivo Testing LeadOpt->InVivo G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E E Active Site ES ES Complex E->ES EI EI Inhibited E->EI P P S S S->E I I I->E ES->E k_cat ES->P E2 E Active Site Allosteric Site ES2 ES Complex E2->ES2 EI2 EI Inhibited E2->EI2 S2 S S2->E2 I2 I I2->E2 I2->ES2 ES2->E2 k_cat ESI2 ESI Inhibited ES2->ESI2 P2 P ES2->P2

References

Application Notes and Protocols for the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of bioactive molecules is a cornerstone of modern drug discovery and development. This comprehensive guide provides an in-depth exploration of key synthetic strategies, offering not only detailed, step-by-step protocols for their application but also the underlying scientific principles that govern their efficacy. By delving into the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate these methods but also to innovate upon them. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Chemoenzymatic Synthesis: Merging the Best of Both Worlds

The strategic combination of chemical and enzymatic transformations, known as chemoenzymatic synthesis, has emerged as a powerful approach for the efficient construction of complex bioactive molecules.[1][2] This methodology harnesses the unparalleled selectivity of enzymes for specific reactions, such as setting stereocenters, with the versatility of traditional organic chemistry to forge a wide array of chemical bonds.[1] The result is often a more streamlined and sustainable synthetic route compared to purely chemical or biological methods.[2]

One of the primary advantages of chemoenzymatic synthesis is the ability to perform highly selective reactions under mild conditions, often obviating the need for cumbersome protecting group strategies that can add steps and reduce overall yield.[2] Enzymes, as natural catalysts, offer remarkable regio- and stereoselectivity, which is particularly valuable in the synthesis of chiral drugs where a specific enantiomer is responsible for the desired therapeutic effect.[3][4]

Application Note: Chemoenzymatic Synthesis of Oseltamivir (Tamiflu)

A prominent example showcasing the power of chemoenzymatic synthesis is in the production of oseltamivir, the active ingredient in the antiviral medication Tamiflu. Various generations of chemoenzymatic approaches have been developed, demonstrating the evolution of this strategy to improve efficiency and sustainability.[5] A key step in several of these syntheses involves the enzymatic desymmetrization of a meso intermediate, a reaction that is challenging to achieve with high enantioselectivity using conventional chemical methods.[6]

Protocol: Chemoenzymatic Production of a Chiral Azidoalcohol Intermediate

This protocol describes a two-step chemoenzymatic cascade for the synthesis of a chiral azidoalcohol, a versatile building block for many bioactive molecules. The first step involves an enantioselective epoxidation of an alkene, followed by a regioselective ring-opening of the resulting epoxide with an azide nucleophile, catalyzed by a halohydrin dehalogenase (HHDH).[7]

Materials:

  • Styrene monooxygenase (StyAB) or Shi epoxidation catalyst

  • Halohydrin dehalogenase (HHDH)

  • Alkene substrate (e.g., cis-β-methylstyrene)

  • Sodium azide (NaN₃)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., acetonitrile) if needed for substrate solubility

  • Cofactors for monooxygenase (if using StyAB), e.g., NADH, and a regeneration system

Procedure:

  • Enantioselective Epoxidation:

    • In a reaction vessel, prepare a solution of the alkene substrate in the appropriate buffer. If necessary, a minimal amount of a water-miscible organic solvent can be used to aid solubility.

    • For an enzymatic reaction, add the styrene monooxygenase (StyAB) and the necessary cofactors. For a chemical epoxidation, add the Shi catalyst.

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) until the desired conversion to the epoxide is achieved. Monitor the reaction progress by a suitable analytical method like GC or HPLC.

  • Regioselective Azide Addition:

    • To the reaction mixture containing the formed epoxide, add the halohydrin dehalogenase (HHDH) and sodium azide.

    • Continue the incubation under the same conditions. The HHDH will catalyze the ring-opening of the epoxide with the azide ion.

    • Monitor the formation of the azidoalcohol product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding an organic solvent such as ethyl acetate.

    • Extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure chiral azidoalcohol.

Comparative Data: Chemoenzymatic vs. Chemical Synthesis of Chiral Amines
MethodCatalystSubstrateYield (%)Enantiomeric Excess (ee %)Key ConditionsReference
Enzymatic Catalysis ω-Transaminase (from Vibrio fluvialis)Acetophenone92.1>99Whole cells, 300 mM L-alanine, pH 7.0[8]
Chemoenzymatic Cascade CAL-B mediated acetylationRacemic 2-amino-3-dimethylaminopropylphosphonate42 (acetamide) / 30 (amine)91 / 92Kinetic resolution[1][9]
Transition-Metal Catalysis [Rh(cod)₂]BF₄ / (S,S)-f-BinaphaneN-Boc-acetophenone imine95981 mol% catalyst, 50 atm H₂, 2-propanol[8]

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Alkene Alkene Epoxide Epoxide Alkene->Epoxide Enantioselective Epoxidation Azidoalcohol Chiral Azidoalcohol Epoxide->Azidoalcohol Regioselective Ring-Opening Chemical_Catalyst Chemical Catalyst (e.g., Shi Catalyst) Chemical_Catalyst->Epoxide HHDH Halohydrin Dehalogenase (HHDH) HHDH->Azidoalcohol Azide Azide (N₃⁻) Azide->Azidoalcohol

Asymmetric Synthesis: The Art of Chirality

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[10][11] Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Asymmetric synthesis is the field of chemistry dedicated to the selective synthesis of a single enantiomer of a chiral compound.[10][11] This is a critical aspect of drug development, as regulatory agencies often require the marketing of single-enantiomer drugs to ensure safety and efficacy.[12]

There are several major strategies in asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalysts), and enzymes.[12][13] Each approach has its own set of advantages and disadvantages, and the choice of method often depends on the specific target molecule and the desired scale of the synthesis.

Application Note: Asymmetric Aldol Reaction in Natural Product Synthesis

The aldol reaction is a powerful carbon-carbon bond-forming reaction that is frequently used in the synthesis of complex natural products.[14] The asymmetric version of this reaction allows for the creation of two new stereocenters with high levels of control. The Mukaiyama aldol reaction, which utilizes a silyl enol ether and a Lewis acid catalyst, is a particularly effective method for achieving high enantioselectivity.[15]

Protocol: Asymmetric Mukaiyama Aldol Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed asymmetric Mukaiyama aldol reaction.[15]

Materials:

  • Aldehyde

  • Silyl enol ether

  • Chiral Lewis acid catalyst (e.g., a chiral titanium or copper complex)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst and the anhydrous solvent.

    • Cool the solution to the desired temperature (typically between -78°C and 0°C).

  • Aldehyde Addition:

    • Add the aldehyde to the catalyst solution and stir for a short period to allow for coordination.

  • Silyl Enol Ether Addition:

    • Slowly add the silyl enol ether to the reaction mixture.

    • Stir the reaction at the low temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quenching and Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis of a chiral derivative.

Comparative Data: Asymmetric Synthesis Methodologies
MethodCatalyst/AuxiliaryAldehydeNucleophileYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee %)Reference
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydeN-propionyl oxazolidinone80-95>99:1 (syn:anti)[13]
Organocatalysis (S)-Proline4-NitrobenzaldehydeAcetone6876% ee[13]
Metal Catalysis Chiral Zn(II)-Bisamidine ComplexMethyl pyruvateα,α-disubstituted silyl enol ether95up to 68% ee[13]

asymmetric_synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Transition_States Diastereomeric Transition States Prochiral_Substrate->Diastereomeric_Transition_States Chiral_Influence Chiral Influence (Auxiliary, Catalyst, or Enzyme) Chiral_Influence->Diastereomeric_Transition_States Major_Enantiomer Major Enantiomer Diastereomeric_Transition_States->Major_Enantiomer Lower Energy Minor_Enantiomer Minor Enantiomer Diastereomeric_Transition_States->Minor_Enantiomer Higher Energy

Solid-Phase Synthesis: Building Molecules on a Scaffold

Solid-phase synthesis (SPS) is a powerful technique where molecules are assembled on an insoluble solid support, or resin.[7][16] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration, while the growing molecule remains attached to the resin.[7] SPS is widely used for the synthesis of peptides, oligonucleotides, and small molecule libraries.[5]

The choice of resin and the linker that attaches the first building block to the resin are critical for a successful solid-phase synthesis.[17][18] The linker must be stable to the reaction conditions used for chain elongation but cleavable under specific conditions to release the final product.[18]

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Exenatide

Exenatide, a 39-amino acid peptide used in the treatment of type 2 diabetes, is a prime example of a complex bioactive molecule synthesized using SPPS.[19] The synthesis involves the sequential addition of protected amino acids to a growing peptide chain on a solid support.[20]

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for Fmoc-based SPPS, a widely used method for peptide synthesis.[21][22]

Materials:

  • Solid-phase resin (e.g., Wang, Rink Amide)[17][18]

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)[23]

  • Activation base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and add a suitable solvent like DMF or DCM to swell the resin beads.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating it with the deprotection solution.

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • In a separate vessel, activate the next Fmoc-protected amino acid by dissolving it with the coupling reagent and activation base in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed to completion, which can be monitored by a colorimetric test like the Kaiser test.

    • Wash the resin to remove excess reagents and byproducts.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

  • Purification and Analysis:

    • Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and amino acid analysis.

Comparative Data: Solid-Phase vs. Solution-Phase Synthesis
FeatureSolid-Phase SynthesisSolution-Phase SynthesisReference
Purification Simple filtration after each stepOften requires chromatography after each step[5][24]
Reaction Driving Force Use of excess reagents is commonStoichiometric amounts of reagents are preferred[25]
Automation Easily automatedMore difficult to automate[25]
Scale Typically for smaller scale (mg to g)More suitable for large-scale synthesis (kg)[26]
Development Time Can be faster for library synthesisCan be more time-consuming for single targets[24][27]

solid_phase_synthesis Resin Solid Support (Resin) Linker Linker Resin->Linker AA1 Amino Acid 1 (Fmoc-protected) Linker->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 Coupling2 Couple Amino Acid 2 Deprotection1->Coupling2 Repeat Repeat Cycles Coupling2->Repeat AA2 Amino Acid 2 (Fmoc-protected) AA2->Coupling2 Cleavage Cleavage from Resin Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Combinatorial Chemistry and High-Throughput Screening: Accelerating Discovery

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse molecules, known as libraries.[28][29] These libraries can then be screened for biological activity using high-throughput screening (HTS), a process that uses automation and robotics to test thousands or even millions of compounds in a short period.[30] This combination of combinatorial synthesis and HTS has revolutionized the early stages of drug discovery, enabling the identification of "hit" compounds that can be further optimized into lead candidates.[31]

Application Note: Combinatorial Synthesis of Benzimidazole Libraries

Benzimidazoles are a class of heterocyclic compounds that are found in many biologically active molecules. The combinatorial synthesis of benzimidazole libraries allows for the rapid exploration of the chemical space around this privileged scaffold to identify new compounds with desired therapeutic properties.[15][32][33][34]

Protocol: Solution-Phase Combinatorial Synthesis of a Urea Library

This protocol describes the parallel solution-phase synthesis of a urea library from a set of secondary amines and isocyanates.[35]

Materials:

  • A diverse set of secondary amines

  • A diverse set of isocyanates

  • Anhydrous solvent (e.g., dichloromethane)

  • 96-well reaction block

  • Scavenger resin (e.g., a resin-bound trisamine)

Procedure:

  • Library Design:

    • Select a diverse set of secondary amines and isocyanates to be used as building blocks for the library.

  • Reaction Setup:

    • In each well of the 96-well reaction block, add a solution of a unique secondary amine in the anhydrous solvent.

    • To each well, add a solution of a unique isocyanate. This creates a unique combination of amine and isocyanate in each well.

  • Reaction:

    • Seal the reaction block and allow the reactions to proceed at room temperature with shaking until completion.

  • Quenching and Purification:

    • To each well, add a scavenger resin to react with any excess isocyanate.

    • Filter the contents of each well to remove the resin.

  • Analysis:

    • Analyze the product in each well by LC-MS to confirm its identity and purity.

Protocol: High-Throughput Screening for Kinase Inhibitors

This protocol outlines a general procedure for an HTS campaign to identify inhibitors of a specific protein kinase using a luminescence-based assay.[13][23][32][36]

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Compound library in 384- or 1536-well plates

  • Automated liquid handling system and plate reader

Procedure:

  • Assay Miniaturization and Validation:

    • Optimize the assay conditions (enzyme concentration, substrate concentration, ATP concentration) in a low-volume format (e.g., 384-well plate).

    • Validate the assay by determining its Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.[23]

  • Primary Screen:

    • Using an automated liquid handler, dispense the kinase, substrate, and ATP into the wells of the assay plates.

    • Add a single concentration of each compound from the library to the appropriate wells.

    • Incubate the plates for a set period.

    • Add the luminescent detection reagent and measure the luminescence signal on a plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the raw data and calculate the percent inhibition for each compound.

    • Select "hits" based on a predefined activity threshold (e.g., >50% inhibition).[30][31][37][38][39]

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits in the same assay to confirm their activity.

    • Perform dose-response experiments for the confirmed hits to determine their IC₅₀ values.

hts_workflow Library Compound Library (10,000s - 1,000,000s) Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hits Primary Hits (~0.1-1% of library) Data_Analysis->Hits Confirmation Hit Confirmation (Re-testing) Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Dose_Response Dose-Response & IC₅₀ Determination Confirmed_Hits->Dose_Response Lead_Candidates Lead Candidates Dose_Response->Lead_Candidates

Metal-Catalyzed Cross-Coupling: Forging Key Bonds

Metal-catalyzed cross-coupling reactions are a class of reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a transition metal catalyst, most commonly palladium. These reactions have transformed the art of organic synthesis, enabling the construction of complex molecules that were previously difficult or impossible to make. The 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-coupling reactions.

Application Note: Suzuki-Miyaura Coupling in Bioactive Molecule Synthesis

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions.[14][19][20][21][22][28][36] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[28]

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][36]

Materials:

  • Aryl or vinyl halide

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if necessary, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, water)

Procedure:

  • Reaction Setup:

    • To a reaction flask, add the aryl halide, the boronic acid, the base, and the palladium catalyst and ligand (if used).

    • Degas the solvent by bubbling with an inert gas (e.g., argon) for 10-15 minutes, then add it to the reaction flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.

Comparative Data: Suzuki-Miyaura Coupling Reaction Yields
Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 174[14]
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ / Ligand 182[14]
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ / Ligand 273[14]
Diaryl bromideBoronic esterPd(dppf)Cl₂80[20]

suzuki_coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1X R¹-X R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal Product R¹-R² Product->RedElim

References

Introduction: The Strategic Value of a Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Applications of (S)-2-Amino-3-benzyloxy-1-propanol

This compound is a highly valuable chiral building block in modern organic and medicinal chemistry.[1][2] Derived from the natural amino acid L-Serine, it belongs to the "chiral pool," a collection of enantiomerically pure molecules provided by nature that serve as economical starting materials for complex asymmetric synthesis.[3] Its structure is endowed with a unique combination of functionalities: a primary amine, a primary alcohol, and a stereodefined center at the C2 position. The presence of a benzyl (Bn) ether at the C3 position provides a robust protecting group that masks the second hydroxyl group of the parent serinol, allowing for selective manipulation of the amine and the C1 hydroxyl group.

This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying strategic and mechanistic principles that govern its application in the synthesis of complex, enantiomerically pure molecules.

Core Chemical Properties and Handling

A thorough understanding of the physical properties of a reagent is paramount for successful experimentation. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 58577-88-1[4]
Molecular Formula C₁₀H₁₅NO₂[4][5]
Molecular Weight 181.23 g/mol [4][5]
Appearance Colorless to yellow liquid or low melting solid[6]
Melting Point 34-37 °C (lit.)
Boiling Point ~307-340 °C (lit.)[7]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[7]

Fundamental Reaction Mechanisms

The utility of this compound stems from the differential reactivity of its amine and primary alcohol functional groups. Strategic manipulation of these sites allows for its incorporation into target molecules or its transformation into powerful chiral auxiliaries.

N-Functionalization: The Gateway to Amides and Auxiliaries

The primary amine is the most nucleophilic site on the molecule and readily reacts with electrophiles.

  • N-Acylation: This is arguably the most common and critical reaction. The amine attacks acyl chlorides or anhydrides in a classic nucleophilic acyl substitution to form a stable amide. This transformation is the first step in converting the amino alcohol into a chiral auxiliary, where the resulting amide can be further manipulated. The presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl or carboxylic acid byproduct.

  • N-Boc Protection: For reactions where the primary alcohol is the desired nucleophile, the amine must first be protected. Reaction with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the N-Boc protected amino alcohol, a stable carbamate that can be readily cleaved under acidic conditions later in the synthesis.[8]

Cyclization to Chiral Oxazolidinones: Creating a Stereodirecting Scaffold

One of the most powerful applications of 1,2-amino alcohols is their conversion into oxazolidinones.[9][10] These five-membered heterocyclic scaffolds, popularized by David Evans, are exceptional chiral auxiliaries that enforce high levels of stereocontrol in a variety of C-C bond-forming reactions.[11][]

The mechanism involves the reaction of both the amine and alcohol functionalities with a carbonyl source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[9] The reaction with CDI is often preferred for its safety and ease of handling. The process typically proceeds via an initial N-acylation to form a carbamate intermediate, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring and eliminate imidazole. The resulting rigid oxazolidinone ring, bearing the benzyloxymethyl group at the C4 position, creates a sterically defined environment that directs subsequent reactions, such as enolate alkylations or aldol additions, with high diastereoselectivity.[11]

G cluster_0 Oxazolidinone Formation Mechanism start this compound + CDI intermediate N-Acyl Imidazole Intermediate start->intermediate 1. N-Acylation cyclization Intramolecular Nucleophilic Attack product Chiral Oxazolidinone intermediate->product 2. Ring Closure imidazole Imidazole (byproduct)

Caption: Mechanism of oxazolidinone formation from an amino alcohol.

Application Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of (S)-4-(Benzyloxymethyl)-2-oxazolidinone

This protocol details the conversion of the title amino alcohol into a versatile chiral auxiliary. The use of carbonyldiimidazole (CDI) is highlighted as a safe and effective carbonylating agent.

Workflow Diagram:

G reagents 1. Dissolve Amino Alcohol & CDI in THF reaction 2. Heat Reaction Mixture (e.g., 60 °C, overnight) reagents->reaction workup 3. Aqueous Workup (Quench, Extract with EtOAc) reaction->workup purify 4. Purify by Column Chromatography workup->purify product Final Product: (S)-4-(Benzyloxymethyl) -2-oxazolidinone purify->product

Caption: Workflow for synthesizing a chiral oxazolidinone.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Addition of CDI: In a separate flask, dissolve carbonyldiimidazole (CDI, 1.1 eq) in anhydrous THF. Add the CDI solution dropwise to the amino alcohol solution at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography), typically overnight. The reaction is complete upon consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of hexane/ethyl acetate) to yield the pure oxazolidinone.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Acylation for Diastereoselective Synthesis

This protocol demonstrates the attachment of a carboxylic acid substrate to the amino alcohol, creating a substrate-auxiliary adduct ready for a diastereoselective reaction. This general workflow is central to the use of chiral auxiliaries.[13]

General Workflow using a Chiral Auxiliary:

G A Prochiral Substrate (e.g., R-COCl) C 1. Attachment (N-Acylation) A->C B Chiral Auxiliary ((S)-amino alcohol) B->C D Substrate-Auxiliary Adduct (Chiral Amide) C->D E 2. Diastereoselective Reaction (e.g., Enolate Alkylation) D->E F Diastereomeric Products (Major and Minor) E->F G 3. Cleavage & Recovery F->G H Enriched Product G->H I Recovered Auxiliary G->I

Caption: General workflow for a chiral auxiliary-mediated synthesis.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amino alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amino alcohol.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization to obtain the pure substrate-auxiliary adduct.

Conclusion

This compound is more than a simple chiral molecule; it is a strategic tool for constructing complex molecular architectures with precise stereochemical control. Its utility is rooted in the predictable reactivity of its functional groups and its straightforward conversion into powerful directing groups like oxazolidinones. The protocols and mechanistic insights provided herein serve as a foundation for its effective application in pharmaceutical development and advanced organic synthesis.

References

Application Note: Orthogonal Protecting Group Strategies for (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its structure incorporates two distinct reactive functional groups: a primary amine and a primary hydroxyl group. For the successful synthesis of complex target molecules, such as protease inhibitors and other chiral ligands, the selective reaction at one of these sites is paramount. This necessitates the use of protecting groups to temporarily mask one functional group while the other is being chemically modified. This application note provides a detailed guide on orthogonal protecting group strategies, enabling the selective and independent manipulation of the amino and hydroxyl functionalities of this versatile synthon.

The Imperative of Orthogonal Protection

In a molecule with multiple reactive sites, an orthogonal protection strategy is crucial. This approach allows for the deprotection of one functional group without affecting the other protecting groups within the same molecule.[1][2][3] For this compound, this means we can selectively unmask the amine for a reaction (e.g., amide coupling) while the protected hydroxyl group remains inert, and vice versa. The key lies in choosing protecting groups that are stable under a specific set of reaction conditions but can be removed under a different, non-interfering set of conditions.[1][4]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Conceptual workflow for an orthogonal protection strategy.

Part 1: Protection of the Amino Group

The nucleophilic primary amine is often the first site to be protected. Carbamates are the most common and effective choice for this purpose. We will detail the two most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions (including basic, hydrogenolytic, and nucleophilic conditions) and its clean removal under acidic conditions.[5][6]

Rationale for Use: The Boc group's acid lability makes it orthogonal to many hydroxyl protecting groups, such as silyl ethers (removed by fluoride) and benzyl ethers (removed by hydrogenolysis). This orthogonality is fundamental for sequential manipulations.[3]

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Figure 2: N-Boc protection of this compound.

Protocol 1: N-Boc Protection

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add triethylamine (Et₃N, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the stirred solution.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc-(S)-2-amino-3-benzyloxy-1-propanol can often be used without further purification.[7][8]

Protocol 2: N-Boc Deprotection

  • Setup: Dissolve the Boc-protected compound (1.0 eq.) in DCM (~0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) or a 4 M solution of HCl in 1,4-dioxane dropwise at room temperature.[5]

  • Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor the deprotection by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can be used directly or neutralized with a mild base (e.g., NaHCO₃) during an aqueous work-up and extracted with an organic solvent.

Carboxybenzyl (Cbz) Group

The Cbz group is another classic amine protecting group, renowned for its stability to both acidic and basic conditions.[9][10] Its primary mode of cleavage is catalytic hydrogenolysis, making it orthogonal to acid-labile (Boc) and fluoride-labile (silyl ether) groups.[10]

Rationale for Use: The Cbz group is ideal when subsequent reaction steps involve strong acids or bases where a Boc group would be cleaved. However, its removal by hydrogenolysis is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some aromatic systems. Note that the benzyloxy group on the starting material will also be cleaved during hydrogenolysis.

Protocol 3: N-Cbz Protection

  • Setup: Dissolve this compound (1.0 eq.) in a biphasic mixture of 1,4-dioxane and water (1:1). Add sodium bicarbonate (NaHCO₃, 2.5 eq.) and cool the mixture to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.[9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography if necessary.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[9][11] Caution: Pd/C can be pyrophoric and should be handled while wet.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at 1 atm).[9]

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[9]

Part 2: Protection of the Primary Hydroxyl Group

With the amine protected, attention turns to the primary hydroxyl group. Silyl ethers are an excellent choice due to their ease of introduction, stability, and mild, orthogonal removal conditions.

Tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group, introduced by E.J. Corey, is one of the most common silyl ethers for alcohol protection.[12] Its steric bulk confers significant stability towards a wide range of non-acidic and non-fluoride reaction conditions, making it orthogonal to both Boc and Cbz groups.[12][13]

Rationale for Use: The TBDMS group is stable to the basic conditions often used in subsequent acylation or alkylation reactions at the amine (after Boc deprotection) and to the acidic conditions used for Boc deprotection.[14] Its selective removal with fluoride ions (e.g., TBAF) leaves Boc and Cbz groups intact.[13]

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Figure 3: O-TBDMS protection of N-Boc protected intermediate.

Protocol 5: O-TBDMS Protection

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M). Add imidazole (2.5 eq.).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.[13]

  • Reaction: Stir the reaction mixture for 12-16 hours at room temperature, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts thoroughly with water and then brine to remove DMF and imidazole.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting TBDMS ether by flash column chromatography.

Protocol 6: O-TBDMS Deprotection

  • Setup: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.[13]

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.[13]

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.[13]

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

Summary of Orthogonal Strategies

The choice of protecting groups is dictated by the planned synthetic route. The following table summarizes the orthogonality of the discussed groups.

Protecting GroupFunctional GroupIntroduction ConditionsRemoval ConditionsOrthogonal To
Boc AmineBoc₂O, Base (e.g., Et₃N)Strong Acid (TFA, HCl)[5]Cbz, TBDMS
Cbz AmineCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)[10]Boc, TBDMS
TBDMS HydroxylTBDMS-Cl, ImidazoleFluoride Source (TBAF)[13]Boc, Cbz

Conclusion

The successful application of this compound in multi-step synthesis hinges on a well-designed, orthogonal protecting group strategy. By selecting a combination such as Boc for the amine and TBDMS for the hydroxyl group, researchers can achieve selective deprotection and modification with high fidelity. The Boc group is removed under acidic conditions, while the TBDMS group is cleaved with fluoride, representing a robust and versatile orthogonal pair. Alternatively, the Cbz/TBDMS combination offers orthogonality through hydrogenolysis and fluoride-mediated cleavage, respectively. Understanding the specific conditions for the introduction and removal of these groups, as detailed in this guide, is essential for maximizing yields and achieving synthetic goals in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of (s)-2-Amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to overcome common experimental hurdles.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals, including protease inhibitors and antiviral agents.[1] Its synthesis, typically originating from L-serine, involves a multi-step process where maximizing yield and maintaining stereochemical integrity are paramount. This guide will dissect the common synthetic pathway, identify potential pitfalls, and offer robust solutions to optimize your experimental outcomes.

Synthetic Workflow Overview

The most prevalent synthetic route commences with the readily available and chiral L-serine. The workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Reduction L_Serine L-Serine N_Protected_Serine N-Protected L-Serine L_Serine->N_Protected_Serine e.g., Boc₂O, Base O_Benzylated_Intermediate N-Protected-O-benzyl-L-serine N_Protected_Serine->O_Benzylated_Intermediate Benzyl Bromide, Base Final_Product This compound O_Benzylated_Intermediate->Final_Product e.g., LiAlH₄, then workup Protocol_1 start Start: L-Serine step1 Dissolve L-Serine in NaOH(aq) and 1,4-Dioxane start->step1 step2 Add Boc₂O at 0°C step1->step2 step3 Stir at room temperature step2->step3 step4 Acidify with H₂SO₄(aq) step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate to get N-Boc-L-Serine step5->step6 step7 Dissolve N-Boc-L-Serine in anhydrous DMF step6->step7 step8 Add NaH at 0°C step7->step8 step9 Add Benzyl Bromide step8->step9 step10 Stir at room temperature step9->step10 step11 Quench with water and extract with Et₂O step10->step11 step12 Purify by column chromatography step11->step12 end End: N-Boc-O-benzyl-L-serine step12->end Protocol_2 start Start: N-Boc-O-benzyl-L-serine step1 Esterify with CH₂N₂ or MeOH/H⁺ (optional, can reduce acid directly) start->step1 step2 Dissolve ester in anhydrous THF step1->step2 step3 Add LiAlH₄ at 0°C step2->step3 step4 Stir at 0°C to room temperature step3->step4 step5 Quench reaction (Fieser work-up) step4->step5 step6 Filter off aluminum salts step5->step6 step7 Concentrate the filtrate step6->step7 step8 Purify by column chromatography step7->step8 end End: this compound step8->end

References

Technical Support Center: Purification of (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (s)-2-Amino-3-benzyloxy-1-propanol (also known as O-Benzyl-D-serinol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. By understanding the underlying chemical principles, you can effectively troubleshoot issues and achieve high purity and yield.

I. Understanding the Molecule and Its Challenges

This compound is a chiral amino alcohol widely used in the synthesis of pharmaceuticals.[1][2] Its structure, containing a primary amine, a primary alcohol, and a benzyl ether, presents a unique set of purification challenges. The polarity of the amino and hydroxyl groups can lead to issues with solubility and chromatographic behavior, while the benzyl ether linkage can be susceptible to cleavage under certain conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem with polar molecules and occurs when the compound separates from the solution as a liquid rather than a solid. Here’s a systematic approach to troubleshoot this:

  • Reduce the rate of cooling: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Use a more suitable solvent system: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like diethyl ether or hexanes).[3] Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Chromatography Challenges

Q2: I'm seeing significant peak tailing during flash column chromatography of my compound on silica gel. How can I improve the peak shape?

A2: Peak tailing with amines on silica gel is a classic issue due to the interaction of the basic amine group with acidic silanol groups on the silica surface. To mitigate this:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, can significantly improve peak shape.[4] A typical concentration is 0.1-1% of the total solvent volume. The basic modifier competes with your compound for the acidic sites on the silica, preventing strong adsorption and tailing.

  • Use a different stationary phase: If basic modifiers are not compatible with your downstream applications, consider using a different stationary phase. Alumina (basic or neutral) or amine-functionalized silica can be excellent alternatives for purifying basic compounds.[4]

Q3: My compound is not separating well from a non-polar impurity during flash chromatography. What adjustments can I make?

A3: Improving separation (resolution) in chromatography involves manipulating the selectivity and efficiency of your system.

  • Optimize your mobile phase: For normal-phase chromatography on silica, a common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol). To increase the retention of your polar compound relative to the non-polar impurity, decrease the polarity of the mobile phase (i.e., reduce the percentage of the polar solvent).

  • Consider a gradient elution: Start with a low-polarity mobile phase to allow the non-polar impurity to elute first. Then, gradually increase the polarity to elute your more polar this compound.

  • Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve separation.

Purity and Stability Concerns

Q4: I suspect I'm losing the benzyl group during purification. How can I confirm this and prevent it?

A4: Debenzylation is a potential degradation pathway, especially under harsh acidic or reductive conditions.

  • Confirmation: The primary byproduct of debenzylation would be (S)-2-amino-1,3-propanediol (serinol). You can detect this by:

    • TLC: The serinol byproduct will be significantly more polar than your starting material and will have a much lower Rf value.

    • ¹H NMR: Look for the disappearance of the aromatic protons of the benzyl group (typically around 7.3 ppm) and the appearance of a new, more complex aliphatic spectrum corresponding to serinol.

    • Mass Spectrometry: Monitor for a mass corresponding to serinol (C₃H₉NO₂, MW: 91.11).

  • Prevention:

    • Avoid strong acids: Benzyl ethers can be cleaved by strong acids.[5] If acidic conditions are necessary, use milder, buffered systems.

    • Be cautious with catalytic hydrogenation: Standard deprotection conditions like H₂/Pd-C will readily cleave the benzyl ether.[5] Ensure your purification steps do not involve these reagents unless deprotection is intended.

Q5: My final product shows an additional set of peaks in the NMR that I can't identify. What could they be?

A5: Unidentified peaks could be residual solvents, starting materials, or reaction byproducts.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents used in your synthesis and purification.

  • Starting Materials: The most common synthesis of this compound involves the reduction of an O-benzyl-D-serine ester.[6][7] Incomplete reduction can leave residual starting material. Check for the characteristic signals of the ester group.

  • Over-benzylation: If benzyl bromide was used in the synthesis of the starting material, it's possible to have N-benzylation in addition to O-benzylation, leading to di-benzylated impurities. These would show additional aromatic and benzylic CH₂ signals in the ¹H NMR.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization solvent system? A: A mixture of ethanol and diethyl ether is a good first choice. Dissolve the crude product in a minimum of hot ethanol and add diethyl ether dropwise until a faint cloudiness persists. Reheat to dissolve, and then cool slowly.

Q: What is a recommended mobile phase for flash column chromatography on silica gel? A: Start with a gradient of 50% to 100% ethyl acetate in hexanes. If the compound elutes too quickly, switch to a more polar system like 0-10% methanol in dichloromethane. Remember to add 0.5% triethylamine to both solvent systems to prevent peak tailing.

Q: How can I assess the enantiomeric purity of my final product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method.[8][9] A common approach is to use a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC) with a mobile phase of n-hexane, 2-propanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA).[8]

Q: What is the expected appearance and stability of pure this compound? A: It is typically a liquid or a low-melting solid. It is an amine and can absorb CO₂ from the air, so it should be stored under an inert atmosphere (nitrogen or argon) at cool temperatures.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50 times the weight of your crude product.

  • Prepare the Mobile Phase: Prepare two solvent systems:

    • Solvent A: Hexanes (or heptane)

    • Solvent B: Ethyl Acetate containing 0.5% triethylamine.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Run the Column:

    • Start with 100% Solvent A and gradually increase the proportion of Solvent B.

    • Collect fractions and monitor by TLC (e.g., using 5% methanol in dichloromethane as the eluent and visualizing with ninhydrin stain for the amine).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is adapted from established protocols for similar chiral molecules.[8]

  • Column: Chiralpak® IC (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL.

V. Data Summary

Purification TechniqueTypical ParametersExpected Outcome
Recrystallization Solvent System: Ethanol/Diethyl Ether or Methanol/HexanesRemoval of baseline impurities, improved color.
Flash Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% TEASeparation of starting materials and less polar byproducts. Purity >98% achievable.
Chiral HPLC Stationary Phase: Chiralpak® IC; Mobile Phase: Hexane/2-Propanol/TFABaseline separation of (S) and (R) enantiomers for accurate enantiomeric excess (ee) determination.

VI. Workflow and Logic Diagrams

Diagram 1: Troubleshooting "Oiling Out" during Recrystallization

G start Crude Product Oils Out slow_cooling Slow Down Cooling Rate start->slow_cooling success Crystals Form slow_cooling->success Success failure Still Oiling Out slow_cooling->failure Failure change_solvent Change Solvent System (e.g., EtOH/Ether) change_solvent->success Success failure2 failure2 scratch Scratch Inner Flask Surface scratch->success Success seed Add Seed Crystal seed->success Success failure->change_solvent failure->scratch failure->seed

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Diagram 2: Purification and Analysis Workflow

G crude Crude (s)-2-Amino-3- benzyloxy-1-propanol recryst Recrystallization crude->recryst flash_chrom Flash Column Chromatography recryst->flash_chrom purity_check1 TLC/¹H NMR Purity Check flash_chrom->purity_check1 chiral_hplc Chiral HPLC Analysis purity_check1->chiral_hplc Purity > 98% fail Impure purity_check1->fail Purity < 98% final_product Pure (s)-Enantiomer (>99% ee) chiral_hplc->final_product fail->flash_chrom Re-purify

Caption: General workflow for the purification and analysis of this compound.

VII. References

  • MySkinRecipes. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. --INVALID-LINK--

  • BenchChem. (2025). Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods.

  • ChemicalBook. This compound | 58577-88-1. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. --INVALID-LINK--

  • Sigma-Aldrich. (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%. --INVALID-LINK--

  • Thermo Scientific Chemicals. This compound hydrochloride, 98+%. --INVALID-LINK--

  • PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). --INVALID-LINK--

  • Biotage. How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. --INVALID-LINK--

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. --INVALID-LINK--

  • Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. --INVALID-LINK--

  • King Group. Successful Flash Chromatography. --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

  • Google Patents. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. --INVALID-LINK--

  • Fisher Scientific. This compound hydrochloride, 98+%, Thermo Scientific Chemicals. --INVALID-LINK--

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. --INVALID-LINK--

  • Phenomenex. Chiral HPLC Separations. --INVALID-LINK--

  • Justia Patents. Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. --INVALID-LINK--

  • Journal of the Chemical Society D: Chemical Communications. (1970). The preparation of o-benzyl-L-serine. --INVALID-LINK--

  • ResearchGate. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. --INVALID-LINK--

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. --INVALID-LINK--

  • ResearchGate. (2014). Use of an o-Benzyl-(S)-Serine Containing Eluent for the Efficient Ligand-Exchange Chromatography-Based Enantioseparation of Constrained Glutamate Receptor Ligands. --INVALID-LINK--

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. --INVALID-LINK--

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (2008). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. --INVALID-LINK--

  • Google Patents. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol. --INVALID-LINK--

  • PMC - NIH. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. --INVALID-LINK--

  • ResearchGate. (2015). A novel protein refolding protocol for the solubilization and purification of recombinant peptidoglycan-associated lipoprotein from Xylella fastidiosa overexpressed in Escherichia coli. --INVALID-LINK--

  • PubMed Central. (2018). A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I. --INVALID-LINK--

  • NIH. (2023). A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance. --INVALID-LINK--

References

Technical Support Center: (s)-2-Amino-3-benzyloxy-1-propanol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (s)-2-Amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile chiral building block. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals, including protease inhibitors and antiviral agents.[1] Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, allows for diverse chemical modifications. However, this reactivity also presents challenges, making a thorough understanding of potential side reactions crucial for achieving high yields and stereochemical purity. This guide will address the most frequently encountered issues in a question-and-answer format.

Section 1: Racemization - The Stereochemical Integrity Challenge

One of the most significant concerns when working with chiral molecules like this compound is the loss of optical purity through racemization.[2] Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers.[2][3]

Q1: What are the primary causes of racemization during reactions involving this compound?

A1: Racemization in chiral amino alcohols can be triggered by several factors:

  • Harsh Reaction Conditions: High temperatures and extreme pH (strongly acidic or basic) can provide sufficient energy to overcome the activation barrier for the interconversion of enantiomers.[3]

  • Presence of Adjacent Carbonyl Groups: If the amino alcohol is derivatized to have a carbonyl group adjacent to the chiral center (e.g., an α-amino ketone intermediate), enolization can occur. This process leads to a planar, achiral enol intermediate, and subsequent protonation can occur from either face, resulting in a racemic mixture.[2]

  • Certain Catalysts and Reagents: Some catalysts, particularly certain transition metals, can promote racemization. For instance, Raney cobalt under hydrogen pressure is used to intentionally racemize amino alcohols.[4][5]

Q2: How can I minimize racemization during a synthetic step?

A2: Minimizing racemization requires careful control over reaction conditions and judicious selection of reagents.

  • Employ Mild Reaction Conditions: Whenever possible, conduct reactions at lower temperatures and maintain a pH as close to neutral as feasible.

  • Strategic Use of Chiral Catalysts and Auxiliaries: For reactions involving the creation of a new stereocenter or modification near the existing one, the use of chiral catalysts or auxiliaries can provide stereocontrol and prevent racemization.[6]

  • Chelation Control: Utilizing metal ions that can chelate to the substrate can create a rigid conformation, favoring the approach of a reagent from a specific direction and thus preserving stereochemistry.[6]

Below is a troubleshooting workflow for addressing racemization:

racemization_troubleshooting start Racemization Detected check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents & Catalysts check_conditions->check_reagents Conditions are mild modify_conditions Modify: Lower Temp, Adjust pH check_conditions->modify_conditions Harsh conditions identified purification Consider Diastereomeric Resolution check_reagents->purification Reagents are optimal change_reagents Change: Use chiral catalyst, weaker base, etc. check_reagents->change_reagents Problematic reagent identified outcome Racemization Minimized purification->outcome Resolution successful modify_conditions->check_reagents change_reagents->purification

Caption: Troubleshooting workflow for racemization.

Section 2: Challenges in Peptide Coupling Reactions

This compound is often used in the synthesis of peptide mimics and other complex molecules where it is coupled with amino acids or carboxylic acids. This process can be fraught with challenges.

Q3: I am observing low yields in my peptide coupling reaction with this compound. What are the likely causes?

A3: Low coupling yields are a common issue, often stemming from a few key factors:

  • Steric Hindrance: The benzyloxy group can create significant steric bulk, hindering the approach of the activated carboxylic acid to the amine.[7]

  • Reduced Nucleophilicity: The electron-withdrawing effect of the adjacent hydroxyl and benzyloxy groups can slightly reduce the nucleophilicity of the primary amine, making it a less reactive coupling partner.[7]

  • Aggregation: If the coupling partner is a hydrophobic peptide sequence, aggregation on the solid support or in solution can lead to incomplete reactions.

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be potent enough for sterically hindered couplings.[7]

Q4: Which coupling reagents and conditions are recommended for hindered couplings involving this compound?

A4: For sterically demanding couplings, more powerful onium-salt-based reagents are generally preferred.[8]

Coupling ReagentAdditiveBaseKey Advantages
HATU (HOAt)DIPEA, NMMHigh coupling efficiency, low racemization.[8]
HBTU HOBtDIPEA, NMMGood for standard and slightly hindered couplings.[8]
PyBOP (None)DIPEA, NMMEffective for hindered couplings, avoids carcinogenic byproducts.[8][9]
COMU (Oxyma Pure)DIPEA, NMMNon-explosive alternative to HOAt/HOBt-based reagents.[8]

Protocol for a Hindered Peptide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in an appropriate aprotic solvent (e.g., DMF, NMP).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times for highly hindered couplings.

  • Upon completion, proceed with the standard aqueous workup and purification.

Q5: How can I prevent racemization of my expensive amino acid during the coupling step?

A5: Racemization of the activated amino acid is a significant risk during peptide bond formation.[7][10]

  • Use Racemization-Suppressing Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are superior to 1-hydroxybenzotriazole (HOBt) in preventing racemization.[7][8]

  • Choose the Right Base: Strong bases can promote racemization. For sensitive amino acids, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[7][8]

  • Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. Reduce the pre-activation time before adding the amine component.[7]

Section 3: Intramolecular Side Reactions

The presence of both a nucleophilic amine and a hydroxyl group in the same molecule opens the door to potential intramolecular side reactions.

Q6: I am seeing an unexpected, more nonpolar byproduct in my reaction. Could it be an epoxide?

A6: Yes, intramolecular cyclization to form a chiral epoxide is a possible side reaction, especially under basic conditions or when the hydroxyl group is converted into a good leaving group.

Mechanism of Epoxide Formation:

  • Activation of the Hydroxyl Group: The primary hydroxyl group can be inadvertently activated, for instance, by reaction with a sulfonyl chloride (e.g., MsCl, TsCl) if it is not properly protected.

  • Intramolecular SN2 Attack: The lone pair of the amine can then act as an internal nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion to form the three-membered epoxide ring.

epoxide_formation start This compound activated Activated Hydroxyl (e.g., OMs, OTs) start->activated + Activating Agent epoxide Chiral Epoxide Byproduct activated->epoxide Intramolecular SN2 base Base

Caption: Pathway for epoxide byproduct formation.

Q7: How can I prevent the formation of the epoxide byproduct?

A7: The most effective way to prevent epoxide formation is through the use of protecting groups.

  • Protect the Hydroxyl Group: Before carrying out reactions that could activate the hydroxyl group, protect it with a suitable protecting group such as a silyl ether (e.g., TBDMS, TIPS) or a p-methoxybenzyl (PMB) ether.

  • Protect the Amine Group: Conversely, if you intend to modify the hydroxyl group, protecting the amine (e.g., with a Boc or Cbz group) will prevent it from acting as an internal nucleophile.[11]

Q8: My reaction mixture was treated with a strong base, and I've isolated a product that seems to be an isomer of my starting material. What could have happened?

A8: Strong bases can promote the rearrangement of epoxides to allylic alcohols.[12] If an epoxide was formed in situ, a strong base could then catalyze its rearrangement. It is also possible for epoxides to undergo ring-opening with various nucleophiles under basic conditions, leading to different regio- and stereoisomers.[13] The nucleophile will typically attack the least substituted carbon of the epoxide in an SN2 reaction, resulting in an inversion of stereochemistry at that center.[13]

References

Technical Support Center: Optimizing Coupling Reactions with (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving (S)-2-amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in synthetic peptide chemistry. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

This compound, also known as H-Serinol(Bzl), is a valuable building block in organic synthesis, particularly in the preparation of chiral ligands, peptidomimetics, and pharmaceutical intermediates.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, necessitates careful optimization of coupling reactions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound will react first in a standard peptide coupling reaction?

Under typical peptide coupling conditions, the primary amine is significantly more nucleophilic than the primary alcohol. Therefore, the amine will selectively react with an activated carboxylic acid to form an amide bond. However, the presence of a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and potential for side reactions.

Q2: What are the most common coupling reagents for reactions with this compound?

A variety of coupling reagents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[3] However, they can lead to the formation of insoluble urea byproducts, which can complicate purification.[3] The addition of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress side reactions and improve efficiency.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to water-soluble byproducts, simplifying purification.[4]

  • Uronium/Guanidinium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also very effective, particularly for sterically hindered couplings.[4]

Q3: How can I prevent side reactions involving the hydroxyl group?

While the amine is more reactive, the hydroxyl group can participate in unwanted side reactions, such as esterification, especially under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the this compound.

  • Optimize Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.

  • Protecting Groups: For multi-step syntheses or when using particularly reactive coupling partners, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary.[5][6][7]

Q4: What are the recommended solvents for these coupling reactions?

The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction. Common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.[3]

  • N,N-Dimethylformamide (DMF): Often used for less soluble reactants, but care must be taken as it can sometimes participate in side reactions.[8]

  • Acetonitrile (ACN): Another polar aprotic solvent that can be effective.

A mixture of solvents, such as DCM/DMF, can also be employed to optimize solubility.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Poor solubility of reactants. 3. Deactivation of the amine (e.g., protonation). 4. Insufficient reaction time or temperature.1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). 2. Try a different solvent or solvent mixture (e.g., DMF, DCM/DMF). 3. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to neutralize any acid and free the amine. 4. Monitor the reaction by TLC or LC-MS and adjust time/temperature as needed.
Formation of Multiple Products/Side Reactions 1. Reaction at the hydroxyl group (esterification). 2. Racemization of the chiral center. 3. Side reactions involving the coupling reagent. 4. Dehydration of asparagine or glutamine residues if present in the coupling partner.[3]1. Use milder conditions (lower temperature, shorter reaction time). Consider protecting the hydroxyl group. 2. Use a racemization-suppressing additive like HOBt or Oxyma Pure.[3] DEPBT is known for low racemization.[4] 3. Follow the recommended stoichiometry and addition order for the chosen coupling reagent. 4. Add HOBt to the reaction mixture to prevent dehydration.[3]
Difficulty in Product Purification 1. Insoluble urea byproducts (from DCC/DIC). 2. Water-soluble byproducts from phosphonium/uronium reagents. 3. Unreacted starting materials.1. Filter the reaction mixture to remove the precipitated urea. 2. Perform an aqueous workup with dilute acid, base, and brine washes to remove water-soluble impurities. 3. Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Column chromatography may be necessary.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general guideline. Specific amounts and reaction times should be optimized for each unique substrate.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • TLC plates and appropriate eluent system

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Coupling_Workflow cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activated Ester Carboxylic_Acid->Activation Pre-activation HATU_DIPEA HATU + DIPEA in DMF HATU_DIPEA->Activation Coupling Amide Bond Formation Activation->Coupling Amino_Propanol (S)-2-Amino-3- benzyloxy-1-propanol Amino_Propanol->Coupling Workup Aqueous Workup Coupling->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Pure_Product Pure Product Purification->Pure_Product Crude_Product->Purification

Caption: General workflow for amide coupling.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Solubility Are all reactants soluble? Start->Check_Solubility Change_Solvent Change solvent (e.g., DMF, ACN) Check_Solubility->Change_Solvent No Check_Reagent Is the coupling reagent effective? Check_Solubility->Check_Reagent Yes Change_Solvent->Check_Reagent Stronger_Reagent Use a stronger reagent (e.g., HATU) Check_Reagent->Stronger_Reagent No Check_Base Is a base present? Check_Reagent->Check_Base Yes Stronger_Reagent->Check_Base Add_Base Add DIPEA or NMM Check_Base->Add_Base No Optimize_Conditions Optimize time and temperature Check_Base->Optimize_Conditions Yes Add_Base->Optimize_Conditions

Caption: Troubleshooting low yield reactions.

References

Technical Support Center: A Troubleshooting Guide for (S)-2-Amino-3-benzyloxy-1-propanol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Amino-3-benzyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile chiral building block. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including protease inhibitors and antiviral agents, where its stereochemistry is paramount for biological activity.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your material is the first step to successful experimentation. This compound is often a colorless to yellow liquid or a low-melting solid, which can sometimes complicate handling.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₅NO₂[3][4]
Molecular Weight 181.23 g/mol [3]
Appearance Colorless to yellow liquid or low-melting solid[2][4]
Melting Point 34-37 °C (lit.)
Boiling Point ~307 °C (lit.)
Purity Typically ≥97% or ≥98%[4]
CAS Number 58577-88-1[3][4]
Q2: How should I properly store and handle this compound?

Proper storage and handling are critical for maintaining the integrity of the compound and ensuring user safety.

  • Storage: this compound is air-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[5] Refrigeration is often recommended.

  • Handling: Due to its potential to cause skin and eye irritation or burns, always handle this chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[5]

Q3: What is the difference between this compound and its hydrochloride (HCl) salt? When should I use each?

The compound is available as a free base or as a hydrochloride salt, and the choice depends on your application.

  • Free Base (CAS 58577-88-1): This is the neutral form of the molecule. It is typically a liquid or low-melting solid and is soluble in organic solvents. It is used when the free amine is required for a reaction, such as in nucleophilic additions or couplings.

  • Hydrochloride Salt (CAS 61366-43-6): This is a salt formed by reacting the basic amino group with hydrochloric acid.[6] It is generally a stable, crystalline solid that is easier to handle and weigh than the free base.[7][8] It is more soluble in polar solvents like water or alcohols. You would use the HCl salt when a solid form is preferred for stability or formulation, but it must be neutralized with a base (e.g., triethylamine, NaOH) to liberate the free amine before it can participate in most reactions.

Section 2: Purification & Handling Troubleshooting

Q1: I'm having trouble purifying the product by column chromatography. It's streaking badly. What's happening?

This is a classic problem when purifying amines on silica gel. The root cause is the interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor peak shape and streaking (tailing).

The Solution: Add a Basic Modifier. To mitigate this, you need to suppress the acidic nature of the silica gel.

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[9]

  • Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), a small amount of concentrated ammonium hydroxide can be added to the methanol portion before mixing.

Q2: My purified product is a persistent oil. How can I get it to solidify?

The low melting point of the free base makes solidification challenging. If a solid form is required for subsequent steps or characterization, you have two primary options:

  • Induce Crystallization: Attempt crystallization from a non-polar solvent system. Dissolve the oil in a minimal amount of a solvent like diethyl ether or dichloromethane, then slowly add a non-polar "anti-solvent" like hexanes or pentane at a low temperature (0 °C to -20 °C). Gently scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

  • Convert to the HCl Salt: This is often the most reliable method. Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete. The resulting hydrochloride salt is typically a crystalline solid that can be easily filtered, washed with cold ether, and dried.[6]

Section 3: Troubleshooting Benzyl Ether Deprotection

The removal of the benzyl ether protecting group is a common subsequent step. Catalytic hydrogenation is the most frequent method, but it is not without its challenges.

Q1: My catalytic hydrogenation to remove the benzyl group is slow or has stalled. What can I do?

Several factors can inhibit this reaction. The workflow below outlines a systematic approach to troubleshooting.

G start Reaction Stalled/ Slow catalyst Check Catalyst Activity start->catalyst poisoning Suspect Catalyst Poisoning catalyst->poisoning Fresh catalyst no improvement conditions Optimize Reaction Conditions catalyst->conditions troubleshoot_poison Identify & Remove Poison Source (e.g., sulfur, halides) poisoning->troubleshoot_poison solvent Switch to: - Acetic Acid - Ethanol - THF conditions->solvent pressure Use Parr Shaker (e.g., 50 psi) conditions->pressure

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or inactive. Always use fresh catalyst from a reputable source. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative.[10][11]

  • Catalyst Poisoning: The product amine itself can coordinate to the palladium surface, inhibiting activity.[12] More potent poisons include sulfur-containing compounds or residual halides from previous steps. If poisoning is suspected, increasing the catalyst loading or filtering and adding a fresh batch mid-reaction can help.[11][13]

  • Solvent Choice: The reaction rate is highly solvent-dependent. Protic, slightly acidic solvents facilitate the reaction by protonating the ether oxygen.[10] Switching from methanol to ethanol, THF, or especially acetic acid can dramatically increase the reaction rate.[10][11]

  • Hydrogen Pressure: For stubborn reactions, increasing the hydrogen pressure from atmospheric (balloon) to 20-50 psi using a Parr shaker apparatus can provide the necessary driving force.[11]

Q2: Are there alternative deprotection methods if my molecule has other reducible groups (e.g., alkenes, alkynes)?

Yes. Standard catalytic hydrogenation with Pd/C will reduce many other functional groups. If chemoselectivity is required, consider these alternatives.

Table 2: Comparison of Benzyl Ether Deprotection Methods

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C or Pd(OH)₂/CClean, byproducts are toluene and water.[14]Not chemoselective for other reducible groups; sensitive to catalyst poisons.[13][15]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of H₂ gas; often faster; good for scale-up.Can sometimes reduce other functional groups.
Lewis Acid Cleavage BCl₃, BBr₃, or AlCl₃Very fast and effective; good for acid-stable molecules.[10]Reagents are corrosive and moisture-sensitive; requires stoichiometric amounts and careful handling at low temperatures.[12]
Oxidative Cleavage DDQGood for p-methoxybenzyl (PMB) ethers, can work for benzyl ethers with photoirradiation.[14]Requires stoichiometric oxidant; can be substrate-dependent.

Section 4: Analytical & Quality Control Protocols

Q1: How do I determine the enantiomeric purity of my this compound?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino alcohols.[16]

Protocol 1: Chiral HPLC Analysis

  • Column Selection: Utilize a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[16]

  • Sample Preparation:

    • Prepare a stock solution of your sample at 1 mg/mL in methanol.

    • Prepare a working solution by diluting the stock to 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

    • System Suitability: Prepare a 0.1 mg/mL solution of the racemic compound to confirm the separation and identify the elution order of the enantiomers.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 80:20 (v/v) n-Hexane / Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm.[17]

    • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is poor, adjust the ratio of n-Hexane to Isopropanol (e.g., try 90:10 or 70:30).

    • To improve peak shape, especially for the basic amine, add 0.1% diethylamine (DEA) to the mobile phase. This acts similarly to TEA in column chromatography, minimizing interactions with the stationary phase.

Q2: What should my NMR and Mass Spec data look like?

Verifying the structure is crucial. Here are the expected spectroscopic features.

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the 5 protons of the phenyl ring.

    • Benzyl CH₂: A singlet or AB quartet around 4.5 ppm for the -O-CH₂-Ph group.

    • Propanol Backbone: A series of multiplets between ~2.8-3.8 ppm for the five protons on the -CH₂-CH(NH₂)-CH₂OH backbone.

    • Amine and Hydroxyl Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift can vary depending on concentration and solvent purity.

  • Mass Spectrometry (ESI+):

    • The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 182.1.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC cluster_application Application start Start Synthesis reaction Perform Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end_product (S)-2-Amino-3- benzyloxy-1-propanol purify->end_product nmr_ms Structure Verification (NMR, MS) end_product->nmr_ms hplc Purity & Enantiomeric Excess (Chiral HPLC) end_product->hplc pass_qc Product Meets Specifications nmr_ms->pass_qc hplc->pass_qc deprotection Deprotection or Further Synthesis pass_qc->deprotection final_product Target Molecule deprotection->final_product

Caption: General experimental workflow from synthesis to application.

References

Technical Support Center: (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for (S)-2-Amino-3-benzyloxy-1-propanol, a critical chiral building block in pharmaceutical and fine chemical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability and handling issues encountered by researchers. Our goal is to equip you with the expertise to ensure the integrity of your starting material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common queries regarding the day-to-day handling and storage of this compound to prevent degradation before it even enters your reaction vessel.

Question 1: What is the ideal storage condition for this compound?

Answer: Proper storage is the most critical factor in maintaining the stability of this reagent. Based on its chemical properties and supplier recommendations, the ideal storage conditions are summarized below.[1][2][3]

ParameterRecommendationRationale
Temperature 2°C to 8°CThe compound is a low-melting solid (melting point approx. 34-37°C).[2][4] Refrigeration prevents melting and potential degradation that can be accelerated at ambient temperatures.
Atmosphere Inert gas (Argon or Nitrogen)The primary amine and benzylic ether moieties are susceptible to oxidation.[5] An inert atmosphere minimizes contact with atmospheric oxygen.
Light Amber vial or stored in the darkExposure to light, especially UV, can promote the formation of radical species, leading to decomposition.[3]
Container Tightly sealed, original containerPrevents contamination from moisture and atmospheric gases.

Question 2: I've noticed the material can be either a solid or a viscous liquid. Is this normal?

Answer: Yes, this is a common observation. This compound has a melting point in the range of 34-37°C.[2][4] This means that on a warm day or in a heated laboratory, it can exist as a viscous liquid or a partially melted solid. As long as it has been stored correctly and appears colorless to pale yellow, this physical state variation is generally not an indicator of degradation.

Question 3: The material has developed a yellow or brownish tint. Can I still use it?

Answer: A distinct yellow or brown coloration is a potential indicator of degradation, likely due to oxidation. We strongly recommend re-analyzing the material for purity before use. A simple visual inspection is not sufficient to guarantee its quality. Proceeding with discolored material without re-analysis could lead to failed reactions, unexpected byproducts, and difficulty in purification.

Question 4: Is this compound compatible with stainless steel spatulas and needles?

Answer: For routine handling, stainless steel is generally acceptable. However, amino alcohols can form complexes with various metal ions.[6] For sensitive applications or long-term storage of solutions, it is best practice to use glass, PTFE, or polyethylene equipment to avoid any potential for metal-catalyzed degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during reactions involving this compound.

Scenario 1: My reaction is giving a low yield or failing completely.

A low or zero yield in a reaction where this compound is a key starting material often points to issues with the material's purity or suboptimal reaction conditions.

Troubleshooting Workflow:

start Low Reaction Yield check_purity Step 1: Verify Starting Material Purity - Run 1H NMR - Perform Chiral HPLC Analysis start->check_purity re_purify Re-purify or Procure New Batch check_purity->re_purify Purity Compromised assess_conditions Step 2: Assess Reaction Conditions check_purity->assess_conditions Purity OK atmosphere Is the reaction air/moisture sensitive? Run under inert gas (Ar/N2) assess_conditions->atmosphere temp_control Is there a risk of side reactions? Consider lowering the reaction temperature atmosphere->temp_control reagent_compat Step 3: Check Reagent Compatibility - Avoid strong oxidizing agents - Be cautious with strong acids/bases temp_control->reagent_compat

Caption: Troubleshooting workflow for low reaction yields.

Expert Insights:

  • Purity First: Before optimizing your reaction, always confirm the purity of your this compound. A common mistake is to assume the material is pristine, especially if the bottle has been opened multiple times.

  • Atmosphere Matters: Reactions involving amines can be sensitive to oxygen. If your reaction is sluggish, employing a robust inert atmosphere is a crucial first step in optimization.

  • Reagent Incompatibility: The primary amine is nucleophilic and basic. It will react with acidic protons. The benzyl ether can be cleaved by strong acids or through catalytic hydrogenolysis. Ensure your reaction conditions are compatible with these functional groups.

Scenario 2: I'm observing multiple unexpected spots on my TLC plate.

The appearance of numerous unexpected products can be due to the degradation of the starting material or competing side reactions.

Possible Causes & Solutions:

ObservationPotential CauseRecommended Action
Streaking on TLC The free amine may be interacting strongly with the silica gel.Add a small amount of a basic modifier (e.g., 1% triethylamine) to your TLC eluent to improve the spot shape.
Spot at the baseline Formation of polar impurities or salts.Check the pH of your reaction mixture. Ensure that any acidic or basic reagents are quenched appropriately during workup.
Multiple spots even before the reaction starts The starting material is likely degraded.Do not proceed. Verify the purity of your this compound using the analytical protocols in Part 4.

Part 3: Technical Deep Dive - Understanding Stability and Degradation

A deeper understanding of the molecule's vulnerabilities is key to preventing its degradation. The structure contains three key functional groups, each with its own stability profile: a primary amine, a primary alcohol, and a benzyl ether.

cluster_main This compound cluster_paths Potential Degradation Pathways cluster_products Potential Products mol oxidation Oxidation mol->oxidation debenzylation Debenzylation mol->debenzylation side_reactions Side Reactions mol->side_reactions aldehyde Aldehyde/Ketone oxidation->aldehyde benzoic_acid Benzoic Acid / Benzaldehyde oxidation->benzoic_acid serinol Serinol debenzylation->serinol dimer Dimer/Oligomer side_reactions->dimer

Caption: Key functional groups and potential degradation pathways.

1. Oxidation:

  • Mechanism: The primary amine can be oxidized to form imines or other nitrogen oxides. The benzylic C-H bond of the ether is particularly susceptible to radical oxidation, which can lead to the formation of benzaldehyde or benzoic acid.

  • Prevention: Maintain an inert atmosphere during storage and reactions. Avoid unnecessary exposure to air and light.

2. Debenzylation:

  • Mechanism: The benzyl ether is a protecting group that can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with strong acids. This would yield (S)-2-amino-1,3-propanediol (Serinol).

  • Prevention: Avoid exposing the compound to catalytic metals and hydrogen, or to strongly acidic conditions unless deprotection is intended.

3. Amine-Specific Side Reactions:

  • Mechanism: The primary amine is a nucleophile and can react with aldehydes or ketones present as impurities or in the reaction mixture. It can also undergo self-condensation under certain conditions.

  • Prevention: Use high-purity solvents and reagents. Control the reaction temperature to minimize side reactions.

Part 4: Protocols for Quality Assessment

To ensure the reliability of your experiments, it is crucial to have robust analytical methods to assess the purity of this compound.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is an excellent first-pass technique to confirm the structure and identify major impurities.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Key Peaks: Look for the characteristic aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the benzylic methylene protons (approx. 4.5 ppm), and the protons of the propanol backbone (approx. 2.8-3.8 ppm).

    • Look for Impurities:

      • Benzaldehyde: A singlet around 9.9-10.0 ppm.

      • Benzoic Acid: A broad singlet around 12 ppm (may not be visible in all solvents).

      • Serinol (debenzylated product): Absence of aromatic and benzylic peaks, with characteristic peaks for the propanediol backbone.

      • Solvent Residue: Check for common solvent peaks (e.g., ethyl acetate, hexane).

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for developing a method to determine the enantiomeric purity. Optimization will likely be required.[3][7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

  • Mobile Phase (Normal Phase):

    • Primary Solvents: n-Hexane / Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

    • Additive: 0.1% Diethylamine (DEA). This is crucial to prevent peak tailing by interacting with the silica backbone of the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in the mobile phase.

    • Dilute to a working concentration of ~0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Method Development Notes:

    • If resolution is poor, adjust the ratio of Hexane to IPA (e.g., try 80:20 or 95:5).

    • Ethanol can sometimes be substituted for IPA and may offer different selectivity.

    • Ensure you run a racemic standard to confirm the elution order and separation of the two enantiomers.

Protocol 3: Forced Degradation Study (Stress Testing)

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][9][10]

Workflow for Forced Degradation:

cluster_conditions Stress Conditions (24h) start Prepare 1 mg/mL solution of This compound acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxidative Oxidative 3% H2O2, RT start->oxidative thermal Thermal Solid, 80°C start->thermal photo Photolytic Solution, ICH light box start->photo analyze Analyze by Chiral HPLC (Compare to unstressed control) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Interpretation:

  • Acid/Base Hydrolysis: Look for evidence of debenzylation.

  • Oxidation: Expect the formation of multiple degradation products. This condition is often the most revealing.

  • Thermal/Photolytic: Assess the general stability of the molecule to heat and light.

By systematically applying these troubleshooting guides and analytical protocols, researchers can ensure the quality of their this compound and improve the reliability and success of their synthetic endeavors.

References

Technical Support Center: (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (S)-2-Amino-3-benzyloxy-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this critical chiral building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when working with this compound?

When working with this compound, it is crucial to be aware of potential impurities that can arise from its synthesis, storage, or handling. These impurities can be broadly categorized as follows:

  • Starting Material-Related Impurities: These are residual starting materials or reagents from the synthesis process. A common synthetic route involves the benzylation of a protected serine derivative. Therefore, potential impurities could include:

    • Unreacted (S)-serine derivatives: Depending on the specific synthetic pathway, this could be N-protected or esterified serine.

    • Benzyl bromide or benzyl chloride: Residual amounts of the benzylation agent may be present.

    • 3-Benzyloxy-1-propanol: This can be a by-product in some synthetic routes.[1][2]

  • Stereoisomeric Impurity: The most common stereoisomeric impurity is the (R)-enantiomer, (R)-2-Amino-3-benzyloxy-1-propanol .[2][3] The presence of this enantiomer can significantly impact the stereoselectivity of subsequent reactions and the efficacy of the final active pharmaceutical ingredient (API).

  • Process-Related Impurities and By-products: These impurities are formed during the synthesis through side reactions. Examples include:

    • Over-benzylated species: Di-benzylated or N-benzylated by-products can form if the reaction conditions are not carefully controlled.

    • Solvent adducts: Residual solvents used in the synthesis and purification steps (e.g., THF, diethyl ether) may be present.[3][4]

  • Degradation Products: this compound can degrade over time, especially if not stored under appropriate conditions (e.g., exposure to air, light, or high temperatures). Potential degradation pathways include:

    • Oxidation: The primary alcohol and secondary amine functionalities are susceptible to oxidation. This can lead to the formation of the corresponding aldehyde, carboxylic acid, or N-oxide derivatives.

    • Debenzylation: The benzyl ether linkage can be cleaved under certain conditions (e.g., catalytic hydrogenation, strong acids), leading to the formation of (S)-2-aminopropane-1,3-diol (Serinol) and benzyl alcohol .

Q2: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Chromatographic Methods (HPLC, GC):

    • Chiral HPLC is the gold standard for determining the enantiomeric purity and separating the (S)- and (R)-enantiomers.

    • Reverse-Phase HPLC (RP-HPLC) with a suitable detector (e.g., UV, MS) is effective for quantifying process-related impurities and degradation products.

    • Gas Chromatography (GC) can be used to detect volatile impurities, such as residual solvents.

  • Spectroscopic Methods (NMR, MS):

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can be used to identify and quantify impurities if their concentration is sufficiently high.

    • Mass Spectrometry (MS) , often coupled with a chromatographic technique (e.g., LC-MS, GC-MS), provides molecular weight information that is invaluable for identifying unknown impurities.

  • Other Techniques:

    • Karl Fischer Titration should be performed to determine the water content.

    • Loss on Drying (LOD) can provide an estimate of the total volatile content.

Q3: What are the recommended storage conditions for this compound?

To maintain its purity and stability, this compound should be stored under the following conditions:

  • Temperature: Store at 0-5°C.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light.

  • Container: Use a tightly sealed, opaque container.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My reaction is not proceeding to completion, or I am observing unexpected by-products.

Potential Cause: The purity of your this compound may be compromised.

Troubleshooting Steps:

  • Re-evaluate the Purity of the Starting Material:

    • Perform a quick purity check using TLC or HPLC.

    • If significant impurities are detected, purify the material before use. Common purification techniques include recrystallization or column chromatography.

  • Consider the Impact of Specific Impurities:

    • Residual starting materials can alter the stoichiometry of your reaction.

    • By-products with reactive functional groups may participate in side reactions.

Logical Flow for Troubleshooting Purity Issues

start Reaction Failure or Unexpected By-products check_purity Assess Purity of this compound (HPLC, TLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_other Investigate Other Reaction Parameters (Stoichiometry, Temperature, Catalyst) purity_ok->investigate_other Yes purify Purify Starting Material (Recrystallization, Chromatography) purity_ok->purify No proceed Proceed with Reaction investigate_other->proceed purify->proceed

Caption: Troubleshooting workflow for reaction issues related to starting material purity.

Issue 2: I am observing poor enantioselectivity in my chiral synthesis.

Potential Cause: The presence of the (R)-enantiomer of 2-Amino-3-benzyloxy-1-propanol in your starting material.

Troubleshooting Steps:

  • Determine the Enantiomeric Purity:

    • Use a validated chiral HPLC method to accurately quantify the percentage of the (R)-enantiomer.

  • Source Material with Higher Enantiomeric Purity:

    • If the enantiomeric excess (e.e.) is below your required specification, obtain a new batch of starting material with a higher e.e.

  • Consider Chiral Purification:

    • In some cases, it may be possible to perform a chiral resolution or purification to enrich the desired (S)-enantiomer.

Issue 3: My analytical results (e.g., HPLC chromatogram) show unexpected peaks.

Potential Cause: This could be due to degradation of the sample, contamination, or issues with the analytical method itself.

Troubleshooting Steps:

  • Verify Sample Integrity:

    • Was the sample stored correctly?

    • Prepare a fresh solution from a new vial of the standard or sample.

  • Investigate Potential Degradation:

    • If degradation is suspected, attempt to identify the degradation products using LC-MS. Common degradation products to look for include (S)-2-aminopropane-1,3-diol and benzyl alcohol.

  • Method Validation:

    • Ensure your analytical method is robust and specific for the intended analysis.

    • Check for contamination in your mobile phase, diluent, or analytical instrument.

Decision Tree for Investigating Unexpected Analytical Peaks

start Unexpected Peak in Chromatogram fresh_sample Analyze a Freshly Prepared Sample start->fresh_sample peak_persists Does the Peak Persist? fresh_sample->peak_persists check_blank Inject a Blank (Diluent) peak_persists->check_blank Yes Problem Resolved (Original Sample Degraded) Problem Resolved (Original Sample Degraded) peak_persists->Problem Resolved (Original Sample Degraded) No peak_in_blank Is the Peak in the Blank? check_blank->peak_in_blank contamination Source of Contamination (Solvent, Glassware, System) peak_in_blank->contamination Yes degradation Potential Degradation Product peak_in_blank->degradation No identify_peak Identify Peak using LC-MS degradation->identify_peak method_issue Method-Related Issue (e.g., column bleed, mobile phase interaction) identify_peak->method_issue

Caption: A decision tree for troubleshooting unexpected peaks in analytical chromatography.

Experimental Protocols

Protocol 1: Chiral HPLC for the Determination of Enantiomeric Purity

This protocol provides a general guideline. Method parameters may need to be optimized for your specific instrumentation and column.

1. Materials:

  • This compound sample
  • (R)-2-Amino-3-benzyloxy-1-propanol reference standard
  • HPLC grade n-Hexane
  • HPLC grade Isopropanol (IPA)
  • HPLC grade Diethylamine (DEA)
  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

2. Instrumentation:

  • HPLC system with a UV detector

3. Chromatographic Conditions (Example):

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:IPA:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
  • Prepare a resolution solution by mixing a small amount of the (R)-enantiomer with the (S)-enantiomer to ensure the method can separate the two peaks.

5. Analysis:

  • Inject the resolution solution to confirm the separation of the two enantiomers.
  • Inject the sample solution.
  • Calculate the percentage of the (R)-enantiomer using the peak areas.

References

Technical Support Center: Scaling Up (S)-2-Amino-3-benzyloxy-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis, often starting from the natural amino acid L-serine, involves several key transformations that present unique challenges during scale-up. This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of increasing production batch size. We will focus on the common synthetic route involving the reduction of an N-protected O-benzyl-L-serine ester, explaining the causality behind experimental choices to ensure a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable starting material for this compound synthesis?

The most prevalent and cost-effective starting material is L-serine.[1] L-serine provides the required stereocenter, which is preserved throughout the synthesis. The typical sequence involves protection of the amine (e.g., as a Boc carbamate), benzylation of the hydroxyl group, esterification of the carboxylic acid, and finally, reduction of the ester to the primary alcohol.

Q2: Which reducing agent is recommended for the final ester reduction step during scale-up?

While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols, its high reactivity, pyrophoric nature, and violent reaction with water make it hazardous for large-scale operations.[2] Sodium borohydride (NaBH₄) is a much milder and safer alternative.[3][4] Although NaBH₄ reduces esters slowly on its own, its reactivity can be enhanced by using it in combination with an additive like lithium chloride or by performing the reaction in a mixed solvent system such as THF/methanol, making it a more viable option for scale-up.[3][5]

Q3: How can I effectively monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) should be developed to clearly separate the starting ester from the product alcohol. Staining with ninhydrin (for the final deprotected amine) or potassium permanganate can help visualize the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Use of Sodium Hydride (NaH): Often used for the benzylation step, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).

  • Use of Reducing Agents: As mentioned, LiAlH₄ is highly reactive. NaBH₄, while safer, still reacts with protic solvents and acidic conditions to release flammable hydrogen gas.[3]

  • Hydrogen Gas Evolution: Both the benzylation (if using NaH) and reduction steps can produce hydrogen gas. The reactor must be properly vented to prevent pressure buildup and the creation of an explosive atmosphere.

  • Exothermic Reactions: The reduction step is exothermic. The rate of addition of the reducing agent must be carefully controlled, and adequate cooling must be available to maintain the desired reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Problem 1: Low Yield of the Final Product

Symptom: The isolated yield of this compound is significantly lower than expected from lab-scale experiments.

Potential Cause Explanation & Recommended Solution
Incomplete Reduction On a larger scale, mass and heat transfer can be limiting. The reducing agent may not be effectively dispersed, or localized temperature fluctuations could cause degradation. Solution: Ensure efficient stirring. Consider a slower, portion-wise addition of NaBH₄ to maintain a consistent temperature. Use in-process controls (TLC/HPLC) to confirm the complete consumption of the starting ester before quenching the reaction.
Product Degradation The amino alcohol product can be sensitive to harsh work-up conditions. Prolonged exposure to strong acids or bases can lead to side reactions or decomposition. Solution: Use a mild quenching agent (e.g., saturated ammonium chloride solution or acetic acid) and perform extractions promptly. Minimize the time the product spends in aqueous acidic or basic layers.
Mechanical Losses During scale-up, product losses can occur during transfers, filtrations, and extractions, especially if the product is a thick oil or if emulsions form. Solution: Optimize the work-up procedure to minimize transfers. To break emulsions, add brine (saturated NaCl solution) during the aqueous work-up. Ensure filtration cakes are washed thoroughly with an appropriate solvent to recover all product.
Side Reactions A common side reaction is the formation of 3-benzyloxy-1-propanol, which can occur if the amine is not properly protected during the synthesis.[6] Solution: Ensure the N-protection step (e.g., with Boc-anhydride) goes to completion before proceeding with subsequent steps. Monitor this step carefully by TLC.
Problem 2: Product Purity Issues & Impurities

Symptom: HPLC or NMR analysis of the final product shows significant impurities that were not observed or were minor in small-scale runs.

Potential Cause Explanation & Recommended Solution
Unreacted Starting Material Incomplete reaction is a common scale-up issue (see Problem 1). Solution: Re-evaluate reaction time and stoichiometry. A slight excess (1.5-2.0 equivalents) of NaBH₄ is often necessary to drive the reaction to completion.[3]
Diol Impurity (Serinol) If the O-benzyl protecting group is cleaved during the synthesis (e.g., during a harsh deprotection step or hydrogenolysis), the resulting diol (serinol) will be present. Solution: Avoid reaction conditions that can cleave the benzyl ether, such as catalytic hydrogenation (unless it is the intended final deprotection step) or strong acids. If present, this polar impurity can often be removed by column chromatography.
Racemization The chiral center can be susceptible to racemization, especially under harsh basic or acidic conditions, leading to a loss of enantiomeric purity. Solution: Maintain neutral or mildly basic/acidic conditions wherever possible. Analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC.[7] If racemization is an issue, revisit the pH and temperature of all work-up and purification steps.
Borate Salts The work-up of NaBH₄ reductions generates borate salts, which can sometimes be difficult to remove and may co-precipitate with the product.[3] Solution: An acidic wash during the work-up can help dissolve borate salts. Alternatively, a common technique involves adding methanol and repeatedly evaporating it under reduced pressure to form and remove volatile methyl borate.
Problem 3: Difficulties with Product Isolation and Purification

Symptom: The product oils out instead of crystallizing, or it proves difficult to purify by column chromatography.

Potential Cause Explanation & Recommended Solution
Product is an Oil The free amine of this compound is often a low-melting solid or an oil, making it difficult to handle and purify by crystallization. Solution: Consider converting the final product to a stable crystalline salt, such as the hydrochloride (HCl) or oxalate salt. This is often easier to handle, purify by recrystallization, and store. The free base can be regenerated later if needed.
Tailing on Silica Gel Amino alcohols are polar and basic, causing them to interact strongly with the acidic sites on standard silica gel.[8] This leads to significant tailing, poor separation, and potential product loss on the column. Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to the eluent.[8] Alternatively, use a different stationary phase such as neutral alumina.
Crystallization Failure Impurities can inhibit crystallization. Even with pure material, inducing crystallization on a large scale can be challenging. Solution: Ensure the material is of high purity before attempting crystallization. Use a seed crystal from a small-scale batch to initiate crystallization. Perform a solvent screen to find an optimal recrystallization solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).

Key Experimental Protocols

Protocol 1: N-Boc Protection and Benzylation of L-Serine Methyl Ester

This protocol assumes the starting material is L-Serine methyl ester hydrochloride.

  • N-Boc Protection: Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0 °C.

  • Add triethylamine (2.2 eq) slowly to neutralize the hydrochloride.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to obtain the N-Boc protected intermediate.

  • Benzylation: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stir for 30 minutes at 0 °C, then add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC. Upon completion, quench carefully by slowly adding saturated NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield N-Boc-O-benzyl-L-serine methyl ester.

Protocol 2: Scale-Up NaBH₄ Reduction
  • Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, dissolve N-Boc-O-benzyl-L-serine methyl ester (1.0 eq) in a mixture of THF and methanol (e.g., 4:1 v/v).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Reductant: In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄, 2.0 eq) in THF.

  • Slowly add the NaBH₄ slurry to the ester solution via the addition funnel, maintaining the internal temperature between 0-5 °C. Caution: Exothermic reaction and gas evolution.

  • Reaction: Stir the reaction at 0-5 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) until the starting ester is completely consumed.

  • Quench: Slowly and carefully add saturated ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄, keeping the temperature below 15 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

  • Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane to yield the final product.

Visual Diagrams

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the scale-up synthesis.

Troubleshooting_Flowchart cluster_start Problem Identification cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Solutions Start Scale-Up Experiment Completed Analyze Yield & Purity LowYield Symptom: Low Yield Start->LowYield Yield < Target? Impurity Symptom: Significant Impurities Start->Impurity Purity < Spec? IncompleteRxn Cause: Incomplete Reduction? LowYield->IncompleteRxn Degradation Cause: Product Degradation? LowYield->Degradation Losses Cause: Mechanical Losses? LowYield->Losses Sol_Stir Solution: Improve Stirring Slow Reagent Addition IncompleteRxn->Sol_Stir Sol_Workup Solution: Mild Quench Optimize Work-up Degradation->Sol_Workup Sol_Procedure Solution: Refine Transfers Break Emulsions Losses->Sol_Procedure UnreactedSM Cause: Unreacted Ester? Impurity->UnreactedSM SideProduct Cause: Side Products Formed? Impurity->SideProduct Racemization Cause: Racemization? Impurity->Racemization Sol_Stoich Solution: Increase NaBH4 eq. Extend Reaction Time UnreactedSM->Sol_Stoich Sol_Chrom Solution: Optimize Chromatography (e.g., add Et3N) SideProduct->Sol_Chrom Sol_Chiral Solution: Chiral HPLC Analysis Adjust pH/Temp Racemization->Sol_Chiral

Caption: Troubleshooting logic for scaling up the synthesis.

Reaction Workflow Diagram

This diagram shows the key steps in a common synthetic route from L-serine.

Reaction_Workflow Start L-Serine Step1 1. Esterification (MeOH, SOCl2) 2. N-Protection (Boc2O) Start->Step1 Intermediate1 N-Boc-L-Serine Methyl Ester Step1->Intermediate1 Step2 O-Benzylation (NaH, BnBr) Intermediate2 N-Boc-O-benzyl-L- serine Methyl Ester Step2->Intermediate2 Step3 Ester Reduction (NaBH4) Intermediate3 N-Boc-(S)-2-Amino-3- benzyloxy-1-propanol Step3->Intermediate3 Step4 N-Deprotection (HCl or TFA) End (S)-2-Amino-3- benzyloxy-1-propanol Step4->End Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: Key stages in the synthesis of the target molecule.

References

Technical Support Center: Catalyst Selection for (s)-2-Amino-3-benzyloxy-1-propanol Transformations

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (s)-2-Amino-3-benzyloxy-1-propanol. This versatile chiral building block is crucial in the synthesis of various high-value molecules, including pharmaceuticals like protease inhibitors and antiviral agents.[1] Its bifunctional nature, containing a primary amine, a primary alcohol, and a benzyl ether, presents unique challenges and opportunities in catalyst selection. This guide is designed to provide you with expert insights and practical solutions to common hurdles encountered during its transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst and methodology selection for the primary transformations of this compound.

Q1: What is the best approach for selectively oxidizing the primary alcohol to an aldehyde without affecting the amine or benzyl ether?

Answer: Direct oxidation is not recommended due to the free amine, which can lead to side reactions such as imine formation or polymerization. The most reliable strategy involves a two-step process:

  • N-Protection: First, protect the primary amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under mild oxidative conditions and its straightforward removal.

  • Selective Oxidation: Once the amine is protected as N-Boc-(s)-2-amino-3-benzyloxy-1-propanol, several catalytic systems can be employed for selective oxidation to the aldehyde. The choice depends on scale, available reagents, and tolerance for metal residues.

Catalyst Selection Logic for Oxidation

start Goal: Oxidize Primary Alcohol to Aldehyde (N-Protected Substrate) q1 Is metal contamination a major concern? start->q1 metal_free Metal-Free Oxidation q1->metal_free Yes metal_based Metal-Catalyzed Oxidation q1->metal_based No q2 Reaction Scale? metal_free->q2 q3 Need for mild, aerobic conditions? metal_based->q3 small_scale Dess-Martin Periodinane (DMP) Swern Oxidation q2->small_scale < 5g large_scale TEMPO / Bleach (NaOCl) q2->large_scale > 5g aerobic Polymer-Supported Pd Catalyst Au/Al2O3 q3->aerobic Yes other_metal FeCl3 / H2O2 Systems q3->other_metal No

Caption: Decision tree for selecting an oxidation method.

Table 1: Comparison of Recommended Oxidation Methods for N-Protected this compound

Method/Catalyst SystemTypical ConditionsProsCons
TEMPO/NaOCl CH₂Cl₂/H₂O, KBr, NaHCO₃, 0°C to RTCost-effective for large scale; high selectivity.Requires careful pH and temperature control; biphasic.
Dess-Martin Periodinane CH₂Cl₂, Room TemperatureFast, high-yielding, metal-free.Expensive, generates explosive byproducts upon heating.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78°CVery mild, high yields, avoids over-oxidation.Requires cryogenic temperatures; stoichiometric byproduct disposal.
FeCl₃/DES Surfactant FeCl₃, H₂O₂, Room TemperatureVery fast (minutes), uses inexpensive iron catalyst.[2]Exothermic, requires careful addition of peroxide.[2]
Supported Pd Catalyst Polymer-Pd, K₂CO₃, H₂O, Air, 100°CRecyclable catalyst, uses air as oxidant, environmentally benign.[3]Requires elevated temperature.
Q2: How can I selectively remove the O-benzyl group in the presence of other sensitive functionalities?

Answer: Catalytic transfer hydrogenation or direct hydrogenation are the most common and effective methods. The choice of catalyst is critical to ensure selectivity and prevent unwanted side reactions.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for debenzylation. It is typically used under a hydrogen atmosphere (from a balloon to several bar pressure) in solvents like methanol, ethanol, or ethyl acetate.

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C, especially for stubborn debenzylations or when the substrate has nitrogen-containing functional groups that can poison standard Pd/C catalysts.[4] It can often be used at lower pressures and temperatures.

  • SiliaCat Pd(0): This is a modern, sol-gel entrapped palladium catalyst that offers high selectivity for O- and N-debenzylation under mild conditions (e.g., H₂ balloon at room temperature).[5] A key advantage is its non-pyrophoric nature and low metal leaching, simplifying product purification.[5]

For substrates sensitive to hydrogenation (e.g., containing double bonds), alternative transfer hydrogenation methods using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be employed.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Oxidation Reactions

Problem: My oxidation to the aldehyde is low-yielding, and I observe significant formation of the corresponding carboxylic acid (over-oxidation).

  • Potential Cause 1: Reaction Temperature. Many oxidation reactions are exothermic. If the temperature is not carefully controlled (especially during reagent addition), localized heating can promote over-oxidation.

    • Solution: Maintain the recommended temperature strictly. For TEMPO/bleach oxidations, ensure the reaction is kept at 0°C during the NaOCl addition. For Swern oxidations, do not allow the temperature to rise above -60°C before the final addition of triethylamine.

  • Potential Cause 2: Incorrect Stoichiometry. Using an excess of the oxidant is a common cause of over-oxidation.

    • Solution: Titrate your oxidant solution (e.g., NaOCl) before use to determine its exact concentration. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant.

  • Potential Cause 3: Solvent Choice. The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents often reduce the rate of over-oxidation.

    • Solution: For metal-catalyzed oxidations, consider switching from a polar solvent like methanol to a less polar one like toluene or dichloromethane. This has been shown to favor aldehyde formation with catalysts like Au/Al₂O₃.[6]

Problem: The chiral center is epimerizing during my oxidation or workup.

  • Potential Cause 1: Basic Conditions. The α-proton of the newly formed aldehyde is acidic. Exposure to strong bases during the reaction or workup can lead to enolization and subsequent epimerization.

    • Solution: If using a base (like Et₃N in a Swern oxidation), add it at low temperature and quench the reaction promptly once complete. During workup, avoid strong bases. Use a mild buffer like saturated aqueous NH₄Cl for quenching and perform extractions quickly at low temperatures.

  • Potential Cause 2: Prolonged Reaction Time. Leaving the reaction mixture for too long after completion can increase the risk of side reactions, including epimerization.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately.

Issue 2: O-Debenzylation Reactions

Problem: My catalytic hydrogenation for debenzylation is stalled or incomplete, even after several hours or days.

  • Potential Cause 1: Catalyst Poisoning. The free amine on the substrate or impurities (sulfur, halides from previous steps) can act as catalyst poisons, deactivating the palladium surface.

    • Solution A (Catalyst Choice): Switch to Pearlman's catalyst (Pd(OH)₂/C), which is more resistant to nitrogen-based poisoning.

    • Solution B (Acid Additive): Adding a small amount of a non-halogenated acid, like acetic acid, can protonate the amine, preventing it from coordinating to and poisoning the catalyst surface. This has been shown to facilitate difficult debenzylations.[4]

    • Solution C (Substrate Purification): Ensure your starting material is highly pure and free from contaminants from previous steps. Recrystallization or column chromatography may be necessary.

  • Potential Cause 2: Inactive Catalyst or Poor Mass Transfer. The catalyst may be old and inactive, or there may be insufficient mixing to ensure contact between the hydrogen gas, substrate, and catalyst.

    • Solution: Use fresh, high-quality catalyst. Ensure vigorous stirring to keep the catalyst suspended. For reactions at atmospheric pressure, use a "purge-and-fill" technique with the hydrogen balloon multiple times to ensure the reaction atmosphere is free of air.

Troubleshooting Workflow for Stalled Debenzylation

start Problem: Stalled O-Debenzylation (Pd/C, H2) check1 Is the catalyst fresh? Is stirring vigorous? start->check1 step1 Use fresh catalyst. Ensure vigorous stirring. Purge system with H2. check1->step1 No check2 Is catalyst poisoning suspected? (e.g., from free amine) check1->check2 Yes step1->check2 step2a Option 1: Add 1-2 eq. of Acetic Acid. check2->step2a Yes step2b Option 2: Switch to Pearlman's Catalyst (Pd(OH)2/C). check2->step2b Yes check3 Reaction still stalled? check2->check3 No step2a->check3 step2b->check3 step3 Consider Transfer Hydrogenation: Use Pd/C with Ammonium Formate. check3->step3 Yes end Reaction Complete check3->end No step3->end

Caption: A logical workflow for troubleshooting stalled hydrogenation.

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.5 eq) and stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-Boc-(s)-2-amino-3-benzyloxy-1-propanol.

Protocol 2: TEMPO-Catalyzed Oxidation to the Aldehyde

Safety Note: Ensure adequate ventilation and temperature control. The reaction can be exothermic.

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) from Protocol 1 in DCM (approx. 0.1 M).

  • Add an aqueous solution of NaHCO₃ (5%, approx. 0.5 volumes of the DCM) and KBr (0.1 eq).

  • Add TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, 0.05 eq).

  • Cool the vigorously stirred biphasic mixture to 0°C.

  • Slowly add a pre-cooled (0°C) solution of sodium hypochlorite (NaOCl, household bleach, approx. 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The orange color of the reaction should persist.

  • Stir at 0°C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution until the orange color disappears.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C) to avoid decomposition. The resulting aldehyde is often used immediately in the next step without further purification.

Protocol 3: O-Debenzylation using Pearlman's Catalyst
  • In a flask suitable for hydrogenation, dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol (approx. 0.1 M).

  • Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, approx. 5-10 mol% Pd) under a nitrogen or argon atmosphere.

  • Securely attach a hydrogen balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge-and-fill cycle 3-5 times.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take from 2 hours to 24 hours.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

References

Validation & Comparative

comparing (s)-2-Amino-3-benzyloxy-1-propanol with its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Enantiomers of 2-Amino-3-benzyloxy-1-propanol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide offers a detailed comparison of (S)-2-Amino-3-benzyloxy-1-propanol and its mirror image, (R)-2-Amino-3-benzyloxy-1-propanol, two versatile chiral building blocks pivotal in the asymmetric synthesis of complex bioactive molecules.[1]

As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of the experimental choices and analytical methodologies essential for working with these enantiomers. We will delve into their synthesis, comparative properties, analytical differentiation, and applications, grounded in established scientific principles.

Physicochemical Properties: A Tale of Identical Opposites

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] The defining difference lies in their interaction with plane-polarized light, a property known as optical activity.[3] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[4]

PropertyThis compound(R)-2-Amino-3-benzyloxy-1-propanolRationale for Comparison
Synonyms H-D-Ser(Bzl)-ol, O-Benzyl-D-Serinol[5]H-L-Ser(Bzl)-ol, O-Benzyl-L-Serinol[6]Nomenclature can vary; CAS number is the definitive identifier.
CAS Number 58577-88-1[7]58577-87-0[8]Unique registry number for each distinct chemical substance.
Molecular Formula C₁₀H₁₅NO₂[5]C₁₀H₁₅NO₂[8]Identical, as they are isomers.
Molecular Weight 181.23 g/mol [5]181.23 g/mol [8]Identical, due to the same atomic composition.
Appearance Colorless to yellow liquid or low melting solid[5][8]Colorless to yellow liquid or low melting solid[8]Physical state and appearance are typically identical.
Melting Point 34-37 °C (lit.)[9]34-37 °C (lit.)Intermolecular forces are identical in the pure enantiomeric crystal lattice.
Boiling Point 307 °C (lit.)[9]307 °C (lit.)Energy required to overcome intermolecular forces is the same.
Optical Rotation Levorotatory (-)[5]Dextrorotatory (+); [α]20/D +4° (c=1 in CH₂Cl₂)This is the key distinguishing physical property of enantiomers.

Enantioselective Synthesis: The Pursuit of Stereochemical Purity

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic chemistry.[10] These compounds are often derived from the "chiral pool," utilizing naturally occurring chiral molecules like amino acids as starting materials. For (S)- and (R)-2-Amino-3-benzyloxy-1-propanol, a common and efficient strategy involves the reduction of the corresponding O-benzyl-D-serine or O-benzyl-L-serine. This approach preserves the stereochemical integrity of the starting material.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_Serine D-Serine S_Protect Protection (e.g., Benzyl Bromide) S_Serine->S_Protect S_OBnSer O-Benzyl-D-Serine S_Protect->S_OBnSer S_Reduce Reduction (e.g., LiAlH₄, NaBH₄) S_OBnSer->S_Reduce S_Final This compound S_Reduce->S_Final R_Serine L-Serine R_Protect Protection (e.g., Benzyl Bromide) R_Serine->R_Protect R_OBnSer O-Benzyl-L-Serine R_Protect->R_OBnSer R_Reduce Reduction (e.g., LiAlH₄, NaBH₄) R_OBnSer->R_Reduce R_Final (R)-2-Amino-3-benzyloxy-1-propanol R_Reduce->R_Final

Caption: Chiral pool synthesis from D- and L-serine.

The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for reducing the carboxylic acid moiety to a primary alcohol. The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the highly reactive reducing agent.

Analytical Differentiation: Quantifying Enantiomeric Purity

Distinguishing and quantifying enantiomers requires analytical techniques that interact with the chiral nature of the molecules. Standard spectroscopic methods like IR and NMR will yield identical spectra for both enantiomers in an achiral environment.[2][11]

Polarimetry

Polarimetry is the classical method for differentiating enantiomers.[3] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude of rotation is proportional to the concentration of the sample and the path length, as described by Biot's Law.[3]

Experimental Protocol: Specific Rotation Measurement

  • Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 1 g/100 mL, or c=1) in a suitable solvent (e.g., methylene chloride).

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

  • Comparison: The (S)-enantiomer will produce a negative rotation, while the (R)-enantiomer will produce a positive rotation of the same magnitude under identical conditions.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating amino alcohol derivatives.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a dilute solution of the sample. It is advisable to first inject a racemic (50:50) mixture to identify the retention times of both enantiomers.

  • Analysis: Inject the enantiomerically enriched sample.

  • Quantification: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100.

G Sample Sample Injection (S/R Mixture) Column Chiral HPLC Column (Chiral Stationary Phase) Sample->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Discovery and Asymmetric Synthesis

Both (S)- and (R)-2-Amino-3-benzyloxy-1-propanol are valuable intermediates, primarily used as chiral building blocks.[1] Their bifunctional nature—possessing both an amine and a primary alcohol—allows for versatile chemical modifications.[1] The stereocenter is typically incorporated into the backbone of a larger target molecule, where its specific configuration is essential for binding to a biological target like an enzyme or receptor.

  • Protease Inhibitors: The amino alcohol motif is common in inhibitors of aspartyl proteases, such as those found in HIV. The stereochemistry of the hydroxyl and amino groups is critical for mimicking the transition state of peptide hydrolysis and achieving potent inhibition.

  • Antiviral and Anticancer Agents: These building blocks are employed in the synthesis of various therapeutic agents where precise spatial arrangement of functional groups dictates biological activity.[1]

  • Chiral Auxiliaries: While less common for this specific molecule, similar amino alcohols can be used as chiral auxiliaries to direct the stereochemical outcome of a reaction on a different molecule.

The choice between the (S) or (R) enantiomer is dictated entirely by the stereochemistry of the desired final product. A synthetic route designed for a specific drug target will have an absolute requirement for one enantiomer over the other.

Safety and Handling

Both enantiomers are classified as corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6]

  • Storage: Store in a cool, dry place (recommended 0-5°C) in a tightly sealed container under an inert atmosphere.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Conclusion

This compound and (R)-2-Amino-3-benzyloxy-1-propanol are chemically identical in all aspects except for their stereochemistry. This single difference, however, is profound. It manifests as opposite optical rotations and dictates their unique roles in the stereospecific synthesis of pharmaceuticals. For the research scientist, understanding the tools to synthesize, separate, and analyze these enantiomers—namely chiral pool synthesis, polarimetry, and chiral chromatography—is fundamental. The ultimate selection of one enantiomer over the other is a critical, target-driven decision that underscores the central role of chirality in modern drug discovery and development.

References

A Senior Application Scientist's Guide to Chiral Synthons: (S)-2-Amino-3-benzyloxy-1-propanol in the Crosshairs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of (S)-2-amino-3-benzyloxy-1-propanol, a versatile chiral building block, with other prominent chiral synthons. We will delve into the practical aspects of their application, supported by experimental data, to inform your synthetic strategy for creating enantiomerically pure active pharmaceutical ingredients (APIs).

The "handedness," or chirality, of a drug molecule is often critical to its therapeutic efficacy and safety.[1] One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even cause adverse effects. Consequently, the development of robust and scalable methods for asymmetric synthesis is a paramount concern in the pharmaceutical industry.[2] This guide will explore the utility of four distinct and powerful approaches to installing chirality, using the synthesis of beta-blockers as a practical comparative framework.

The Contenders: A Quartet of Chiral Strategies

We will evaluate this compound, a product of the chiral pool, against three other widely employed strategies in asymmetric synthesis:

  • Garner's Aldehyde: A highly versatile chiral building block derived from serine, prized for its stability and predictable reactivity.[3][4]

  • Evans Auxiliaries: A class of chiral oxazolidinones that provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.

  • Jacobsen's Catalyst: A chiral salen-manganese complex renowned for its efficacy in the asymmetric epoxidation and hydrolytic kinetic resolution of epoxides.[5]

The Chiral Pool Approach: this compound

The chiral pool strategy leverages the abundance of naturally occurring enantiopure compounds, such as amino acids and sugars, as starting materials.[6][7] This approach is often the most direct and cost-effective method for accessing complex chiral molecules, as the stereocenter is pre-installed by nature. This compound is a prime example, readily synthesized from the inexpensive and readily available amino acid, L-serine.[8]

Synthetic Utility in Beta-Blocker Synthesis

The structural motif of this compound is pre-disposed for the synthesis of aryloxypropanolamine beta-blockers, such as (S)-propranolol. The synthesis involves the protection of the amino group, followed by etherification of the primary alcohol with the desired aryl group and subsequent deprotection and reaction with an appropriate amine.

References

A Comparative Guide to the Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-benzyloxy-1-propanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final products, making the validation of its synthetic route a critical step in drug development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

Introduction to Synthetic Strategies

The synthesis of chiral amino alcohols like this compound primarily relies on three core strategies: leveraging the chiral pool, asymmetric synthesis, and chemoenzymatic methods. Each approach presents distinct advantages and challenges in terms of efficiency, scalability, and stereochemical control.

  • Chiral Pool Synthesis: This traditional and direct method utilizes readily available chiral starting materials, such as natural α-amino acids, to transfer their inherent chirality to the target molecule.[1]

  • Asymmetric Synthesis: These methods create the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity.

  • Chemoenzymatic Synthesis: This modern approach utilizes enzymes to catalyze key stereoselective transformations, offering high efficiency and selectivity under mild reaction conditions.[2]

This guide will focus on the most prominent and well-documented routes for the synthesis of this compound, providing a detailed comparison to aid in the selection of the most appropriate method for your research or development needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic pathway is a critical decision influenced by factors such as yield, enantiomeric excess (ee), cost of starting materials and reagents, scalability, and safety. Below is a comparative summary of the leading methods for the synthesis of this compound.

Synthesis RouteStarting MaterialKey StepsOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Route 1: From L-Serine (Chiral Pool) L-Serine1. N-protection2. O-benzylation3. Carboxylic acid reductionGood to Excellent>99%High enantiopurity from starting material, well-established chemistry.[1]Multi-step process, potential for side reactions.
Route 2: Asymmetric Aminohydroxylation Allyl benzyl etherSharpless Asymmetric AminohydroxylationModerate to GoodHigh (up to 99%)Direct introduction of amino and hydroxyl groups with high stereocontrol.[3][4]Use of osmium tetroxide (toxic), potential for regioselectivity issues.[4]
Route 3: Chemoenzymatic Reductive Amination 1-(Benzyloxy)-3-hydroxypropan-2-oneBiocatalytic reductive amination using an amine dehydrogenaseGood to Excellent>99%High enantioselectivity, mild reaction conditions, environmentally friendly.[2][5]Requires specific enzyme and cofactor regeneration system, substrate availability.[2]

Route 1: Synthesis from L-Serine (Chiral Pool)

This is arguably the most common and direct route, leveraging the readily available and enantiopure L-serine as the starting material. The synthesis involves a three-step sequence: protection of the amino group, benzylation of the hydroxyl group, and reduction of the carboxylic acid.

Causality Behind Experimental Choices

The choice of protecting groups for the amine is critical to prevent side reactions during the subsequent steps. The Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under the basic conditions required for benzylation and its ease of removal under acidic conditions if necessary. The reduction of the carboxylic acid is a key step, and strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes are typically employed to achieve high yields.

Experimental Protocol

Step 1: Synthesis of N-Boc-L-serine

  • Dissolve L-serine in a mixture of 1,4-dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) to the solution at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-Boc-L-serine.

Step 2: Synthesis of N-Boc-O-benzyl-L-serine

  • Dissolve N-Boc-L-serine in a suitable solvent like DMF.

  • Add a base (e.g., sodium hydride) at 0°C, followed by the dropwise addition of benzyl bromide.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and extract the product.

Step 3: Reduction of N-Boc-O-benzyl-L-serine to (S)-2-(tert-butoxycarbonylamino)-3-benzyloxy-1-propanol

  • Dissolve N-Boc-O-benzyl-L-serine in an anhydrous ether solvent (e.g., THF).

  • Cool the solution to 0°C and slowly add a solution of a reducing agent (e.g., borane-tetrahydrofuran complex).

  • Stir the reaction at room temperature.

  • Carefully quench the reaction with methanol and then work up to isolate the protected amino alcohol.

Step 4: Deprotection to this compound

  • Dissolve the protected amino alcohol in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) to remove the Boc group.

  • Neutralize the reaction mixture and extract the final product.

Visualization of the Workflow

Route 1 Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection L_Serine L-Serine N_Boc_Serine N-Boc-L-serine L_Serine->N_Boc_Serine Boc₂O, NaOH N_Boc_O_Benzyl_Serine N-Boc-O-benzyl-L-serine N_Boc_Serine->N_Boc_O_Benzyl_Serine BnBr, NaH Protected_Amino_Alcohol (S)-2-(Boc-amino)-3- benzyloxy-1-propanol N_Boc_O_Benzyl_Serine->Protected_Amino_Alcohol BH₃·THF Final_Product This compound Protected_Amino_Alcohol->Final_Product TFA

Caption: Workflow for the synthesis of this compound from L-Serine.

Route 2: Asymmetric Aminohydroxylation of Allyl Benzyl Ether

This route offers a more convergent approach to the target molecule by installing both the amino and hydroxyl functionalities in a single, stereocontrolled step. The Sharpless Asymmetric Aminohydroxylation is a powerful tool for this transformation.[3][4]

Causality Behind Experimental Choices

The choice of the chiral ligand (typically derivatives of dihydroquinine or dihydroquinidine) is crucial for inducing the desired stereochemistry. The nitrogen source is also a key parameter, with reagents like chloramine-T or N-bromosuccinimide in the presence of a sulfonamide being commonly used. The osmium catalyst is used in catalytic amounts, but its toxicity necessitates careful handling and removal from the final product.

Experimental Protocol
  • To a stirred solution of allyl benzyl ether in a suitable solvent system (e.g., t-butanol/water), add the nitrogen source (e.g., N-sodio-p-toluenesulfonamide - Chloramine-T) and the chiral ligand (e.g., (DHQ)₂-PHAL).

  • Add a catalytic amount of potassium osmate(VI) dihydrate.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with sodium sulfite.

  • Extract the product and purify by column chromatography.

  • The resulting N-tosylated amino alcohol can be deprotected under reducing conditions to yield the final product.

Visualization of the Workflow

Route 2 Workflow cluster_0 Asymmetric Aminohydroxylation cluster_1 Deprotection Allyl_Benzyl_Ether Allyl Benzyl Ether N_Protected_Amino_Alcohol N-Tosyl-(S)-2-amino- 3-benzyloxy-1-propanol Allyl_Benzyl_Ether->N_Protected_Amino_Alcohol K₂OsO₂(OH)₄, (DHQ)₂-PHAL, Chloramine-T Final_Product This compound N_Protected_Amino_Alcohol->Final_Product Reducing Agent (e.g., Na/NH₃)

Caption: Workflow for the Asymmetric Aminohydroxylation route.

Route 3: Chemoenzymatic Reductive Amination

This modern and "green" approach utilizes an engineered amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of a prochiral keto-alcohol, 1-(benzyloxy)-3-hydroxypropan-2-one.[2][5]

Causality Behind Experimental Choices

The key to this route is the selection of an appropriate AmDH with high activity and stereoselectivity for the specific substrate. A cofactor regeneration system, often involving a dehydrogenase like glucose dehydrogenase and a sacrificial substrate like glucose, is essential for driving the reaction to completion and making the process economically viable.

Experimental Protocol
  • Prepare a buffered aqueous solution containing the substrate, 1-(benzyloxy)-3-hydroxypropan-2-one.

  • Add the engineered amine dehydrogenase, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Add an ammonia source (e.g., ammonium chloride).

  • Maintain the reaction at a controlled temperature and pH, with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, denature the enzyme and extract the product.

Visualization of the Workflow

Route 3 Workflow cluster_0 Biocatalytic Reductive Amination Keto_Alcohol 1-(Benzyloxy)-3-hydroxypropan-2-one Final_Product This compound Keto_Alcohol->Final_Product Amine Dehydrogenase, NADH, NH₄⁺, Cofactor Regeneration

Caption: Chemoenzymatic synthesis of this compound.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.

  • The chiral pool approach starting from L-serine is a reliable and well-established method that guarantees high enantiopurity, making it suitable for both lab-scale and larger-scale synthesis where the multi-step nature is manageable.

  • The Asymmetric Aminohydroxylation route offers an elegant and more direct synthesis, which can be advantageous for rapid access to the target molecule, provided that the challenges associated with the use of osmium and potential regioselectivity can be addressed.

  • The chemoenzymatic route represents a highly attractive "green" alternative with excellent enantioselectivity and mild reaction conditions. As enzyme engineering and availability continue to improve, this method is likely to become increasingly favored, especially for industrial-scale production where sustainability and efficiency are paramount.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

analytical validation for (s)-2-Amino-3-benzyloxy-1-propanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation for the Quantification of (S)-2-Amino-3-benzyloxy-1-propanol

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis and validation of this compound. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, ensuring the stereochemical purity and accurate quantification of this compound is paramount for quality control, regulatory compliance, and ultimately, drug safety and efficacy.[1][2]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation design, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation in Pharmaceutical Analysis

Before deploying any analytical procedure for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[3] This process is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures the reliability, consistency, and accuracy of the data generated. Key international guidelines, such as ICH Q2(R2) and the FDA's Bioanalytical Method Validation guidance, provide a harmonized framework for this process.[4][5][6][7][8] The core parameters assessed during validation include specificity, linearity, range, accuracy, precision, and robustness.[6][7]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique for this compound depends on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. Here, we compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for chiral compounds.[9] For enantiomeric separation, a Chiral Stationary Phase (CSP) is essential to create a stereoselective environment where the two enantiomers can be resolved.[9][10]

  • Principle of Separation : The enantiomers of this compound interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and subsequent separation. Polysaccharide-based CSPs are highly effective for resolving amino alcohol enantiomers.[1]

  • Strengths : HPLC is versatile for a wide range of non-volatile compounds and is a well-established, robust technique found in most analytical laboratories.[9] The benzyl group in the target molecule provides a suitable chromophore for UV detection.

  • Limitations : Sensitivity may be lower compared to mass spectrometry-based methods. Complex matrices might introduce interferences that are not resolved from the analyte peak, impacting specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic efficiency and specificity. However, its application to polar, non-volatile compounds like amino alcohols presents a significant challenge.

  • Principle of Separation : Volatile compounds are separated in a gaseous mobile phase based on their partitioning between the gas and a liquid or solid stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated components.

  • Critical Consideration: Derivatization : this compound is not sufficiently volatile or thermally stable for direct GC analysis.[11][12] A chemical derivatization step is mandatory to replace the active hydrogens on the amino and hydroxyl groups with nonpolar moieties.[11][13] Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used for this purpose.[11][12][14]

  • Strengths : Excellent separation efficiency and unambiguous peak identification through mass spectral data.

  • Limitations : The mandatory derivatization step adds complexity, time, and a potential source of error to the workflow. The reaction must be consistent and complete to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry, making it the gold standard for bioanalysis and trace quantification.

  • Principle of Separation : Similar to HPLC, but coupled to a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

  • Strengths : Unmatched sensitivity, often reaching picogram-per-milliliter (pg/mL) levels, and superior selectivity, which minimizes interference from complex sample matrices.[15] Derivatization is typically not required.

  • Limitations : Higher cost of instrumentation and operational complexity compared to HPLC-UV.

At-a-Glance: Method Comparison

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid-solid partitioning with chiral recognitionGas-liquid partitioningLiquid-solid partitioning
Derivatization Not requiredMandatory (e.g., silylation)Not typically required
Detection UV AbsorbanceMass Spectrometry (Scan/SIM)Tandem Mass Spectrometry (MRM)
Selectivity Moderate to GoodVery GoodExcellent
Sensitivity (Typical LOQ) ~µg/mL~ng/mL~pg/mL to ng/mL
Primary Application Routine QC, enantiomeric purityImpurity identification, quantificationBioanalysis, trace-level quantification
Complexity & Cost Low to ModerateModerate (due to derivatization)High

Comparative Validation Performance Data

The following table presents typical performance data that can be expected when validating these methods according to ICH guidelines.

Validation ParameterHPLC-UVGC-MSLC-MS/MSICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%80 - 120% (Assay); 70-130% (Impurities)
Precision (% RSD) < 2.0%< 3.0%< 1.5%≤ 2% (Assay); ≤ 10% (Impurities)
Limit of Quantitation (LOQ) 1 - 5 µg/mL5 - 20 ng/mL0.1 - 1 ng/mLS/N Ratio ≥ 10

Experimental Protocols: A Deep Dive into Chiral HPLC-UV Method Validation

Given its balance of performance, accessibility, and robustness for determining enantiomeric purity and quantification in bulk drug substance and formulated products, the Chiral HPLC-UV method is often the preferred choice. Below is a detailed protocol for its validation.

Instrumentation and Chromatographic Conditions
  • System : HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column : A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).[16] The choice of CSP is critical and requires screening to achieve optimal enantiomeric resolution.

  • Mobile Phase : A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting point is n-Hexane:Isopropanol (90:10 v/v). The ratio must be optimized to achieve a resolution (Rs) of >1.5 between the enantiomers.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

  • Detection Wavelength : 210 nm or 257 nm (to leverage the benzene ring chromophore).

  • Injection Volume : 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Racemic Standard Solution (1 mg/mL) : Prepare a 1 mg/mL solution of racemic 2-Amino-3-benzyloxy-1-propanol to confirm the elution order and establish separation.

  • Working Standard Solutions : Dilute the stock solution with the mobile phase to create a series of calibration standards across the desired range (e.g., 10 µg/mL to 200 µg/mL).

Validation Workflow

The validation process is a structured sequence of experiments designed to challenge the method's performance.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Performance Characteristic Validation cluster_2 Phase 3: Documentation & Implementation P Validation Protocol Definition (ICH Q2(R2)) MD Method Development & Optimization P->MD Defines Scope Spec Specificity (Forced Degradation) MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ (S/N Ratio) Prec->LODQ Rob Robustness (Varied Parameters) LODQ->Rob VR Validation Report Compilation Rob->VR SOP SOP Generation VR->SOP RT Routine Use Implementation SOP->RT

Caption: A typical workflow for analytical method validation, from protocol definition to final implementation.

Step-by-Step Validation Experiments
  • Specificity : This demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.

    • Protocol : Analyze a blank (mobile phase), a placebo (if applicable), the (S)-enantiomer standard, and the racemic standard. Perform forced degradation studies by exposing the analyte to acid, base, oxidative, thermal, and photolytic stress. The method is specific if the analyte peak is free from interference and peak purity analysis (using a DAD/PDA detector) confirms homogeneity.

  • Linearity : Establishes that the method's response is directly proportional to the analyte concentration over a given range.

    • Protocol : Prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criterion : The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy : Measures the closeness of the test results to the true value.

    • Protocol : Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates per level. This can be done by spiking a placebo matrix or by using a standard additions approach.

    • Acceptance Criterion : The mean percent recovery should be within 98.0% to 102.0%.

  • Precision : Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol :

      • Repeatability (Intra-assay) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criterion : The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol : Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. Verify this concentration by analyzing six replicates and confirming that the precision (%RSD) and accuracy (% Recovery) meet requirements.

Decision Guide: Selecting the Right Method

The optimal analytical method is dictated by the application. This decision tree provides a logical framework for selecting the most appropriate technique.

G start Start: Define Analytical Need q1 Is the sample a complex biological matrix (plasma, urine)? start->q1 q3 Is it for routine QC of bulk substance or formulated product? q1->q3 No res_lcms Use LC-MS/MS q1->res_lcms Yes q2 Is highest sensitivity (pg/mL) required? q2->res_lcms Yes res_hplc Use Chiral HPLC-UV q2->res_hplc No q4 Is identification of unknown impurities the primary goal? q3->q4 No q3->res_hplc Yes q4->q2 No res_gcms Use GC-MS (with derivatization) q4->res_gcms Yes

Caption: A decision tree to guide the selection of the optimal analytical method based on application needs.

Conclusion

The analytical validation for the quantification of this compound requires a systematic and scientifically sound approach.

  • Chiral HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control, particularly for assessing enantiomeric purity and quantifying the analyte in drug substances and finished products.

  • GC-MS , while powerful for identification, is less practical for routine quantification due to the necessity of a derivatization step.

  • LC-MS/MS is the undisputed choice for bioanalytical applications requiring ultra-high sensitivity and selectivity to measure the analyte in complex biological matrices.

By carefully selecting the appropriate technique and rigorously validating its performance against established regulatory standards, researchers and drug developers can ensure the generation of high-quality, reliable data that supports the entire lifecycle of a pharmaceutical product.

References

Navigating the Biological Landscape of (S)-2-Amino-3-benzyloxy-1-propanol Derivatives: A Comparative Analysis of a Versatile Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the chiral building block (S)-2-Amino-3-benzyloxy-1-propanol stands as a cornerstone for the synthesis of a diverse array of pharmacologically active agents. Its inherent stereochemistry and functional groups—a primary amine, a primary alcohol, and a benzyl-protected secondary alcohol—offer a versatile platform for structural modifications, leading to derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various derivatives stemming from this crucial scaffold, with a focus on their potential as antiviral and anticancer agents, and as enzyme inhibitors.

The Central Role of a Chiral Building Block

This compound is a valued intermediate in asymmetric synthesis, particularly in the development of protease inhibitors and other therapeutic agents where specific stereoisomers are essential for potent biological activity.[1] The defined stereoconfiguration of its backbone provides a rigid framework that is instrumental in structure-activity relationship (SAR) studies, allowing researchers to probe the intricate interactions between a molecule and its biological target.[1]

Comparative Biological Activities of Derivatives

Antiviral Activity

The this compound moiety is a key component in the design of various antiviral agents, most notably protease inhibitors targeting viruses such as HIV. The hydroxyl and amino groups serve as critical anchor points for building more complex molecules that can fit into the active sites of viral enzymes.

While specific comparative data for a series of direct derivatives is sparse, the broader class of aminopropanol derivatives has shown promise. For instance, in the context of emerging viral threats, derivatives of related amino alcohols have been investigated for their activity against SARS-CoV-2, with some compounds showing inhibitory effects in the low micromolar range.

Anticancer Activity

Derivatives incorporating the aminopropanol backbone have also been explored for their potential as anticancer agents. The structural motif can be elaborated to interact with various cancer-related targets. For example, aminobenzylnaphthols, which share a related structural feature, have demonstrated cytotoxic activity against pancreatic and colorectal cancer cell lines.

Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of inhibitors for various enzymes implicated in metabolic disorders. Synthetic amino acid derivatives, which can be conceptually linked to modifications of the aminopropanol structure, have shown inhibitory potential against digestive enzymes like pancreatic lipase and α-glucosidase. This suggests that derivatives of this compound could be tailored to target specific enzymatic pathways.

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR study for a homologous series of this compound derivatives is not extensively documented, general principles can be inferred from related compound classes. For aryloxypropanolamine derivatives, for instance, modifications to the aromatic ring and the amine substituent have been shown to significantly impact their biological activity and selectivity for specific receptors.

The following diagram illustrates a generalized structure-activity relationship based on common modification sites of the this compound scaffold.

SAR cluster_0 Core Scaffold: this compound cluster_1 Modification Sites & Potential Impact Core [this compound] N_sub N-Substitution (Amine) Core->N_sub Influences target binding affinity and selectivity (e.g., protease pocket interactions) O_sub O-Substitution (Primary Alcohol) Core->O_sub Can be modified to alter solubility and pharmacokinetic properties Benzyl_mod Benzyl Group Modification Core->Benzyl_mod Modifications can modulate hydrophobic interactions with target

Caption: Generalized structure-activity relationship (SAR) for this compound derivatives.

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a range of standard in vitro assays. Below are representative protocols for assessing antiviral and cytotoxic activity.

Antiviral Activity Assay (General Protocol)

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.

Workflow:

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for many viruses) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with a known titer of the virus. After a brief incubation period to allow for viral entry, add the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells (typically 2-4 days).

  • CPE Evaluation: Assess the degree of CPE in each well using a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral CPE by 50%.

Antiviral_Workflow A Plate Host Cells C Infect Cells with Virus A->C B Prepare Compound Dilutions D Add Test Compounds B->D C->D E Incubate D->E F Assess Cytopathic Effect (CPE) E->F G Calculate IC50 F->G

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death.

Workflow:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the cells for a period equivalent to the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

Cytotoxicity_Workflow A Seed Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate CC50 F->G

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion

This compound remains a highly valuable and versatile chiral building block in drug discovery. While a comprehensive comparative study of a homologous series of its direct derivatives is a clear gap in the current literature, the existing research on compounds incorporating this scaffold highlights its significant potential in developing novel antiviral, anticancer, and enzyme-inhibiting agents. Future research focused on the systematic modification of this scaffold and the comparative evaluation of the resulting derivatives will be crucial for unlocking its full therapeutic potential and for generating a clearer understanding of its structure-activity relationships.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. (S)-2-Amino-3-benzyloxy-1-propanol, a valuable chiral building block, presents a compelling case for the power of modern spectroscopic techniques. Its stereochemical integrity is paramount, as even minute enantiomeric impurities can lead to vastly different biological outcomes.

This guide provides an in-depth spectroscopic comparison of this compound with its enantiomer, (R)-2-Amino-3-benzyloxy-1-propanol, and other structurally related compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering not just data, but a rationale for the experimental choices and interpretation strategies that empower researchers to confidently distinguish these closely related molecules. Furthermore, we will explore advanced chiroptical techniques like Vibrational Circular Dichroism (VCD) that offer unambiguous determination of absolute configuration.

The Imperative of Stereochemical Fidelity

The seemingly subtle difference between the (S) and (R) enantiomers of 2-Amino-3-benzyloxy-1-propanol, a mirror image at a single stereocenter, can have profound implications in a biological system. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to diastereomeric interactions with enantiomers that can result in one being a potent therapeutic while the other is inactive or, in some cases, toxic. Therefore, robust analytical methods to ensure enantiomeric purity are critical.

Experimental Design & Rationale

The following sections detail the experimental protocols for acquiring the spectroscopic data presented in this guide. The choice of methods and parameters is dictated by the need to not only confirm the molecular structure but also to sensitively probe the three-dimensional arrangement of atoms that defines chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For chiral analysis, the standard ¹H and ¹³C NMR spectra of enantiomers are identical. To differentiate them, we must introduce a chiral environment, typically by using a chiral solvating agent (CSA).[1][2][3] This forms transient diastereomeric complexes that are no longer mirror images and thus exhibit distinct NMR signals.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation (Standard): Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Sample Preparation (Chiral Analysis): To the standard sample solution, add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a commercially available chiral lanthanide shift reagent) in a 1:1 or optimized molar ratio.[2] Gentle vortexing ensures homogeneity.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0-220 ppm, a sufficient number of scans for adequate signal intensity, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. While the IR spectra of enantiomers are identical, comparison with related achiral compounds can confirm the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amino alcohols, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred to minimize fragmentation and clearly observe the molecular ion peak.[5][6]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is a suitable choice for these amino alcohols.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) will provide accurate mass measurements.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and related compounds.

Molecular Structures

G cluster_S This compound cluster_R (R)-2-Amino-3-benzyloxy-1-propanol cluster_A 2-Amino-1-propanol cluster_B 3-Benzyloxy-1-propanol S S-enantiomer Structure R R-enantiomer Structure A 2-Amino-1-propanol Structure B 3-Benzyloxy-1-propanol Structure

Caption: Molecular structures of the compared compounds.

¹H NMR Data (in CDCl₃, ~400 MHz)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 7.25-7.40 (m, 5H)Aromatic (C₆H₅)
4.55 (s, 2H)-OCH₂Ph
3.65-3.75 (m, 1H)-CH(NH₂)
3.45-3.60 (m, 2H)-CH₂OH
3.30-3.40 (m, 2H)-OCH₂-
2.50 (br s, 3H)-NH₂, -OH
(R)-2-Amino-3-benzyloxy-1-propanol Identical to (S)-enantiomer in an achiral solvent
2-Amino-1-propanol [7][8][9]3.30-3.60 (m, 2H)-CH₂OH
2.90-3.10 (m, 1H)-CH(NH₂)
2.30 (br s, 3H)-NH₂, -OH
1.05 (d, 3H)-CH₃
3-Benzyloxy-1-propanol [10][11][12]7.25-7.40 (m, 5H)Aromatic (C₆H₅)
4.50 (s, 2H)-OCH₂Ph
3.75 (t, 2H)-CH₂OH
3.60 (t, 2H)-OCH₂-
1.90 (quint, 2H)-CH₂CH₂CH₂-
1.80 (br s, 1H)-OH
¹³C NMR Data (in CDCl₃, ~100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
This compound 138.0Aromatic (C)
128.5, 127.8, 127.6Aromatic (CH)
73.5-OCH₂Ph
72.0-OCH₂-
65.0-CH₂OH
53.0-CH(NH₂)
(R)-2-Amino-3-benzyloxy-1-propanol [13]Identical to (S)-enantiomer in an achiral solvent
2-Amino-1-propanol [14]68.0-CH₂OH
52.0-CH(NH₂)
18.0-CH₃
3-Benzyloxy-1-propanol [10]138.5Aromatic (C)
128.4, 127.6Aromatic (CH)
73.0-OCH₂Ph
69.5-OCH₂-
61.0-CH₂OH
32.0-CH₂CH₂CH₂-
IR Spectroscopic Data (ATR)
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 3300-3500 (broad)O-H and N-H stretching
3030-3090Aromatic C-H stretching
2850-2950Aliphatic C-H stretching
1590-1610N-H bending
1050-1150C-O stretching
690-770Aromatic C-H bending
(R)-2-Amino-3-benzyloxy-1-propanol Identical to (S)-enantiomer
2-Amino-1-propanol [15][16][17][18]3200-3600 (broad)O-H and N-H stretching
2850-2970Aliphatic C-H stretching
1590-1650N-H bending
1050-1080C-O stretching (primary alcohol)
3-Benzyloxy-1-propanol [19]3200-3600 (broad)O-H stretching
3030-3090Aromatic C-H stretching
2850-2950Aliphatic C-H stretching
1050-1150C-O stretching
690-770Aromatic C-H bending
Mass Spectrometry Data (ESI+)
Compound[M+H]⁺ (m/z)Key Fragments (m/z) and Interpretation
This compound 182.1164 ([M+H - H₂O]⁺), 91 (tropylium ion, [C₇H₇]⁺)
(R)-2-Amino-3-benzyloxy-1-propanol 182.1164 ([M+H - H₂O]⁺), 91 (tropylium ion, [C₇H₇]⁺)
2-Amino-1-propanol [20][21][22][23][24]76.144 ([CH₃CHNH₂]⁺)
3-Benzyloxy-1-propanol [25][26][27]167.191 (tropylium ion, [C₇H₇]⁺), 77 ([C₆H₅]⁺)

Interpretation and Comparative Analysis

NMR Spectroscopy: The Key to Differentiation

As evident from the data tables, the standard ¹H and ¹³C NMR spectra of (S)- and (R)-2-Amino-3-benzyloxy-1-propanol are identical. The true power of NMR in this context is realized through the use of chiral solvating agents (CSAs).

G Racemic Racemic Mixture ((S)-A + (R)-A) Diastereomeric Diastereomeric Complexes ((S)-A:(S)-CSA and (R)-A:(S)-CSA) Racemic->Diastereomeric + CSA Chiral Solvating Agent ((S)-CSA) CSA->Diastereomeric NMR NMR Spectrum Diastereomeric->NMR Analysis Split Split Signals for (S)-A and (R)-A NMR->Split Results in

Caption: Workflow for chiral discrimination by NMR using a chiral solvating agent.

Upon addition of a CSA, the single set of peaks for the racemic mixture will resolve into two distinct sets of signals, one for each diastereomeric complex. The difference in chemical shift (Δδ) between the corresponding protons or carbons of the two enantiomers allows for their quantification and thus the determination of enantiomeric excess. The magnitude of this separation is dependent on the specific CSA used, the solvent, and the temperature.

When comparing the spectra of the parent compound with its simpler analogues, 2-amino-1-propanol and 3-benzyloxy-1-propanol, we can confidently assign the signals. The aromatic protons and the benzylic methylene protons in the benzyloxy group are characteristic and easily identified. The signals for the propanol backbone are more complex but can be assigned based on their multiplicity and chemical shifts, which are influenced by the neighboring amino and hydroxyl groups.

IR and MS: Confirming Identity and Structure

The IR spectra of all the benzyloxy-containing compounds show the characteristic aromatic C-H stretches and bending modes, confirming the presence of the benzyl group. The broad O-H and N-H stretching bands are also evident in the amino alcohols. Mass spectrometry provides the molecular weight, and the fragmentation pattern, particularly the formation of the stable tropylium ion (m/z 91), is a strong indicator of the benzyl ether moiety. The fragmentation of 2-amino-1-propanol, with its base peak at m/z 44, is distinctly different and highlights the influence of the functional group positions on the fragmentation pathways.[14]

Advanced Technique: Vibrational Circular Dichroism (VCD)

For an unambiguous determination of the absolute configuration, Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique.[28][29] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).

G S_Enantiomer (S)-Enantiomer VCD_S VCD Spectrum (+) S_Enantiomer->VCD_S Experimental DFT DFT Calculation of VCD Spectrum S_Enantiomer->DFT R_Enantiomer (R)-Enantiomer VCD_R VCD Spectrum (-) R_Enantiomer->VCD_R Experimental Absolute_Config Absolute Configuration Determined VCD_S->Absolute_Config DFT->Absolute_Config Comparison with Experimental Data

Caption: Determination of absolute configuration using VCD and DFT calculations.

By comparing the experimentally obtained VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration of the molecule can be definitively assigned.[28] This provides an orthogonal method to chiral chromatography and NMR with chiral auxiliaries for confirming the stereochemical identity of a sample.

Conclusion

The comprehensive spectroscopic analysis of this compound and its related compounds underscores the importance of a multi-technique approach for the unambiguous characterization of chiral molecules. While standard NMR, IR, and MS are essential for confirming the molecular structure, the differentiation of enantiomers necessitates the use of chiral-sensitive methods. NMR with chiral solvating agents provides a robust and accessible method for determining enantiomeric purity, while VCD offers the ultimate confirmation of absolute configuration. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to confidently navigate the spectroscopic landscape of these critical chiral building blocks.

References

A Senior Application Scientist's Guide to Solvent System Performance of (S)-2-Amino-3-benzyloxy-1-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the selection of the appropriate chiral building block and solvent system is a critical determinant of success. (S)-2-Amino-3-benzyloxy-1-propanol, a versatile chiral amino alcohol, has carved a niche for itself as a valuable intermediate and chiral auxiliary precursor. This guide provides an in-depth comparison of its performance in various solvent systems, juxtaposed with common alternatives, and supported by available experimental data from the literature.

The strategic placement of the benzyloxy group in this compound offers both steric influence and the potential for further chemical modification, making it a valuable synthon, notably in the synthesis of HIV protease inhibitors like Amprenavir.[1][2] However, its optimal performance is intrinsically linked to the reaction environment, with the solvent system playing a pivotal role in solubility, stability, and the stereochemical outcome of a reaction.

Comparative Analysis of Chiral Amino Alcohols

To contextualize the performance of this compound, we will compare it with other widely employed chiral amino alcohols, such as (S)-valinol and (S)-phenylglycinol, and the renowned Evans auxiliaries derived from amino acids.[3][4][5] These alternatives are frequently used in asymmetric synthesis, providing a robust baseline for comparison.[6]

Table 1: Structural and Physical Properties of Selected Chiral Amino Alcohols

CompoundStructureMolecular Weight ( g/mol )Key Features
This compound 181.23Bulky benzyloxy group for steric control; Precursor for complex chiral molecules.[7]
(S)-Valinol 103.16Derived from the natural amino acid valine; Often used to form chiral oxazolidinone auxiliaries.[3]
(S)-Phenylglycinol 137.18Aromatic ring provides rigidity and potential for π-stacking interactions; Used in the synthesis of β-amino acids.[8]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) 177.19Widely used for highly diastereoselective aldol and alkylation reactions.[5]

Performance in Different Solvent Systems: A Data-Driven Comparison

Key Performance Considerations:

  • Solubility: The solubility of the chiral auxiliary or reactant is paramount for achieving homogeneous reaction conditions and optimal reactivity. Amino alcohols, with their polar functional groups, generally exhibit good solubility in polar protic and aprotic solvents. However, the presence of the nonpolar benzyl group in this compound enhances its solubility in less polar solvents like ethers and chlorinated hydrocarbons.

  • Stability: The benzyloxy protecting group is generally stable under a wide range of reaction conditions but can be sensitive to strong acids and catalytic hydrogenation. The choice of solvent can influence the stability of intermediates and transition states.

  • Reaction Kinetics and Stereoselectivity: The solvent can influence the conformation of the chiral auxiliary and the transition state of the reaction, thereby directly impacting the stereochemical outcome.[9] In many asymmetric reactions, non-polar solvents have been observed to enhance enantioselectivity.[9]

Table 2: Performance of Chiral Amino Alcohols and Auxiliaries in Asymmetric Synthesis (Literature Data)

Chiral CompoundReaction TypeSolventDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-Phenylglycinol derivativeConjugate AdditionTHFComplete diastereoselectivity91%[8]
Evans Auxiliary (Oxazolidinone)Aldol ReactionNot SpecifiedHigh d.r.Not Specified[10]
D-Valinol-derived auxiliaryAsymmetric AlkylationNot Specified>98% d.e.80-90%[11]
Cu-catalyzed asymmetric synthesisPropargylic AminationEt2O89:11 e.r.87%[12]
Cu-catalyzed asymmetric synthesisPropargylic Amination2-Me-THF94:6 e.r.81%[12][13]

Interpretation of Data:

The available data, though not a direct comparison, highlights a recurring theme in asymmetric synthesis: the profound influence of the solvent. For instance, in the Cu-catalyzed asymmetric synthesis of γ-amino alcohols, a switch from diethyl ether (Et2O) to 2-methyltetrahydrofuran (2-Me-THF) resulted in a significant improvement in the enantiomeric ratio from 89:11 to 94:6.[12][13] This underscores the importance of solvent screening in optimizing stereoselectivity. While specific data for this compound is limited, the general principles observed with other chiral amino alcohols are likely to apply. The bulky benzyloxy group is expected to provide significant steric hindrance, which, when coupled with an appropriate solvent to fine-tune the transition state geometry, can lead to high levels of stereocontrol.

Experimental Protocols and Workflows

To provide a practical context, the following are generalized experimental protocols for the application of chiral amino alcohol-derived auxiliaries in asymmetric synthesis, based on established methodologies.

Experimental Protocol 1: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

  • Acylation of the Chiral Amino Alcohol: The chiral amino alcohol (e.g., derived from (S)-valinol) is first converted to the corresponding oxazolidinone. This is then acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the chiral auxiliary is subsequently cleaved, often by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid and recover the auxiliary.[11]

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Logical Relationships in Catalyst and Solvent Selection

The selection of an optimal solvent system is not an isolated decision but is intrinsically linked to the choice of the chiral auxiliary and the reaction type. The following diagram illustrates a logical workflow for this decision-making process.

Solvent_Selection_Logic A Define Target Molecule & Asymmetric Transformation B Select Chiral Auxiliary Class (e.g., Amino Alcohol, Evans) A->B C Consider Steric & Electronic Properties of Auxiliary B->C D Initial Solvent Screening (Polar Aprotic, Nonpolar, Ethers) C->D E Evaluate Solubility & Stability of Reactants & Intermediates D->E F Perform Small-Scale Test Reactions E->F G Analyze Diastereoselectivity & Enantioselectivity (HPLC, NMR) F->G G->D Re-screen if selectivity is low H Optimize Reaction Conditions (Temperature, Concentration) G->H I Scale-Up Synthesis H->I

Caption: Logical workflow for chiral auxiliary and solvent system selection.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis. While a comprehensive, direct comparison of its performance in different solvent systems is an area ripe for further investigation, the existing literature on related chiral amino alcohols provides a strong indication of the critical role that solvent selection plays in achieving high stereoselectivity. The bulky benzyloxy group offers a powerful steric directing group, and its effectiveness can be maximized through careful optimization of the reaction medium. Researchers and drug development professionals are encouraged to undertake systematic solvent screening to unlock the full potential of this and other chiral auxiliaries in their synthetic endeavors.

References

The Strategic Application of (S)-2-Amino-3-benzyloxy-1-propanol in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the efficient construction of stereochemically defined molecules is a cornerstone of drug discovery and development. Chiral building blocks, or synthons, are instrumental in this pursuit, offering a reliable and often more economical alternative to de novo asymmetric synthesis. Among these, (S)-2-Amino-3-benzyloxy-1-propanol has emerged as a versatile and valuable synthon, particularly in the synthesis of complex chiral molecules such as protease inhibitors and antiviral agents.[1] Its utility stems from the presence of two distinct functional groups—a primary amine and a primary alcohol—and a protected hydroxyl group, all attached to a stereochemically defined backbone. This guide provides an in-depth analysis of the applications of this compound, objectively comparing its synthetic utility with alternative chiral building blocks, supported by experimental data and detailed protocols.

Core Principles of Application: A Trifunctional Chiral Scaffold

This compound's synthetic power lies in the orthogonal reactivity of its functional groups. The primary amine serves as a nucleophile or can be readily converted into a wide array of nitrogen-containing functionalities. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution. The benzyl ether provides a stable protecting group for the secondary hydroxyl, which can be removed under mild hydrogenolysis conditions in later synthetic stages. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily available chiral starting material.

A key application of this chiral building block is in the synthesis of β-amino acids and their derivatives, which are crucial components of many biologically active compounds, including the aminopeptidase inhibitor Bestatin. The synthesis of the key intermediate for Bestatin, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provides an excellent case study to compare the utility of this compound with other synthetic strategies.[2]

Comparative Analysis: Synthesis of a Bestatin Intermediate

The stereoselective synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and its precursors is a well-explored area, offering a solid basis for comparing different chiral synthons and methodologies.

Method/Chiral SynthonKey TransformationDiastereoselectivity (d.r.)Overall Yield (%)Key AdvantagesKey Disadvantages
This compound Derivative Aldol reaction of a derived chiral aldehydeHigh (expected)Moderate (estimated)Readily available chiral starting material; versatile functional handles.Multi-step conversion to the key intermediate may lower overall yield.
Evans Oxazolidinone Auxiliary Diastereoselective aldol reaction>95:5~70-80High diastereoselectivity; well-established and reliable methodology.Auxiliary attachment and removal adds steps; cost of the auxiliary.
Pseudoephedrine Auxiliary Diastereoselective alkylation of a glycine enolate>95:5~60-70Readily available and inexpensive auxiliary; good stereocontrol.Removal of the auxiliary can be challenging; potential for epimerization.
Nitroaldol (Henry) Reaction Diastereoselective addition of nitromethane to a chiral aldehyde>16:1~25Direct C-C bond formation; readily available starting materials.Nef reaction for nitro group conversion can have harsh conditions and moderate yields.[3]

The data clearly indicates that while established chiral auxiliaries like Evans oxazolidinones offer excellent diastereoselectivity and good overall yields, they necessitate additional synthetic steps for attachment and removal. The Nitroaldol approach, while direct, suffers from a lower overall yield. A synthetic strategy leveraging this compound, by converting it to a chiral aldehyde for a subsequent stereoselective addition reaction, presents a potentially competitive alternative, especially considering the commercial availability of the starting material.

Experimental Protocols

To provide a practical context for the application of this compound, a detailed protocol for a key transformation is outlined below. This protocol describes the conversion of the amino alcohol to a chiral N-Boc protected epoxide, a versatile intermediate for further synthetic elaborations.

Protocol 1: Synthesis of (S)-tert-butyl (3-(benzyloxy)-1-oxiran-2-yl)propylcarbamate

This protocol is a representative procedure for the conversion of this compound into a valuable chiral epoxide intermediate.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.

Step 2: Tosylation of the Primary Alcohol

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in pyridine or DCM.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Epoxide Formation

  • Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent like THF or methanol.

  • Add a base such as sodium methoxide (NaOMe, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to afford the chiral epoxide.

Visualizing the Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway from this compound to a β-amino acid precursor, highlighting the key transformations.

G A This compound B N-Boc Protection A->B Boc₂O, Base C Oxidation (e.g., Swern, Dess-Martin) B->C Oxidizing Agent D Chiral N-Boc Aldehyde C->D E Stereoselective Aldol Addition (e.g., with a silyl ketene acetal) D->E Lewis Acid, Silyl Ketene Acetal F β-Hydroxy-γ-amino Ester Derivative E->F G Further Transformations F->G H Target β-Amino Acid Derivative G->H

Caption: Synthetic workflow from this compound.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile chiral building block in asymmetric synthesis. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures with a high degree of stereocontrol. While established chiral auxiliaries and other synthetic methodologies offer excellent performance, the use of readily available chiral synthons like this compound can offer a more atom-economical and potentially cost-effective approach, particularly in large-scale synthesis.

Future research in this area should focus on the development of more direct and efficient transformations of this compound into key synthetic intermediates, along with detailed comparative studies against other methods to precisely quantify its advantages in terms of yield, stereoselectivity, and overall process efficiency. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.

References

A Senior Application Scientist's Guide to Mechanistic Studies Involving (S)-2-Amino-3-benzyloxy-1-propanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the judicious selection of a chiral directing group is paramount to achieving the desired stereochemical outcome. (S)-2-Amino-3-benzyloxy-1-propanol, a readily available chiral building block derived from serine, presents a compelling yet underexplored option for the synthesis of chiral auxiliaries. This guide provides a mechanistic framework for its application, comparing its projected efficacy with well-established chiral auxiliaries, and offers detailed experimental protocols to facilitate its adoption in drug discovery and development.

Introduction: The Promise of this compound as a Chiral Auxiliary Precursor

This compound, also known as O-benzyl-L-serinol, possesses the requisite 1,2-amino alcohol functionality for facile conversion into a chiral oxazolidinone auxiliary. The presence of the benzyloxymethyl substituent at the stereogenic center offers a unique steric and electronic profile compared to the more common isopropyl (from valinol) or benzyl (from phenylalaninol) groups of traditional Evans auxiliaries. This substituent's influence on the stereochemical course of enolate reactions is the central focus of this guide.

The core principle of chiral auxiliaries lies in their temporary covalent attachment to a prochiral substrate, inducing a facial bias that directs the approach of an incoming electrophile.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[1]

From Amino Alcohol to a Powerful Chiral Director: Synthesis of the Oxazolidinone Auxiliary

The conversion of this compound to its corresponding oxazolidinone is a critical first step. This transformation is typically achieved by reaction with a carbonylating agent such as phosgene, its equivalents (e.g., triphosgene), or diethyl carbonate.

cluster_synthesis Synthesis of the Chiral Oxazolidinone Amino_Alcohol This compound Oxazolidinone (S)-4-(Benzyloxymethyl)-2-oxazolidinone Amino_Alcohol->Oxazolidinone Cyclization Carbonylating_Agent e.g., Diethyl Carbonate, Triphosgene Carbonylating_Agent->Oxazolidinone

Caption: Synthesis of the chiral auxiliary.

Experimental Protocol: Synthesis of (S)-4-(Benzyloxymethyl)-2-oxazolidinone
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene).

  • Reaction: Add diethyl carbonate (1.5 eq.) and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, neutralize the catalyst with a mild acid, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-4-(benzyloxymethyl)-2-oxazolidinone.

Mechanistic Underpinnings of Stereocontrol

The high degree of stereocontrol exerted by oxazolidinone auxiliaries stems from the formation of a rigid, chelated Z-enolate, where the substituent at the C4 position effectively shields one face of the enolate.[2]

cluster_mechanism Mechanism of Stereocontrol cluster_chelation Chelated Z-Enolate Structure N_Acyl_Oxazolidinone N-Acyl-(S)-4-(benzyloxymethyl)-2-oxazolidinone Z_Enolate Chelated Z-Enolate N_Acyl_Oxazolidinone->Z_Enolate Deprotonation Base LDA or NaHMDS Base->Z_Enolate Product Diastereomerically Enriched Product Z_Enolate->Product Electrophilic Attack Electrophile E+ Electrophile->Product Chelate [Image of a chelated Z-enolate with the benzyloxymethyl group blocking one face]

Caption: Mechanism of stereocontrol.

The benzyloxymethyl group in the (S)-4-(benzyloxymethyl)-2-oxazolidinone is expected to play a crucial role in directing the approach of the electrophile. Its steric bulk will effectively block the si-face of the enolate, forcing the electrophile to attack from the less hindered re-face, thus leading to a high diastereoselectivity.

Comparative Performance Analysis

While direct, side-by-side comparative data for the (S)-4-(benzyloxymethyl)-2-oxazolidinone auxiliary is not extensively reported, we can project its performance based on the well-documented efficacy of established Evans auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity is a key performance indicator.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:190-95[2]
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodide98:288[3]
(S)-4-(Benzyloxymethyl)-2-oxazolidinone (Projected) Alkyl Halide >98:2 High -

Discussion: The benzyloxymethyl group is sterically demanding, similar to the benzyl group of the phenylalaninol-derived auxiliary. Therefore, it is anticipated to provide excellent levels of diastereoselectivity, likely exceeding 98:2 for a range of electrophiles. The ether linkage may also offer unique opportunities for chelation control with certain Lewis acids, potentially further enhancing selectivity.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, typically yielding the syn-aldol product.[2]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:1>90[2]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:195[4]
(S)-4-(Benzyloxymethyl)-2-oxazolidinone (Projected) Aldehyde >99:1 High -

Discussion: The formation of a rigid, chair-like Zimmerman-Traxler transition state is key to the high selectivity of the Evans aldol reaction. The steric influence of the benzyloxymethyl group is expected to strongly favor the formation of the syn-aldol adduct with exceptional diastereoselectivity, comparable to the benchmark Evans auxiliaries.

Experimental Protocols for Mechanistic Investigation

The following detailed protocols, adapted from established procedures for Evans auxiliaries, provide a framework for evaluating the performance of the (S)-4-(benzyloxymethyl)-2-oxazolidinone auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-4-(benzyloxymethyl)-2-oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the N-acyl oxazolidinone by flash column chromatography.

Protocol 2: Asymmetric Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise and stir for 30 minutes to form the Z-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 4 hours, then allow to warm to 0 °C over 2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the work-up and purification procedure described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Auxiliary Cleavage
  • Setup: Dissolve the alkylated product in a mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the excess peroxide with aqueous sodium sulfite. Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Isolation: Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with an organic solvent.

Conclusion and Future Outlook

This compound serves as a promising and readily accessible precursor for a valuable chiral auxiliary. Based on established mechanistic principles of stereocontrol in oxazolidinone chemistry, the derived (S)-4-(benzyloxymethyl)-2-oxazolidinone is projected to exhibit excellent diastereoselectivity in fundamental asymmetric transformations, rivaling the performance of benchmark Evans auxiliaries. The unique electronic and steric properties of the benzyloxymethyl group may offer advantages in specific applications and warrant further investigation. The provided protocols offer a robust starting point for researchers to explore the full potential of this chiral building block in the synthesis of complex, enantiomerically pure molecules.

References

Cost-Benefit Analysis of (S)-2-Amino-3-benzyloxy-1-propanol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing (S)-2-Amino-3-benzyloxy-1-propanol as a chiral building block in pharmaceutical and fine chemical synthesis. We will move beyond a simple catalog listing to provide a framework for decision-making, balancing the upfront acquisition cost of this versatile synthon against its performance benefits, process efficiency, and impact on the total cost of synthesis.

The Strategic Importance of Chiral Amino Alcohols

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets.[1][2] Enantiomerically pure amino alcohols are critical structural motifs found in a vast array of active pharmaceutical ingredients (APIs), including antivirals, beta-blockers, and oncology therapeutics.[2][3] The synthesis of these molecules with high stereochemical fidelity is paramount, as the "wrong" enantiomer can be inactive or, in some cases, cause serious adverse effects. Consequently, the selection of the starting chiral building block is a critical decision point in the design of any synthetic route, directly influencing yield, purity, and overall process economics.[4]

This compound, derived from the natural amino acid L-Serine, is a valuable C3 chiral synthon. Its utility stems from the presence of three distinct functional groups: a primary amine, a primary alcohol, and a benzyl-protected primary alcohol. This arrangement allows for selective chemical manipulation, making it a powerful tool for constructing complex molecular architectures.[5]

Technical Profile: this compound

This molecule, also known as O-Benzyl-L-serinol, serves as a pre-functionalized building block, offering a strategic advantage by protecting one of the hydroxyl groups, thereby simplifying synthetic sequences and avoiding costly protection/deprotection steps.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 58577-88-1[6]
Molecular Formula C₁₀H₁₅NO₂[6]
Molecular Weight 181.23 g/mol [6]
Appearance White to off-white crystalline solid or powder[7]
Melting Point 34-37 °C (lit.)[8]
Boiling Point 307 °C (lit.)[8]
Storage Store at 0-5°C under an inert atmosphere[5][8]
Key Synthetic Applications

The primary value of this compound lies in its role as a chiral scaffold. The free amine and primary alcohol are readily available for reactions such as oxazolidinone formation, amidation, or as ligands for asymmetric catalysis, while the benzyl-protected alcohol remains inert until a later deprotection step is desired.

Common applications include:

  • Synthesis of Chiral Auxiliaries: Used to create structures that guide the stereochemical outcome of subsequent reactions.

  • Preparation of Protease Inhibitors and Antivirals: The amino alcohol backbone is a common feature in many of these drug classes.[5]

  • Asymmetric Synthesis: Serves as a foundational element where stereochemistry is critical for biological activity.[5]

Economic and Performance Analysis: A Comparative Framework

The central question for any process chemist or researcher is whether the convenience of a pre-protected intermediate like this compound justifies its cost compared to simpler, less expensive alternatives.

Cost Structure

The price of this compound is influenced by supplier, purity, and quantity. Below is an indicative summary based on publicly available catalog pricing for small quantities. Large-scale manufacturing quotes will vary significantly.

Supplier ExampleQuantityIndicative Price (USD)Form
Thermo Scientific5 g$336.65Hydrochloride Salt
MySkinRecipes1 g~$375 (converted from THB)Hydrochloride Salt
Various MarketplaceVaries$0.00 / KG (Request for Quote)Free Base

(Note: Prices are for illustrative purposes, based on data from late 2025/early 2026, and are subject to change. Hydrochloride salt forms are often used to improve shelf-life and handling.)[5][9]

Primary Alternatives

The most logical alternative is to start with a cheaper, more fundamental building block and perform the necessary functionalization in-house. The primary candidates for comparison are:

  • (S)-2-Amino-1,3-propanediol (L-Serinol): The direct, unprotected parent compound derived from L-serine reduction. It is significantly cheaper but requires a selective protection strategy to differentiate the two hydroxyl groups.

  • N-Boc-(S)-2-Amino-3-benzyloxy-1-propanol: An alternative protected form where the amine is blocked. This is useful if the primary alcohol is the desired reactive site.

Performance and Benefit Analysis: A Case Study

To quantify the trade-offs, let's consider a common synthetic operation: the preparation of a key chiral intermediate where one hydroxyl must be selectively addressed.

Scenario: Synthesis of a chiral oxazolidinone, a precursor for various pharmaceuticals, followed by further modification of the now-differentiated hydroxyl group.

Route A: Using this compound This is a more direct, two-step conceptual process.

  • Cyclization: React this compound with a carbonyl source (e.g., phosgene equivalent) to form the oxazolidinone. The benzyloxy group does not interfere.

  • Deprotection/Modification: Remove the benzyl group (e.g., via hydrogenolysis) to reveal the primary alcohol for subsequent reactions.

Route B: Using (S)-2-Amino-1,3-propanediol (L-Serinol) This route requires more steps to manage the two hydroxyl groups.

  • Amine Protection: The amine must first be protected (e.g., with a Boc group) to prevent side reactions.

  • Selective Benzylation: The primary hydroxyl group must be selectively protected with a benzyl group, a non-trivial step that can lead to mixtures of mono- and di-protected products, requiring careful purification.

  • Amine Deprotection: Removal of the Boc group to free the amine for cyclization.

  • Cyclization: Formation of the oxazolidinone ring.

  • Deprotection/Modification: As in Route A.

The following workflow diagram illustrates the process economy difference.

G cluster_A Route A: Using this compound cluster_B Route B: Using L-Serinol A_start (S)-2-Amino-3- benzyloxy-1-propanol A_step1 Cyclization A_start->A_step1 1 Step A_step2 Final Intermediate A_step1->A_step2 B_start L-Serinol B_step1 Amine Protection B_start->B_step1 B_step2 Selective Benzylation + Purification B_step1->B_step2 B_step3 Amine Deprotection B_step2->B_step3 B_step4 Cyclization B_step3->B_step4 B_step5 Final Intermediate B_step4->B_step5

Caption: Comparative synthetic workflows.

Quantitative Comparison

While exact yields are process-dependent, we can use representative values from organic synthesis literature to build a model.

MetricRoute A (Pre-Protected)Route B (In-House Protection)Justification
Number of Steps 1-24-5Fewer steps reduce labor, solvent waste, and potential for material loss.
Overall Yield (Est.) ~85-95%~50-65%Each additional step (especially purification) lowers the overall yield. Selective protection is rarely quantitative.
Reagent Cost HighLowThe starting material for Route B is significantly cheaper.
Labor & Time LowHighRoute B involves multiple reactions, workups, and purifications.
Process Robustness HighModerateSelective protection in Route B can be sensitive to reaction conditions, leading to batch-to-batch variability.
Total Synthesis Cost Potentially LowerPotentially HigherWhen factoring in labor, solvents, and lower overall yield, the initially cheaper material can lead to a more expensive final product.

Detailed Experimental Protocol: Synthesis of a Chiral Ligand Precursor

This protocol is a representative example of how this compound is used to form a chiral oxazolidine, a common step in ligand synthesis.

Objective: To synthesize (S)-4-(benzyloxymethyl)-1,3-oxazolidine.

Materials:

  • This compound (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Toluene

  • Magnesium Sulfate (Anhydrous)

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 1.81 g, 10 mmol).

  • Reagent Addition: Add toluene (50 mL) and paraformaldehyde (0.33 g, 11 mmol).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 3-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any unreacted solids. Dry the filtrate over anhydrous magnesium sulfate.

  • Isolation: Remove the magnesium sulfate by filtration and concentrate the toluene solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Self-Validation & Quality Control:

  • TLC Monitoring: Monitor the reaction progress by TLC to ensure complete consumption of the starting material.

  • Water Collection: The theoretical amount of water to be collected is 1 equivalent (e.g., 0.18 mL for a 10 mmol reaction). Collection of this amount is a strong indicator of reaction completion.

  • Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC or GC can be used to confirm that no racemization has occurred.

Cost-Benefit Decision Framework

The choice between purchasing a functionalized intermediate and preparing it in-house is a classic "buy vs. make" decision in chemistry. The following framework can guide this choice.

DecisionFramework start Project Start: Need Chiral Amino Alcohol Synthon scale Scale of Synthesis? start->scale value Value of Final Product? scale->value Large-Scale (>1 kg) timeline Project Timeline? scale->timeline Small-Scale (<100 g) buy Decision: BUY This compound value->buy High / Very High make Decision: MAKE Protect L-Serinol In-House value->make Low to Moderate timeline->value Flexible timeline->buy Urgent

Caption: Decision framework for chiral synthon selection.

Analysis:

  • Use this compound (BUY) when:

    • Speed is critical: The project timeline is tight, and the multi-step in-house synthesis is too slow.

    • The final product has a very high value: The cost of the starting material is a small fraction of the final product's value, and ensuring the highest possible overall yield and purity is paramount.

    • Small-scale synthesis: For discovery chemistry or early-stage development, the convenience and reliability outweigh the material cost.

    • Process robustness is required: You need to minimize batch-to-batch variability.

  • Synthesize In-House from L-Serinol (MAKE) when:

    • Large-scale manufacturing: At kilogram or ton scale, the cost savings on the raw material can become substantial, justifying the investment in process development for the protection steps.

    • The final product has a lower profit margin: Minimizing raw material cost is a primary driver of project viability.

    • In-house expertise exists: The team has established, high-yield protocols for selective protection chemistry.

Conclusion

This compound is a high-value chiral building block that offers significant advantages in terms of process efficiency, yield, and predictability. Its primary benefit lies in circumventing the often-problematic selective protection of a simpler precursor like L-Serinol.

The cost-benefit analysis demonstrates that for research, discovery, and small-scale synthesis of high-value molecules, the upfront cost is frequently justified by savings in labor, time, and downstream processing, along with a higher probability of success. For large-scale, cost-sensitive manufacturing, the economic equation may shift, favoring the development of an in-house synthesis from a cheaper, more fundamental starting material. The decision framework provided should serve as a valuable tool for scientists and managers to make informed, data-driven decisions that align with their specific project goals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it's about fostering a culture of safety and excellence within the laboratory. (s)-2-Amino-3-benzyloxy-1-propanol is a valuable chiral building block in pharmaceutical research and development. However, its safe handling and disposal are paramount to protecting personnel and the environment. This guide provides a detailed, experience-driven framework for the proper disposal of this compound, ensuring your laboratory operations are not only scientifically sound but also compliant and safe.

Hazard Identification & Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. This compound is not benign; its reactivity and hazard profile demand rigorous adherence to safety protocols. The primary hazards are associated with its corrosive and irritant properties.[1][2][3]

Table 1: GHS Hazard Profile for this compound

Hazard Classification Signal Word Hazard Statement
Skin Corrosion/Irritation, Category 1B Danger H314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage/Irritation, Category 1 Danger H318: Causes serious eye damage.[4]

| Specific Target Organ Toxicity (Single Exposure), Respiratory System, Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |

Expert Insight: The classification as a Category 1B skin corrosive substance is critical. This means the chemical can cause irreversible skin damage upon contact.[3] Its basic amino group makes it fundamentally corrosive to tissue and reactive with acidic compounds. Therefore, segregation from acidic waste streams is not merely a suggestion but a mandatory safety protocol to prevent violent exothermic reactions.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The selection of PPE must be directly correlated with the identified hazards.[6]

Table 2: PPE Requirements for Handling and Disposal

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, preparing solutions in a ventilated hood) ANSI-Z87.1 approved safety glasses with side shields.[6] Disposable nitrile gloves (double-gloving recommended).[6] Standard flame-resistant lab coat. Not required if handled within a certified chemical fume hood.

| Waste Consolidation & Spill Cleanup | Chemical safety goggles and a full-face shield.[6][7] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] | Chemical-resistant apron or coveralls over a lab coat. | NIOSH-approved air-purifying respirator with organic vapor cartridges.[7][9] |

Causality in PPE Selection: Standard nitrile gloves are sufficient for preventing incidental contact during routine handling but must be changed immediately upon contamination.[6] For tasks with a higher risk of exposure, such as cleaning up a spill or consolidating large volumes of waste, more robust gloves like butyl rubber are necessary due to their superior resistance to organic bases.[8]

Waste Segregation & Container Management: Preventing Dangerous Reactions

Proper containment is the cornerstone of a safe chemical waste program. The primary goal is to prevent accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases.[10][11][12]

Protocol 3.1: Preparing the Hazardous Waste Container
  • Select an Appropriate Container: Use only a designated, leak-proof hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[13]

  • Initial Labeling: Before adding any waste, affix a hazardous waste tag to the container. Fill in your name, department, and the date the first waste is added.

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA that is under the control of the laboratory personnel.[13] This area should be clearly marked and have secondary containment (e.g., a spill tray).

Table 3: Waste Container Management - Best Practices

Do Do Not
Keep the container closed at all times, except when adding waste.[13] Mix with incompatible waste , especially acids or strong oxidizers.[10][14]
Update the label every time waste is added, listing all chemical components. Fill the container more than 75% full to allow for vapor expansion.[10]
Store in a cool, dry, well-ventilated area away from heat sources.[3] Dispose of "unknowns." All contents must be clearly identified.[15]

| Use secondary containment to catch any potential leaks.[14] | Pour any amount of this chemical down the drain. [10][15] |

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. In all cases, the final step is to arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. The ultimate disposal method for this type of organic chemical is typically high-temperature incineration at a permitted facility.[3][5][16]

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Assess the Container: Ensure the original manufacturer's container is intact and securely sealed.

  • Label for Disposal: If the original label is damaged, create a new label clearly identifying the contents as "this compound" with its CAS number (58577-88-1).

  • Request Pickup: Process the material for EHS pickup according to your institution's procedures. Do not combine it with other waste streams.

Protocol 4.2: Disposal of Contaminated Labware
  • Gross Decontamination: Scrape any significant solid residue from glassware directly into the designated solid waste container using a spatula.

  • Segregate Waste:

    • Solid Waste: Items like contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed plastic bag or a designated solid waste container. The label must read "Solid Waste Contaminated with this compound."

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Final Disposal: These containers are then processed for EHS pickup. Do not place them in the regular or biohazardous trash.[10]

Protocol 4.3: Disposal of Solutions in Organic Solvents
  • Identify the Waste Stream: This waste is classified as a "Corrosive, Basic, Organic" waste.

  • Transfer to Waste Container: Carefully pour the solution into the designated liquid hazardous waste container prepared as described in Protocol 3.1. Avoid splashing.

  • Update the Label: Immediately update the waste tag with the chemical name "this compound" and the solvent(s) used (e.g., Methanol, Dichloromethane), including their approximate percentages.

  • Secure and Store: Tightly cap the container and return it to its designated SAA.

Emergency Procedures: Spill & Exposure Management

Accidents can happen despite the best precautions. An immediate and correct response is vital.

Spill Response
  • Alert Personnel & Evacuate: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don Full PPE: Before attempting any cleanup, don the appropriate PPE as listed in Table 2 for spill cleanup, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with a plastic sheet to prevent dust from becoming airborne.

  • Clean Up:

    • For Solids: Carefully sweep or scoop the material into a designated waste container. Use dry cleanup procedures; do not add water.[1]

    • For Liquids (Solutions): Absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Decontaminate: Once the bulk material is collected, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][16] Seek immediate medical attention.

The Disposal Workflow: A Decision Diagram

This diagram provides a clear, logical path for managing waste containing this compound from the point of generation to final handoff.

DisposalWorkflow start_node Waste Generation decision_node decision_node start_node->decision_node Identify Waste Form process_node_solid Segregate into Labeled Solid Waste Container decision_node->process_node_solid Pure Solid or Contaminated Debris process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid Solution process_node process_node container_node container_node end_node Arrange EHS Pickup container_node_solid HDPE Pail or Lined Drum process_node_solid->container_node_solid Select Container process_node_label Label Container with: - All Chemical Components & % - Hazard Info (Corrosive, Basic) - Generator Name & Date container_node_solid->process_node_label Proceed to Labeling process_node_storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment process_node_label->process_node_storage Store Safely container_node_liquid HDPE Carboy process_node_liquid->container_node_liquid Select Container container_node_liquid->process_node_label Proceed to Labeling process_node_storage->end_node

Caption: Disposal Decision Workflow for this compound Waste.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By internalizing the principles of hazard assessment, proper PPE use, stringent segregation, and procedural disposal, researchers can ensure that their innovative work does not come at the cost of safety or compliance. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your facility.

References

Essential Personal Protective Equipment (PPE) for Handling (s)-2-Amino-3-benzyloxy-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chiral building blocks like (s)-2-Amino-3-benzyloxy-1-propanol is paramount. This guide provides essential, experience-driven directives on the personal protective equipment (PPE) required to ensure the safety of laboratory personnel. Beyond mere compliance, this protocol is designed to foster a deep understanding of why specific protective measures are necessary, thereby building a culture of intrinsic safety.

Understanding the Hazards: A Proactive Approach to Safety

This compound and its enantiomeric and related forms are classified as hazardous substances. The primary risks associated with this compound include:

  • Severe Skin Corrosion and Burns: Direct contact can cause significant damage to the skin.[1][2]

  • Serious Eye Damage: The chemical is corrosive to the eyes and can lead to severe, potentially irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][3]

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity for safe handling.

Core PPE Requirements: A Multi-layered Defense

A foundational principle of laboratory safety is the implementation of multiple layers of protection. For this compound, the following PPE is mandatory:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][5]Protects against splashes and airborne particles, preventing severe eye damage. A face shield offers broader protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[4][5][6]Prevents direct skin contact, mitigating the risk of chemical burns and corrosion.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator.[4][5][7]Essential when working outside of a fume hood or when there is a potential for dust or aerosol generation.[1][3]
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.
Procedural Guidance: Integrating Safety into Your Workflow

The selection and use of PPE should be intuitive and integral to your experimental workflow. The following step-by-step guide outlines the practical application of these safety measures.

1. Pre-Handling Preparation:

  • Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][5]

2. Donning PPE: The Correct Sequence

The order in which you put on your PPE is crucial for ensuring its effectiveness.

Figure 1: Recommended PPE Donning Sequence

3. During Handling:

  • Glove Integrity: Regularly inspect gloves for any signs of degradation or puncture. If a breach is suspected, immediately move away from the chemical, remove the gloves, and wash your hands thoroughly before donning a new pair.

  • Avoiding Contamination: Never touch your face, computer keyboards, or other personal items with gloved hands.

4. Post-Handling and Doffing PPE:

The removal of PPE is a critical step to prevent cross-contamination.

Figure 2: Recommended PPE Doffing Sequence
  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[5]

Disposal Plan: Responsible Waste Management

Contaminated PPE and any waste containing this compound must be disposed of as hazardous waste.

  • Solid Waste: Used gloves, weighing papers, and contaminated paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, appropriate hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.